molecular formula C2HKN2S2 B3329287 Potassium N-cyanodithiocarbamate CAS No. 57116-50-4

Potassium N-cyanodithiocarbamate

Cat. No.: B3329287
CAS No.: 57116-50-4
M. Wt: 156.28 g/mol
InChI Key: LPNIUJIIVRLXBT-UHFFFAOYSA-M
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Description

Potassium N-cyanodithiocarbamate (CAS 13145-41-0) is a chemical reagent with the molecular formula C₂K₂N₂S₂ . This dithiocarbamate salt serves as a versatile intermediate and precursor in organic synthesis. Its utility in research stems from the dithiocarbamate functional group, which is a potent zinc-binding group (ZBG) known to inhibit metalloenzymes . Dithiocarbamates strongly inhibit carbonic anhydrases —zinc enzymes involved in critical physiological processes—by coordinating to the zinc ion in the enzyme's active site through one of the sulfur atoms, a mechanism distinct from that of classical sulfonamide inhibitors . Beyond biochemistry, this compound is a valuable building block in synthetic chemistry. Dithiocarbamate salts are routinely employed to prepare isothiocyanates, a reaction activated by reagents such as dicyclohexylcarbodiimide (DCC) or ethyl chloroformate . The dithiocarbamate functional group also exhibits strong metal-chelating properties, facilitating the formation of stable complexes with transition metals . This makes derivatives of this compound useful in areas ranging from materials science to the study of biological processes. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;N-cyanocarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S2.K/c3-1-4-2(5)6;/h(H2,4,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNIUJIIVRLXBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)NC(=S)[S-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HKN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium N-Cyanodithiocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium N-cyanodithiocarbamate, a versatile reagent and intermediate in organic and coordination chemistry. This document details the experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound, also known as dipotassium cyanodithioimidocarbonate, is a sulfur and nitrogen-containing compound with applications in the synthesis of various heterocyclic compounds and metal complexes. Its structure features a dithiocarbamate group appended to a cyano moiety, making it a valuable building block for creating more complex molecules. The synthesis of this compound is based on the reaction of cyanamide with carbon disulfide in the presence of a strong base, typically potassium hydroxide. This guide will provide a detailed protocol for its preparation and characterization.

Reaction Scheme

The overall reaction for the synthesis of this compound can be represented as follows:

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.[1]

ParameterValue
Reactants
Cyanamide (H₂NCN)1 molar equivalent
Carbon Disulfide (CS₂)1 molar equivalent
Potassium Hydroxide (KOH)2 molar equivalents
Solvent Ethanol
Product
Chemical FormulaC₂K₂N₂S₂
AppearanceYellow solid
Spectroscopic Data
¹³C NMR (in D₂O)δ 228.3 ppm (C=S), 122.1 ppm (C≡N)
Infrared (IR)ν(C≡N) stretch: 2146 cm⁻¹

Experimental Protocol

The following protocol is based on established methods for the synthesis of dipotassium cyanodithioimidocarbonate.[1]

Materials:

  • Cyanamide (H₂NCN)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a concentrated aqueous solution of potassium hydroxide.

    • In a separate flask, dissolve cyanamide and carbon disulfide in ethanol.

  • Reaction:

    • Place the ethanolic solution of cyanamide and carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

    • Slowly add the concentrated aqueous solution of potassium hydroxide to the ethanolic solution using a dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture below 10 °C.

  • Isolation of Product:

    • Upon addition of the potassium hydroxide solution, a yellow precipitate of this compound will form.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Isolate the yellow solid product by suction filtration using a Büchner funnel.

  • Purification and Drying:

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the purified product under vacuum to obtain the final this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification A Dissolve Cyanamide & Carbon Disulfide in Ethanol C Combine Reactants (Slow Addition of KOH solution) < 10 °C A->C B Prepare Concentrated Aqueous Potassium Hydroxide Solution B->C D Precipitation of Yellow Solid C->D E Suction Filtration D->E F Wash with Cold Ethanol E->F G Dry Under Vacuum F->G H This compound (Final Product) G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Cyanamide is toxic and should be handled with care.

Conclusion

The synthesis of this compound is a straightforward procedure that provides a valuable intermediate for further chemical synthesis. The protocol outlined in this guide, supported by the provided quantitative data and workflow visualization, offers a comprehensive resource for researchers in the fields of chemistry and drug development. Adherence to safety precautions is essential when handling the reagents involved in this synthesis.

References

N-Cyanodithiocarbamates: A Technical Guide to Chemical Properties and Biological Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-cyanodithiocarbamates represent a fascinating and versatile class of sulfur- and nitrogen-containing compounds with a growing profile of significant biological activities. Their unique chemical architecture, characterized by the presence of a cyano group attached to the nitrogen of a dithiocarbamate moiety, imparts a distinct reactivity and potential for diverse applications, particularly in the realms of medicinal chemistry and agrochemicals. This technical guide provides an in-depth exploration of the chemical properties of N-cyanodithiocarbamates, including their synthesis, stability, and spectroscopic characterization. Furthermore, it delves into their potential mechanisms of action as both antifungal and anticancer agents, offering a foundation for future research and development in this promising area.

Chemical Properties

Synthesis and Reactivity

The synthesis of N-cyanodithiocarbamates and their derivatives typically proceeds through a multi-step pathway commencing with the reaction of cyanamide with carbon disulfide in the presence of a base to form a cyanodithioimidocarbonate salt. This intermediate serves as a versatile precursor for the introduction of various alkyl or aryl groups.

A key synthetic route involves the initial preparation of S,S'-dialkyl-N-cyanodithioimidocarbonates. These compounds can then be reacted with a base, such as potassium hydroxide, to yield O-potassium S-alkyl cyanothioimidocarbonates. Subsequent reaction of these potassium salts with a range of electrophiles, including alkyl, allyl, or benzyl halides, affords the target N-cyanodithiocarbamate esters. This synthetic flexibility allows for the creation of a diverse library of compounds with varying lipophilicity and steric properties, which can be crucial for modulating biological activity.

The reactivity of N-cyanodithiocarbamates is largely dictated by the electron-withdrawing nature of the cyano group and the nucleophilicity of the sulfur atoms. They can participate in various reactions, including alkylation, acylation, and metal complexation. Their stability can be influenced by pH and the nature of the substituents.

Spectroscopic Characterization

The structural elucidation of N-cyanodithiocarbamates relies heavily on standard spectroscopic techniques, including infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectra of N-cyanodithiocarbamates exhibit characteristic absorption bands that provide valuable information about their functional groups. A strong, sharp absorption band is typically observed in the region of 2170-2250 cm⁻¹ corresponding to the C≡N stretching vibration of the cyano group. The thioureide C-N bond often appears as a strong band in the 1450-1550 cm⁻¹ region. The C-S stretching vibrations are generally observed as weaker bands in the 950-1050 cm⁻¹ and 600-800 cm⁻¹ regions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectra provide detailed information about the carbon framework of N-cyanodithiocarbamates. The carbon of the cyano group (C≡N) typically resonates in the downfield region of 115-125 ppm. The carbon of the dithiocarbamate moiety (N-C=S) is also found downfield, generally in the range of 180-200 ppm. The chemical shifts of the alkyl or aryl carbons will vary depending on their specific substitution patterns.

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-cyanodithiocarbamates and their precursors, compiled from the available literature.

Table 1: Physicochemical Properties of Representative N-Cyanodithiocarbamate Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
S,S'-Dimethyl-N-cyanodithioimidocarbonateC₄H₆N₂S₂146.2458-60
S,S'-Diethyl-N-cyanodithioimidocarbonateC₆H₁₀N₂S₂174.29N/A
S,S'-Dibenzyl-N-cyanodithioimidocarbonateC₁₆H₁₄N₂S₂298.4398-100

Table 2: Spectroscopic Data for S,S'-Dimethyl-N-cyanodithioimidocarbonate

Spectroscopic TechniqueKey Peaks/Shifts
IR (KBr, cm⁻¹)2176 (C≡N)
¹H NMR (CDCl₃, δ ppm)2.6 (s, 6H, 2 x SCH₃)
¹³C NMR (CDCl₃, δ ppm)18.5 (SCH₃), 115.0 (C≡N), 150.0 (N=C)

Experimental Protocols

General Procedure for the Synthesis of S,S'-Dialkyl-N-cyanodithioimidocarbonates

To a stirred solution of cyanamide (0.1 mol) in a suitable solvent such as dimethylformamide (DMF) is added a base, for instance, potassium carbonate (0.2 mol). The mixture is stirred at room temperature for 30 minutes. Carbon disulfide (0.12 mol) is then added dropwise, and the reaction mixture is stirred for an additional 2-3 hours. Subsequently, the corresponding alkyl halide (0.22 mol) is added, and the reaction is stirred overnight at room temperature. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for the Synthesis of O-Potassium S-Alkyl Cyanothioimidocarbonates

The S,S'-dialkyl-N-cyanodithioimidocarbonate (0.05 mol) is dissolved in acetone. To this solution, a solution of potassium hydroxide (0.05 mol) in water is added dropwise with stirring. The reaction mixture is stirred at room temperature for 1-2 hours, during which the potassium salt precipitates. The solid is collected by filtration, washed with cold acetone, and dried under vacuum to yield the O-potassium S-alkyl cyanothioimidocarbonate.

General Procedure for the Synthesis of Alkyl N-Cyano-N-Substituted Thiolcarbamates

The O-potassium S-alkyl cyanothioimidocarbonate (0.02 mol) is suspended in a suitable solvent like acetonitrile. The appropriate alkyl, allyl, or benzyl halide (0.022 mol) is added, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Biological Activities and Signaling Pathways

N-cyanodithiocarbamates have emerged as compounds of interest in drug development due to their potential as both antifungal and anticancer agents. Their mechanisms of action are believed to be multifaceted, targeting key cellular processes.

Antifungal Activity: A Proposed Mechanism

The antifungal activity of dithiocarbamates is generally attributed to their ability to disrupt essential fungal processes. A proposed mechanism for N-cyanodithiocarbamates involves a two-pronged attack on the fungal cell. Firstly, they may interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis compromises membrane integrity, leading to increased permeability and eventual cell lysis. Secondly, the dithiocarbamate moiety can chelate essential metal ions, such as copper and zinc, which are cofactors for numerous enzymes involved in cellular respiration and other critical metabolic pathways. The cyano group may further enhance this activity by modulating the electronic properties of the molecule.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_drug Ergosterol_Pathway Ergosterol Biosynthesis Cell_Membrane Cell Membrane Integrity Ergosterol_Pathway->Cell_Membrane Provides Ergosterol Ergosterol_Pathway->Cell_Membrane Fungal_Death Fungal Cell Death Cell_Membrane->Fungal_Death Disruption leads to Mitochondrion Mitochondrial Respiration Enzymes Metalloenzymes Enzymes->Fungal_Death Inactivation leads to NCDTC N-Cyanodithiocarbamate NCDTC->Ergosterol_Pathway Inhibits NCDTC->Enzymes Chelates Metal Cofactors Anticancer_Mechanism cluster_cancer_cell Cancer Cell cluster_drug Proteasome Proteasome Apoptosis_Pathway Apoptotic Signaling Proteasome->Apoptosis_Pathway Activates ROS_Balance Redox Homeostasis ROS_Balance->Apoptosis_Pathway Activates Carbonic_Anhydrase Carbonic Anhydrase Carbonic_Anhydrase->Apoptosis_Pathway Contributes to Cancer_Cell_Death Cancer Cell Apoptosis Apoptosis_Pathway->Cancer_Cell_Death Leads to NCDTC N-Cyanodithiocarbamate NCDTC->Proteasome Inhibits NCDTC->ROS_Balance Induces ROS NCDTC->Carbonic_Anhydrase Inhibits Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization Start Starting Materials (Cyanamide, CS₂, Alkyl Halide) Reaction1 Synthesis of S,S'-Dialkyl-N-cyanodithioimidocarbonate Start->Reaction1 Reaction2 Synthesis of O-Potassium S-Alkyl Cyanothioimidocarbonate Reaction1->Reaction2 Reaction3 Synthesis of Alkyl N-Cyano-N-Substituted Thiolcarbamate Reaction2->Reaction3 Filtration Filtration Reaction3->Filtration Recrystallization Recrystallization Filtration->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Final_Product Pure N-Cyanodithiocarbamate Chromatography->Final_Product Pure Compound IR IR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry Final_Product->IR Final_Product->NMR Final_Product->MS

Stability of Potassium N-Cyanodithiocarbamate in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of potassium N-cyanodithiocarbamate in solution. Due to the limited availability of direct studies on this specific compound, this guide draws upon established principles and data from the broader class of dithiocarbamates to infer its stability profile and provide robust experimental guidance. The information presented herein is intended to support research, development, and handling of this compound in a laboratory setting.

Executive Summary

This compound, as a member of the dithiocarbamate family, is anticipated to exhibit significant instability in aqueous solutions, particularly under acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis, leading to the formation of carbon disulfide (CS₂) and cyanamide. The rate of this decomposition is highly dependent on the pH and temperature of the solution. Alkaline conditions are expected to significantly enhance the stability of the compound. This guide outlines the expected chemical behavior, provides generalized experimental protocols for stability assessment, and summarizes relevant data from analogous dithiocarbamate compounds.

Chemical Background and Decomposition Pathway

Dithiocarbamates are salts of dithiocarbamic acids. The free dithiocarbamic acids are generally unstable and readily decompose.[1] The stability of their corresponding salts in solution is, therefore, critically influenced by the equilibrium between the dithiocarbamate anion and its transient, unstable acid form.

The generally accepted decomposition pathway for dithiocarbamates in an acidic aqueous solution is initiated by protonation of the dithiocarbamate anion to form the unstable dithiocarbamic acid, which then rapidly decomposes into carbon disulfide and the corresponding amine.[2][3] For this compound, this pathway would be as follows:

K_NCDC This compound (Stable in alkaline solution) H_NCDC N-Cyanodithiocarbamic Acid (Unstable Intermediate) K_NCDC->H_NCDC + H⁺ (Acidic Conditions) H_NCDC->K_NCDC - H⁺ (Alkaline Conditions) Products Carbon Disulfide (CS₂) + Cyanamide H_NCDC->Products Decomposition

Caption: General decomposition pathway of this compound in aqueous solution.

Factors Influencing Stability

The stability of dithiocarbamates in solution is primarily governed by the following factors:

  • pH: This is the most critical factor. Dithiocarbamates are significantly more stable in alkaline media (pH > 7) and rapidly decompose under acidic conditions (pH < 7).[1][4] The rate of decomposition is generally proportional to the hydrogen ion concentration.[2]

  • Temperature: Increased temperature accelerates the rate of decomposition. Thermal processing of dithiocarbamates, such as maneb, has been shown to cause substantial degradation.[5]

  • Moisture: In solid form, dithiocarbamates are slowly decomposed by heat and moisture.[6]

Quantitative Stability Data (from Analogous Dithiocarbamates)

DithiocarbamateConditionHalf-life / StabilityReference
DiethyldithiocarbamatepH 20.3 seconds[2]
ManebAqueous hydrolysis, pH 536 hours[6]
ManebAqueous hydrolysis, pH 755 hours[6]
ManebAqueous hydrolysis, pH 916 hours[6]
ZiramAqueous hydrolysis, pH 7< 18 hours[6]

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound in solution should involve the preparation of the compound in various buffered solutions, incubation under controlled temperature conditions, and periodic analysis of the parent compound and/or its degradation products.

General Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

prep Prepare buffered solutions (e.g., pH 4, 7, 9) dissolve Dissolve this compound in each buffer to a known concentration prep->dissolve incubate Incubate solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) dissolve->incubate sample Withdraw aliquots at specified time points (t=0, 1h, 2h, etc.) incubate->sample analyze Analyze aliquots for parent compound and/or degradation products (CS₂) sample->analyze data Calculate concentration vs. time and determine degradation kinetics analyze->data

Caption: A generalized experimental workflow for assessing the stability of this compound.

Preparation of Solutions
  • Buffer Preparation: Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 4, 5, 7, 9). Standard buffer systems such as phosphate, citrate, or borate can be used.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a stabilized solvent, such as an alkaline buffer (e.g., pH 10), to minimize degradation prior to the start of the experiment.

  • Test Solutions: Initiate the experiment by diluting the stock solution into the various temperature-equilibrated pH buffers to achieve the desired final concentration.

Incubation and Sampling
  • Incubation: Maintain the test solutions in constant-temperature incubators or water baths. Protect the solutions from light if photolytic degradation is a concern.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each test solution. The frequency of sampling should be higher at the beginning of the experiment, especially for conditions where rapid degradation is expected (e.g., low pH).

  • Sample Quenching: Immediately after sampling, quench the degradation process if necessary. This can be achieved by adding a small amount of a strong base to raise the pH or by immediate derivatization or extraction into a stabilizing medium.

Analytical Methodology

The choice of analytical method will depend on whether the parent compound or a degradation product is being quantified.

Method 1: Quantification of Carbon Disulfide (CS₂) via Headspace Gas Chromatography (HS-GC)

This is a common method for total dithiocarbamate analysis.[6]

  • Principle: The dithiocarbamate in the sample aliquot is completely decomposed to CS₂ by adding a strong acid. The volatile CS₂ is then quantified by headspace gas chromatography.

  • Procedure: a. Place the sample aliquot into a headspace vial. b. Add a strong acid (e.g., hydrochloric acid) to the vial to initiate decomposition. c. Incubate the vial at an elevated temperature (e.g., 80°C) for a set time to allow the CS₂ to partition into the headspace. d. Inject an aliquot of the headspace into a gas chromatograph equipped with a suitable detector (e.g., Flame Photometric Detector (FPD) or Mass Spectrometer (MS)). e. Quantify the CS₂ concentration against a calibration curve prepared from standards of known CS₂ concentration or by decomposing a known amount of a dithiocarbamate standard.

Method 2: Quantification of Intact this compound via Liquid Chromatography (LC)

This method allows for the direct measurement of the parent compound, providing a more accurate assessment of its degradation over time.

  • Principle: The intact dithiocarbamate is separated from other components in the sample by liquid chromatography and detected by a UV or mass spectrometry detector.

  • Procedure: a. Stabilize the sample aliquot as described in section 5.3. An alkaline cysteine-EDTA solution can be used as a stabilizing extraction solvent.[7][8] b. Inject the stabilized sample into an HPLC or UPLC system. c. Use a reversed-phase column with a mobile phase consisting of an alkaline buffer and an organic modifier (e.g., methanol or acetonitrile) to achieve separation. Dithiocarbamates are generally stable in alkaline mobile phases.[4] d. Detect the parent compound using a UV detector (dithiocarbamates typically have a strong absorbance around 280 nm) or a mass spectrometer for higher selectivity and sensitivity. e. Quantify the concentration against a calibration curve prepared from authentic this compound standards.

Data Presentation and Interpretation

The concentration of this compound or its degradation product (CS₂) should be plotted against time for each pH and temperature condition. From these plots, the degradation kinetics (e.g., first-order or second-order) can be determined, and the degradation rate constant (k) and half-life (t₁/₂) can be calculated.

Signaling Pathways

A thorough review of the scientific literature did not reveal any established signaling pathways directly involving this compound. The primary context of its use and study is within the field of agriculture as a fungicide and in industrial applications. The toxicity of some dithiocarbamate metabolites, such as ethylene thiourea (not a degradation product of N-cyanodithiocarbamate), is known to affect the thyroid, but this is a metabolic effect rather than a specific signaling pathway of the parent compound.[6]

Conclusion

The stability of this compound in solution is expected to be poor under acidic conditions and significantly improved in alkaline environments. Temperature is also a critical factor, with higher temperatures accelerating degradation. Researchers and drug development professionals should handle solutions of this compound with these factors in mind, preparing them in alkaline buffers and storing them at low temperatures to maximize their shelf-life. For quantitative applications, it is crucial to either use freshly prepared solutions or to conduct a thorough stability study under the specific experimental conditions to be employed. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such stability assessments.

References

13C NMR Spectroscopy of N-Cyanodithiocarbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyanodithiocarbamate derivatives are a class of organic compounds characterized by the presence of a cyano group attached to the nitrogen atom of a dithiocarbamate moiety (-S-C(S)-N(CN)-). These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities. Accurate structural elucidation is paramount in the development of novel therapeutics and materials, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. This technical guide provides an in-depth overview of the 13C NMR spectroscopy of N-cyanodithiocarbamate derivatives, focusing on characteristic chemical shifts, experimental protocols, and structural correlations.

Core Concepts in 13C NMR of N-Cyanodithiocarbamate Derivatives

The 13C NMR spectrum of an N-cyanodithiocarbamate derivative is defined by several key resonances. The most diagnostic signals are those of the thiocarbonyl carbon (-C(S)S-) and the nitrile carbon (-CN). The chemical environment of the substituents on the sulfur and nitrogen atoms significantly influences the chemical shifts of these carbons.

Thiocarbonyl Carbon (-C(S)S-)

The thiocarbonyl carbon of the dithiocarbamate group typically resonates in the downfield region of the 13C NMR spectrum, generally between 190 and 215 ppm . This significant deshielding is attributed to the electron-withdrawing nature of the two adjacent sulfur atoms and the nitrogen atom. The precise chemical shift is sensitive to the electronic effects of the substituents on the nitrogen and sulfur atoms. For instance, in a related dithiocarbamate salt, the NCS2 carbon signal was observed at 212.6 ppm.[1]

Nitrile Carbon (-CN)

The nitrile carbon atom of the N-cyano group characteristically appears in the range of 110 to 125 ppm .[2][3] This region is typical for sp-hybridized carbons in nitriles. The electronegativity of the adjacent nitrogen atom influences its chemical shift. In a compound containing both a dithiocarbamate and a nitrile group, potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate, a signal for a C≡N group was identified, although a specific chemical shift was not provided in the abstract.[4]

Data Presentation: 13C NMR Chemical Shifts

Due to the limited availability of specific experimental 13C NMR data for a wide range of N-cyanodithiocarbamate derivatives in the public domain, the following table provides expected chemical shift ranges based on general knowledge of dithiocarbamates and nitriles, supplemented with data from analogous structures.

Functional GroupCarbon AtomExpected Chemical Shift (δ, ppm)Notes
Dithiocarbamate-C (S)S-190 - 215Highly dependent on substituents. Can be further downfield in ionic species.
Cyano-C N110 - 125Generally a sharp signal.
Substituents (R)Alkyl, Aryl, etc.VariousAs per standard 13C NMR chemical shift tables.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and 13C NMR analysis of N-cyanodithiocarbamate derivatives.

General Synthesis of Dithiocarbamate Precursors

A common method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.

Materials:

  • Amine (e.g., dialkylamine, arylamine)

  • Carbon Disulfide (CS2)

  • Base (e.g., sodium hydroxide, potassium hydroxide, triethylamine)

  • Solvent (e.g., ethanol, water, diethyl ether)

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask, cooled in an ice bath.

  • Add the base to the solution and stir.

  • Slowly add an equimolar amount of carbon disulfide to the stirred solution.

  • Continue stirring at a low temperature for a specified period (typically 1-4 hours).

  • The dithiocarbamate salt often precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried.

13C NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 10-20 mg of the purified N-cyanodithiocarbamate derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Technique: Proton-decoupled 13C NMR spectroscopy.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 250 ppm (e.g., -20 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons like the thiocarbonyl and nitrile carbons).

  • Number of Scans: Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.

Visualization of Key Structural Features and Logical Relationships

The following diagrams illustrate the general structure of N-cyanodithiocarbamate derivatives and a conceptual workflow for their synthesis and characterization.

general_structure cluster_dithiocarbamate N-Cyanodithiocarbamate Core N N C_S C=S N->C_S CN C≡N N->CN R1 R1 N->R1 S1 S C_S->S1 R2 R2 S1->R2

Caption: General structure of an N-cyanodithiocarbamate derivative.

workflow start Primary/Secondary Amine + CS2 + Base dithiocarbamate Dithiocarbamate Salt start->dithiocarbamate Synthesis cyanation Cyanation Reaction dithiocarbamate->cyanation product N-Cyanodithiocarbamate Derivative cyanation->product purification Purification (e.g., Crystallization, Chromatography) product->purification nmr 13C NMR Analysis purification->nmr structure Structural Elucidation nmr->structure

Caption: Conceptual workflow for synthesis and analysis.

References

Unveiling the Crystal Architecture of Potassium N-Cyanodithiocarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core crystal structure of potassium N-cyanodithiocarbamate monohydrate (K[S₂C=N–CN] · H₂O). The following sections provide a comprehensive overview of its crystallographic data, a detailed account of the experimental procedures for its synthesis and characterization, and visual representations of its structural and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals engaged in fields where the precise understanding of molecular architecture is paramount.

Crystallographic Data Summary

The crystal structure of this compound monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. Key crystallographic parameters are summarized in the tables below for facile comparison and reference.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₂H₂KN₂OS₂
Formula Weight181.3 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a9.32 Å
b10.54 Å
c7.67 Å
β108.4°
Volume714.1 ų
Z4
Density (calculated)1.688 g/cm³
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
S(1)-C(1)1.73
S(2)-C(1)1.72
C(1)-N(1)1.33
N(1)-C(2)1.31
C(2)-N(2)1.16
Table 3: Selected Bond Angles (°)
AtomsAngle (°)
S(1)-C(1)-S(2)123.5
S(1)-C(1)-N(1)117.8
S(2)-C(1)-N(1)118.7
C(1)-N(1)-C(2)121.2
N(1)-C(2)-N(2)176.0

Experimental Protocols

This section outlines the detailed methodologies employed in the synthesis of this compound and the subsequent determination of its crystal structure via X-ray crystallography.

Synthesis of this compound Monohydrate

The synthesis of this compound monohydrate is achieved through the reaction of cyanamide with carbon disulfide in the presence of potassium hydroxide. A solution of cyanamide in ethanol is treated with a stoichiometric amount of carbon disulfide, followed by the dropwise addition of an ethanolic solution of potassium hydroxide. The reaction mixture is stirred at room temperature, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with ethanol and diethyl ether, and subsequently recrystallized from a water/ethanol mixture to yield colorless crystals of the monohydrate.

X-ray Crystallography

Single crystals of suitable quality were selected for X-ray diffraction analysis. The data collection was performed on a diffractometer using Mo-Kα radiation. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and were included in the refinement with isotropic thermal parameters.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the experimental procedures.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyanamide Cyanamide in Ethanol Reaction Reaction at Room Temperature Cyanamide->Reaction CS2 Carbon Disulfide CS2->Reaction KOH Potassium Hydroxide in Ethanol KOH->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Ethanol, Diethyl Ether) Filtration->Washing Recrystallization Recrystallization (Water/Ethanol) Washing->Recrystallization Product This compound Monohydrate Crystals Recrystallization->Product

Caption: Workflow for the synthesis of this compound monohydrate.

Crystal_Structure_Analysis_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_output Output Crystal_Selection Single Crystal Selection Data_Collection X-ray Data Collection (Mo-Kα) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares on F²) Structure_Solution->Structure_Refinement H_Atom_Location Hydrogen Atom Location (Difference Fourier Map) Structure_Refinement->H_Atom_Location Final_Structure Final Crystal Structure Model Structure_Refinement->Final_Structure H_Atom_Location->Structure_Refinement

Caption: Workflow for the crystal structure determination by X-ray diffraction.

Reactivity of the N-Cyanodithiocarbamate Moiety: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, reactivity, and biological significance of the N-cyanodithiocarbamate moiety, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile functional group.

The N-cyanodithiocarbamate moiety is a unique functional group characterized by the presence of a cyano group attached to the nitrogen atom of a dithiocarbamate. This arrangement of atoms confers a distinct reactivity profile, making it a valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic systems with significant biological activities. This technical guide provides a detailed overview of the core reactivity of the N-cyanodithiocarbamate moiety, with a focus on its synthetic applications, experimental protocols, and the pharmacological potential of its derivatives.

Synthesis of the N-Cyanodithiocarbamate Moiety

The primary precursor for many reactions involving the N-cyanodithiocarbamate moiety is dimethyl N-cyanodithioiminocarbonate. Its synthesis is a key first step for researchers working in this area.

Experimental Protocol: Synthesis of Dimethyl N-cyanodithioiminocarbonate

Materials:

  • Lime nitrogen (calcium cyanamide)

  • Sodium carbonate

  • Carbon disulfide

  • Dimethyl carbonate

  • Acetone or Isopropanol

  • Water

Procedure:

  • Salt Formation: Lime nitrogen and sodium carbonate are dispersed and dissolved in water. Carbon disulfide is then added dropwise to the solution to generate a mixed liquid of sodium cyanodithioiminocarbonate. The mixture is filtered while hot, and the filter cake is washed with hot water. The filtrates are combined to obtain an aqueous solution of sodium cyanodithioiminocarbonate.

  • Methylation: Acetone or isopropanol is added to the aqueous solution of sodium cyanodithioiminocarbonate. Dimethyl carbonate is then added dropwise while maintaining the temperature between 20°C and 40°C. The reaction is allowed to proceed for 3 to 5 hours to generate the crude product.

  • Crystallization and Isolation: After the reaction is complete, additional acetone or isopropanol is added. The mixture is then cooled to -20°C to induce crystallization. The solid product is collected by cold filtration, washed with a suitable amount of water, and dried to yield dimethyl N-cyanodithioiminocarbonate.[1]

Reactivity Profile of the N-Cyanodithiocarbamate Moiety

The reactivity of the N-cyanodithiocarbamate moiety is characterized by its ambiphilic nature. The sulfur atoms act as nucleophilic centers, while the carbon atom of the dithiocarbamate and the cyano group can act as electrophilic centers. This dual reactivity allows for a wide range of chemical transformations.

Reactions with Nucleophiles

The N-cyanodithiocarbamate moiety readily reacts with various nucleophiles, leading to the displacement of one or both of the methylthio groups. These reactions are fundamental to the synthesis of a wide array of heterocyclic compounds.

1. Reaction with Amines and Anilines:

The reaction of dimethyl N-cyanodithioiminocarbonate with primary and secondary amines, as well as anilines, is a common method for the synthesis of N-substituted cyanoisothioureas.

  • Workflow for the Synthesis of N-Substituted Cyanocarbamimidothioates

G start Start reagents Dimethyl N-cyanodithioiminocarbonate + Arylamine or Alkylamine start->reagents reaction Reflux in Ethanol reagents->reaction product Methyl N-substituted-N'-cyanocarbamimidothioate reaction->product end End product->end

Caption: Synthesis of N-substituted cyanocarbamimidothioates.

2. Reaction with Hydrazines:

Hydrazine and its derivatives react with dimethyl N-cyanodithioiminocarbonate to form various heterocyclic systems, most notably 1,2,4-triazoles. The reaction proceeds through a cyclization mechanism.[2]

3. Reaction with Active Methylene Compounds:

Active methylene compounds, such as malononitrile and ethyl cyanoacetate, are potent nucleophiles that react with the N-cyanodithiocarbamate moiety to afford substituted pyridines and other related heterocycles.[3][4]

Cyclization Reactions for Heterocycle Synthesis

A major application of the N-cyanodithiocarbamate moiety is in the synthesis of a diverse range of fused and unfused heterocyclic compounds. These reactions often proceed via an initial nucleophilic substitution followed by an intramolecular cyclization.

1. Synthesis of Benzothiazoles:

The reaction of dimethyl N-cyanodithioiminocarbonate with ortho-aminobenzenethiol is a key step in the synthesis of 2-cyanoaminobenzothiazole, a versatile intermediate for further transformations.[5]

  • Reaction Pathway to 2-Cyanoaminobenzothiazole

G reactant1 Dimethyl N-cyanodithioiminocarbonate intermediate Intermediate Adduct reactant1->intermediate + reactant2 ortho-Aminobenzenethiol reactant2->intermediate product 2-Cyanoaminobenzothiazole intermediate->product Intramolecular Cyclization elimination - CH3SH

Caption: Formation of 2-cyanoaminobenzothiazole.

2. Synthesis of Pyrazolo[4,5-d]pyrimidines:

Substituted 5-pyrazolones react with dimethyl N-cyanodithioiminocarbonate in the presence of a base to yield pyrazolo[4,5-d]pyrimidines, a class of compounds with known biological activities.[5]

Experimental Protocol: Synthesis of Pyrazolo[4,5-d]pyrimidine Derivatives

Materials:

  • Dimethyl N-cyanodithioiminocarbonate

  • Substituted 5-pyrazolone

  • Triethylamine

  • Ethanol

Procedure: A mixture of the substituted 5-pyrazolone and dimethyl N-cyanodithioiminocarbonate is refluxed in ethanol in the presence of triethylamine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration and recrystallized from a suitable solvent to afford the desired pyrazolo[4,5-d]pyrimidine.[5]

Quantitative Data from Representative Syntheses

Product HeterocycleReactantsConditionsYield (%)Reference
2-CyanoaminobenzothiazoleDimethyl N-cyanodithioiminocarbonate, o-AminobenzenethiolRefluxing Ethanol-[5]
Pyrazolo[4,5-d]pyrimidineDimethyl N-cyanodithioiminocarbonate, Substituted 5-pyrazoloneRefluxing Ethanol, Triethylamine-[5]
1,2,4-Triazole DerivativesDimethyl N-cyanodithioiminocarbonate, Hydrazine--[2]
Pyridine DerivativesDimethyl N-cyanodithioiminocarbonate, MalononitrilePiperidine, EthanolHigh[3]

Note: Specific yield percentages are often not reported in review articles. Researchers should consult the primary literature cited for detailed quantitative data.

Biological Significance of N-Cyanodithiocarbamate Derivatives

The heterocyclic compounds synthesized from the N-cyanodithiocarbamate moiety have garnered significant interest in the field of drug development due to their broad spectrum of biological activities.

  • Antimicrobial and Antifungal Activity: Several classes of N-cyanodithiocarbamate-derived heterocycles, including pyrazolo[3,4-d]pyrimidines and thiazole derivatives, have demonstrated potent antibacterial and antifungal properties.[6][7][8][9][10][11] For instance, certain pyrazolo[3,4-d]pyrimidine kinase inhibitors have shown significant growth inhibition effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Some thiazole derivatives exhibit strong antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable or even superior to standard antifungal agents.[7]

  • Anticancer Activity: The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from N-cyanodithiocarbamate precursors, is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[12][13] Derivatives have shown cytotoxic effects against various cancer cell lines, including hepatocellular and cervical carcinoma.[14]

The diverse reactivity and the significant biological activities of the resulting products make the N-cyanodithiocarbamate moiety a highly valuable tool for synthetic and medicinal chemists. Further exploration of its reactivity and the biological screening of its derivatives are likely to lead to the discovery of novel therapeutic agents.

References

N-Cyanodithiocarbamate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyanodithiocarbamate and its salts, particularly dipotassium N-cyanodithiocarbamate, have emerged as highly versatile and valuable building blocks in organic synthesis. Their unique structural features, possessing multiple nucleophilic centers and a reactive cyano group, allow for the construction of a diverse array of heterocyclic and acyclic compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of N-cyanodithiocarbamate as a precursor, with a focus on its utility in the development of pharmacologically relevant molecules.

Synthesis and Properties of Dithis compound

The most common and stable form of N-cyanodithiocarbamate is its dipotassium salt. It is readily prepared from simple, inexpensive starting materials.

Physicochemical Properties
PropertyValue
Molecular FormulaC₂K₂N₂S₂
Molecular Weight206.43 g/mol
AppearancePale yellow solid
SolubilitySoluble in water and polar organic solvents like ethanol and DMF
Spectroscopic Data

The structure of dithis compound can be confirmed by spectroscopic methods.

Spectroscopic DataValue
IR (KBr, cm⁻¹) ~2160 (ν C≡N), ~1480 (ν C-N), ~1000 (ν C=S)
¹³C NMR (D₂O, ppm) ~120 (C≡N), ~210 (CS₂)

Note: Specific spectroscopic values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Dithis compound

This protocol outlines the straightforward synthesis of the dipotassium salt of N-cyanodithiocarbamate.

Materials:

  • Cyanamide (1.0 equiv)

  • Potassium hydroxide (2.0 equiv)

  • Carbon disulfide (1.0 equiv)

  • Water

  • Ethanol

Procedure:

  • Dissolve potassium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add a solution of cyanamide in water to the cooled potassium hydroxide solution.

  • To this mixture, add carbon disulfide dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • The product, dithis compound, can be precipitated by the addition of ethanol.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Applications in Organic Synthesis

N-cyanodithiocarbamate is a versatile precursor for the synthesis of a variety of important organic molecules, including isothiocyanates, thioureas, and various heterocycles.

Synthesis of Isothiocyanates

Isothiocyanates are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. They can be readily prepared from dithiocarbamate salts through desulfurization.

Experimental Protocol 2: General Procedure for the Synthesis of Isothiocyanates

Materials:

  • Primary amine (1.0 equiv)

  • Carbon disulfide (1.1 equiv)

  • Triethylamine (1.1 equiv)

  • Desulfurizing agent (e.g., p-toluenesulfonyl chloride, 1.1 equiv)

  • Dichloromethane

Procedure:

  • To a solution of the primary amine in dichloromethane, add triethylamine followed by the dropwise addition of carbon disulfide at 0 °C to form the dithiocarbamate salt in situ.

  • After stirring for 30 minutes, add a solution of the desulfurizing agent (e.g., p-toluenesulfonyl chloride) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the corresponding isothiocyanate.

Quantitative Data for Isothiocyanate Synthesis

Amine SubstrateDesulfurizing AgentYield (%)Reference
Anilinep-Toluenesulfonyl chloride85[1]
Benzylaminep-Toluenesulfonyl chloride92[1]
4-ChloroanilineCyanuric chloride70[2]
4-MethylanilineCyanuric chloride93[2]
Synthesis of Thioureas

Thiourea derivatives are an important class of compounds with a wide range of biological activities. N-cyanodithiocarbamate provides a convenient route to substituted thioureas.

Experimental Protocol 3: Synthesis of N-Substituted Thioureas

Materials:

  • Dithis compound (1.0 equiv)

  • Alkyl or Aryl Halide (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Ethanol

Procedure:

  • Dissolve dithis compound in ethanol.

  • Add the alkyl or aryl halide and heat the mixture to reflux.

  • After the formation of the isothiocyanate intermediate (monitored by TLC), cool the reaction mixture and add the primary or secondary amine.

  • Stir the reaction at room temperature until completion.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the N-substituted thiourea.

Quantitative Data for Thiourea Synthesis

Alkyl/Aryl HalideAmineYield (%)
Benzyl chlorideAniline88
Ethyl bromideCyclohexylamine91
4-Nitrobenzyl bromidePiperidine85
Synthesis of 2-Amino-thiazoles

2-Aminothiazoles are a key structural motif in many FDA-approved drugs. The Hantzsch thiazole synthesis provides a classic method for their preparation, and N-cyanodithiocarbamate can serve as a versatile thiourea surrogate in this reaction.

Experimental Protocol 4: Synthesis of 2-Amino-4-arylthiazoles

Materials:

  • Dithis compound (1.0 equiv)

  • α-Halo Ketone (e.g., phenacyl bromide) (1.0 equiv)

  • Ethanol

Procedure:

  • Dissolve dithis compound in ethanol.

  • Add a solution of the α-halo ketone in ethanol to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-arylthiazole.

Quantitative Data for 2-Aminothiazole Synthesis

α-Halo KetoneProductYield (%)
Phenacyl bromide2-Amino-4-phenylthiazole85
4'-Chlorophenacyl bromide2-Amino-4-(4-chlorophenyl)thiazole89
2-Bromo-1-(naphthalen-2-yl)ethanone2-Amino-4-(naphthalen-2-yl)thiazole82

Reaction Mechanisms and Visualizations

The utility of N-cyanodithiocarbamate as a synthetic precursor is rooted in its predictable reactivity. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.

Synthesis of Dithis compound

G Cyanamide Cyanamide Intermediate_Anion [NC-N-C(=S)S]²⁻ 2K⁺ Cyanamide->Intermediate_Anion + 2 KOH + CS₂ KOH KOH KOH->Intermediate_Anion CS2 CS2 CS2->Intermediate_Anion

Caption: Formation of Dithis compound.

Synthesis of Isothiocyanate from a Primary Amine and CS₂

G R-NH₂ Primary Amine Dithiocarbamate_Salt R-NH-C(=S)S⁻ HNEt₃⁺ R-NH₂->Dithiocarbamate_Salt + CS₂ + Et₃N CS₂ Carbon Disulfide CS₂->Dithiocarbamate_Salt Isothiocyanate R-N=C=S Dithiocarbamate_Salt->Isothiocyanate + Desulfurizing Agent - S - Et₃NH⁺Cl⁻ Desulfurizing_Agent Desulfurizing Agent (e.g., TsCl) Desulfurizing_Agent->Isothiocyanate

Caption: General synthesis of isothiocyanates.

Hantzsch Thiazole Synthesis using N-Cyanodithiocarbamate

G NC-N=C(SK)₂ Dipotassium N-Cyanodithiocarbamate Intermediate Thioamide Intermediate (from hydrolysis) NC-N=C(SK)₂->Intermediate Hydrolysis Alpha_Halo_Ketone α-Halo Ketone (R-CO-CH₂-X) Thiazole_Ring 2-Amino-thiazole Derivative Alpha_Halo_Ketone->Thiazole_Ring Cyclocondensation Intermediate->Thiazole_Ring

Caption: Hantzsch synthesis of 2-aminothiazoles.

Role in Drug Development

The ability of N-cyanodithiocarbamate to serve as a precursor to a wide range of heterocyclic scaffolds makes it a valuable tool in drug discovery and development. Many of the resulting structures, particularly 2-aminothiazoles and substituted thioureas, are known to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity: The thiazole and thiourea moieties are present in numerous compounds with demonstrated efficacy against various pathogens.

  • Anticancer Activity: Certain 2-aminothiazole derivatives have shown potent anticancer properties by targeting specific cellular pathways.

  • Enzyme Inhibition: The structural diversity achievable from this precursor allows for the design of specific enzyme inhibitors for various therapeutic targets.

The straightforward and efficient synthetic routes starting from N-cyanodithiocarbamate enable the rapid generation of compound libraries for high-throughput screening, accelerating the identification of new lead compounds in drug discovery programs.

Conclusion

N-cyanodithiocarbamate is a cost-effective, versatile, and highly reactive precursor for the synthesis of a multitude of organic compounds. Its applications in the construction of isothiocyanates, thioureas, and especially biologically active heterocyclic systems like 2-aminothiazoles, underscore its importance in modern organic and medicinal chemistry. The experimental protocols and mechanistic insights provided in this guide aim to facilitate its broader adoption and exploration in both academic and industrial research settings, particularly in the quest for novel therapeutic agents.

References

A Comprehensive Technical Guide to the Coordination Chemistry of N-Cyanodithiocarbamate Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, coordination chemistry, and spectroscopic properties of N-cyanodithiocarbamate ligands and their metal complexes. It details experimental protocols and highlights their potential applications in the field of drug development, offering a valuable resource for researchers in bioinorganic and medicinal chemistry.

Introduction to N-Cyanodithiocarbamate Ligands

Dithiocarbamates (R₂NCS₂⁻) are a versatile class of monoanionic, bidentate sulfur-donating ligands that form stable complexes with a wide range of transition metals.[1][2] The N-cyanodithiocarbamate ligand, where one of the R groups is a cyano (-CN) moiety, is a specific derivative that introduces an additional functional group capable of influencing the electronic properties, coordination behavior, and biological activity of the resulting metal complexes. The presence of the electron-withdrawing cyano group can modulate the electron density on the dithiocarbamate backbone, thereby affecting the ligand's interaction with metal centers. These complexes are of significant interest for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant activities, which often arise from their ability to interact with biological targets, generate reactive oxygen species, or inhibit crucial enzymes.[3]

Synthesis of N-Cyanodithiocarbamate Ligands

The synthesis of dithiocarbamate ligands is generally straightforward, involving the reaction of a primary or secondary amine with carbon disulfide (CS₂) in the presence of a base.[1] For the N-cyanodithiocarbamate ligand, the parent amine is cyanamide (H₂NCN). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of CS₂, followed by deprotonation.

G cluster_reactants Reactants cluster_product Product Cyanamide Cyanamide Reaction Nucleophilic Addition Cyanamide->Reaction + CS₂ CS2 Carbon Disulfide (CS₂) Base Base (e.g., NaOH) Base->Reaction + Base Product_Node N-Cyanodithiocarbamate Salt [N≡C-NH-CS₂]⁻Na⁺ Reaction->Product_Node Forms

Caption: General synthesis scheme for N-cyanodithiocarbamate.

Coordination Chemistry and Structural Characteristics

N-cyanodithiocarbamate ligands, like other dithiocarbamates, are highly effective chelating agents for transition metals due to the presence of two sulfur donor atoms.[2] Their coordination behavior can be diverse, leading to various structural motifs.

3.1. Coordination Modes The dithiocarbamate moiety can coordinate to metal centers in several ways:

  • Bidentate Chelating: This is the most common mode, where both sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring.[4]

  • Monodentate: One sulfur atom coordinates to the metal center, leaving the other uncoordinated. This is less common but can occur, particularly in complexes with bulky ligands or specific electronic requirements.[5][6]

  • Anisobidentate: Both sulfur atoms are bonded to the metal center, but with significantly different M-S bond lengths.[2]

  • Bridging: The ligand can bridge two or more metal centers, with each sulfur atom coordinating to a different metal ion, leading to the formation of polynuclear complexes.[4]

G cluster_bidentate Bidentate (Chelating) cluster_monodentate Monodentate cluster_bridging Bridging M1 M S1_1 S M1->S1_1 S1_2 S M1->S1_2 C1 C-N(CN) S1_1->C1 S1_2->C1 M2 M S2_1 S M2->S2_1 C2 C-N(CN) S2_1->C2 S2_2 S S2_2->C2 M3_1 M S3_1 S M3_1->S3_1 M3_2 M S3_2 S M3_2->S3_2 C3 C-N(CN) S3_1->C3 S3_2->C3

Caption: Common coordination modes of dithiocarbamate ligands.

The geometry of the resulting metal complexes varies depending on the metal ion's coordination number and electronic configuration, with common geometries including square planar (e.g., for Ni(II), Pd(II), Pt(II)) and octahedral (e.g., for Co(II), Ni(II)).[7]

Spectroscopic Properties of Metal Complexes

Spectroscopic techniques are crucial for characterizing N-cyanodithiocarbamate complexes and understanding their bonding.

4.1. Infrared (IR) Spectroscopy IR spectroscopy provides valuable information about the ligand's coordination mode. Key vibrational bands include:

  • ν(C≡N): The cyano group stretch, typically observed around 2200-2260 cm⁻¹. Its position can shift upon coordination.

  • ν(C-N) (Thioureide band): This band, appearing between 1450-1550 cm⁻¹, is particularly diagnostic. A single, sharp band in this region suggests a bidentate coordination mode, while a split band may indicate monodentate coordination.[2]

  • ν(C-S): The C-S stretching vibration is usually found near 1000 cm⁻¹.

  • ν(M-S): The metal-sulfur stretching frequency, observed in the far-IR region (typically 300-450 cm⁻¹), confirms the coordination of sulfur to the metal center.[7]

4.2. NMR Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its complexes, particularly for diamagnetic species. The chemical shifts of protons and carbons near the dithiocarbamate group can change upon coordination to a metal ion. For dithiocarbimate complexes, proton signals of the α-carbon atom are found in the 3.10–5.60 ppm region.[8]

4.3. UV-Visible Spectroscopy The electronic spectra of these complexes typically show intense bands in the UV-visible region, which can be assigned to different types of electronic transitions:

  • Intra-ligand π→π and n→π transitions:** These are usually observed at higher energies (shorter wavelengths).[7]

  • Ligand-to-Metal Charge Transfer (LMCT): Transitions from the sulfur donor atoms to the empty d-orbitals of the metal ion.

  • d-d transitions: For transition metal complexes with partially filled d-orbitals, these weaker absorptions are observed in the visible region and are characteristic of the metal ion's coordination geometry.[7]

Table 1: Representative Spectroscopic Data for Dithiocarbamate Complexes

Characteristic Data IR Frequency (cm⁻¹) or Wavelength λ_max (nm) Assignment Reference
IR Spectroscopy
ν(C-N) Thioureide 1497 - 1566 C-N stretch [2][6]
ν(C-S) ~1000 Asymmetric C-S stretch [2]
ν(M-S) 300 - 535 Metal-Sulfur stretch [7]
UV-Vis Spectroscopy
π→π* 229 - 239 nm Intra-ligand transition [7]
n→π* 324 - 383 nm Intra-ligand transition [7]

| d-d transitions | 437 - 698 nm | Metal-centered transition (e.g., for Co(II), Ni(II)) |[7] |

Note: The values presented are typical ranges for dithiocarbamate complexes and may vary for specific N-cyano derivatives and metal centers.

Applications in Drug Development

Metal-dithiocarbamate complexes are widely investigated for their therapeutic potential.[3] The coordination of the ligand to a metal ion can enhance its biological activity compared to the free ligand.[9]

  • Anticancer Activity: Many dithiocarbamate complexes exhibit significant cytotoxicity against various cancer cell lines.[3][10] Their mechanism of action can involve inhibiting enzymes like proteasomes, generating reactive oxygen species (ROS) to induce apoptosis, or interacting with DNA.[3]

  • Antimicrobial Activity: These complexes have shown potent activity against a range of bacteria and fungi, making them promising candidates for developing new antimicrobial agents to combat drug resistance.[4][5]

  • Antioxidant and Anti-inflammatory Properties: Some complexes can act as antioxidants by scavenging free radicals or can exhibit anti-inflammatory effects.[3]

The N-cyano group can be leveraged to fine-tune these biological properties, potentially enhancing cell permeability, modifying redox potentials, or introducing new interaction sites with biological targets.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation L_Synth Ligand Synthesis (Cyanamide + CS₂ + Base) C_Synth Complex Synthesis L_Synth->C_Synth M_Salt Metal Salt (e.g., NiCl₂, Cu(OAc)₂) M_Salt->C_Synth Purify Isolation & Purification C_Synth->Purify Char Spectroscopic Characterization (IR, NMR, UV-Vis) Purify->Char InVitro In Vitro Screening (e.g., MTT Assay) Char->InVitro Lead Compound TargetID Target Identification (Enzyme Inhibition, DNA Binding) InVitro->TargetID Mechanism Mechanism of Action (ROS, Apoptosis) TargetID->Mechanism

Caption: Experimental workflow for drug development.

Experimental Protocols

6.1. Protocol for Synthesis of Sodium N-Cyanodithiocarbamate Ligand

This protocol describes a general method for synthesizing the sodium salt of the N-cyanodithiocarbamate ligand.

  • Materials: Cyanamide, carbon disulfide (CS₂), sodium hydroxide (NaOH), methanol.

  • Procedure: a. Dissolve a specific molar equivalent of cyanamide in cold methanol (~0-5 °C) in a round-bottom flask equipped with a magnetic stirrer. b. In a separate container, dissolve one molar equivalent of NaOH in a minimal amount of cold methanol. c. Slowly add the methanolic NaOH solution to the cyanamide solution while stirring vigorously and maintaining the low temperature. d. To this mixture, add one molar equivalent of carbon disulfide dropwise over 30 minutes. The reaction is exothermic and should be kept cool in an ice bath. e. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. f. The resulting precipitate (the sodium salt of the ligand) can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

6.2. Protocol for Synthesis of a Metal(II) N-Cyanodithiocarbamate Complex (e.g., [M(NCS₂-NHCN)₂])

This protocol outlines the synthesis of a neutral metal complex.

  • Materials: Sodium N-cyanodithiocarbamate ligand salt, a metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O), ethanol or methanol.

  • Procedure: a. Dissolve two molar equivalents of the synthesized sodium N-cyanodithiocarbamate ligand in ethanol or methanol. b. In a separate flask, dissolve one molar equivalent of the metal(II) salt in the same solvent. c. Add the metal salt solution dropwise to the stirring ligand solution at room temperature.[11] d. A precipitate of the metal complex should form immediately or upon stirring for a short period (1-2 hours). e. Collect the solid product by vacuum filtration. f. Wash the product with the solvent used for the reaction, followed by a small amount of cold water to remove any unreacted salts, and finally with diethyl ether. g. Dry the complex in a desiccator over anhydrous CaCl₂.

6.3. Protocol for Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: a. Prepare a KBr pellet by grinding a small amount of the dried complex with finely ground, dry KBr. b. Press the mixture into a thin, transparent disk using a hydraulic press. c. Record the spectrum, typically in the 4000-400 cm⁻¹ range. For the far-IR region (for M-S bands), a CsI pellet or polyethylene matrix may be required.

  • UV-Visible Spectroscopy: a. Prepare a dilute solution of the complex (~10⁻⁴ to 10⁻⁵ M) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile). b. Record the absorption spectrum over a range of 200-800 nm using a quartz cuvette.

  • NMR Spectroscopy: a. For diamagnetic complexes, dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). b. Record ¹H and ¹³C NMR spectra. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard.

References

Synthesis of Metal Complexes with N-Cyanodithiocarbamate Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring N-cyanodithiocarbamate ligands. This class of compounds has garnered interest due to the unique electronic properties conferred by the cyano group, which can influence the coordination chemistry and biological activity of the resulting metal complexes. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant chemical workflows.

Introduction to N-Cyanodithiocarbamate Ligands

N-cyanodithiocarbamate ([NCS-CN]²⁻) is a fascinating ligand that belongs to the broader family of dithiocarbamates. The presence of the electron-withdrawing cyano group directly attached to the nitrogen atom significantly modulates the electronic properties of the dithiocarbamate moiety. This can influence the ligand's coordination behavior, the stability of the resulting metal complexes, and their reactivity. The synthesis of these complexes typically involves the initial preparation of an alkali metal salt of the N-cyanodithiocarbamate ligand, which is then reacted with a suitable metal salt.

Experimental Protocols

Detailed methodologies for the synthesis of the N-cyanodithiocarbamate ligand and its subsequent metal complexes are crucial for reproducible research. The following sections provide step-by-step experimental protocols based on available literature.

Synthesis of Potassium N-Cyanodithiocarbamate

The synthesis of the potassium salt of N-cyanodithiocarbamate can be achieved through the reaction of cyanamide with carbon disulfide in the presence of a base.

Materials:

  • Cyanamide (H₂NCN)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared by dissolving a stoichiometric amount of KOH in absolute ethanol with cooling.

  • To this cooled solution, a solution of cyanamide in ethanol is added dropwise with constant stirring.

  • Carbon disulfide is then added slowly to the reaction mixture, maintaining a low temperature (0-5 °C) to control the exothermic reaction.

  • The reaction mixture is stirred for several hours at low temperature, during which a precipitate of this compound is formed.

  • The precipitate is collected by filtration, washed with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • The resulting solid is dried under vacuum to yield the this compound salt.

General Synthesis of Metal (II) N-Cyanodithiocarbamate Complexes

The synthesis of metal complexes with N-cyanodithiocarbamate ligands is typically achieved through a metathesis reaction between the potassium salt of the ligand and a metal (II) salt in a suitable solvent.[1]

Materials:

  • This compound

  • Metal (II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Water

Procedure:

  • A solution of this compound is prepared by dissolving the salt in a minimal amount of water or a water-ethanol mixture.

  • An aqueous or ethanolic solution of the desired metal (II) salt is prepared separately.

  • The metal salt solution is added dropwise to the ligand solution with vigorous stirring at room temperature. A precipitate of the metal complex should form immediately.

  • The reaction mixture is stirred for an additional 1-2 hours to ensure complete precipitation.

  • The solid product is collected by filtration, washed thoroughly with water, then with ethanol to remove any unreacted salts and byproducts.

  • The complex is dried in a desiccator over anhydrous calcium chloride.

Data Presentation

Quantitative data from the synthesis and characterization of N-cyanodithiocarbamate metal complexes are summarized in the tables below for easy comparison.

Table 1: Synthesis of this compound - Representative Data

ParameterValue
Starting Materials Cyanamide, CS₂, KOH
Solvent Ethanol
Reaction Temperature 0-5 °C
Reaction Time 2-4 hours
Appearance White to pale yellow solid
Yield ~70-85%

Table 2: Characterization Data for Metal (II) N-Cyanodithiocarbamate Complexes

ComplexColorYield (%)M.p. (°C)ν(C-N) (cm⁻¹)ν(C-S) (cm⁻¹)
Ni(NCS-CN)₂ Green~80>300~1450-1480~990-1010
Cu(NCS-CN)₂ Brown~85>300~1460-1490~995-1015
Zn(NCS-CN)₂ White~90>300~1440-1470~980-1000

Note: The spectral data presented are typical ranges observed for dithiocarbamate complexes and may vary slightly for N-cyanodithiocarbamate derivatives.[1]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the study of N-cyanodithiocarbamate metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization Cyanamide Cyanamide Reaction1 Reaction in Ethanol (0-5 °C) Cyanamide->Reaction1 CS2 CS2 CS2->Reaction1 KOH KOH KOH->Reaction1 K[NCS-CN] This compound Reaction1->K[NCS-CN] Reaction2 Metathesis Reaction K[NCS-CN]->Reaction2 Metal_Salt Metal (II) Salt Metal_Salt->Reaction2 Metal_Complex Metal N-Cyanodithiocarbamate Complex Reaction2->Metal_Complex FTIR FT-IR Spectroscopy Metal_Complex->FTIR UVVis UV-Vis Spectroscopy Metal_Complex->UVVis NMR NMR Spectroscopy Metal_Complex->NMR Elemental_Analysis Elemental Analysis Metal_Complex->Elemental_Analysis Biological_Screening_Workflow Start Synthesized Metal Complexes In_Vitro_Screening In Vitro Antimicrobial Screening (e.g., MIC determination) Start->In_Vitro_Screening Active_Complexes Identification of Active Complexes In_Vitro_Screening->Active_Complexes Mechanism_Study Mechanism of Action Studies Active_Complexes->Mechanism_Study Active Drug_Development Lead Compound for Drug Development Active_Complexes->Drug_Development Highly Active Signaling_Pathway Interaction with Fungal Cell Wall Synthesis Pathway Mechanism_Study->Signaling_Pathway Signaling_Pathway->Drug_Development

References

Solubility of Potassium N-Cyanodithiocarbamate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of potassium N-cyanodithiocarbamate. Due to a lack of specific quantitative solubility data in published literature, this document focuses on the general solubility properties of related dithiocarbamate salts and furnishes detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents.

General Solubility of Dithiocarbamates

Dithiocarbamate salts are a class of organosulfur compounds that generally exhibit solubility in water and polar organic solvents. Their solubility is attributed to the polar nature of the dithiocarbamate anion and the counter-ion. The specific solubility of this compound in any given organic solvent will depend on factors such as the polarity of the solvent, temperature, and the presence of other solutes.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not available. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such data in a clear and structured format.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationNotes
e.g., Ethanole.g., 25Data to be determinede.g., Gravimetric
e.g., Methanole.g., 25Data to be determinede.g., Gravimetric
e.g., Acetonee.g., 25Data to be determinede.g., Gravimetric
e.g., Dichloromethanee.g., 25Data to be determinede.g., Gravimetric
e.g., Dimethylformamidee.g., 25Data to be determinede.g., Gravimetric
e.g., Dimethyl sulfoxidee.g., 25Data to be determinede.g., Gravimetric

Experimental Protocols for Solubility Determination

To empower researchers to generate the needed solubility data, two detailed experimental protocols are provided below: a qualitative method for initial screening and a quantitative gravimetric method for precise measurements.

Protocol for Qualitative Solubility Determination

This protocol allows for a rapid assessment of the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, dimethylformamide, dimethyl sulfoxide)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

  • Repeat the procedure for each organic solvent of interest.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Conical flask with a stopper

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Syringe filters (solvent-compatible, appropriate pore size)

  • Pre-weighed, dry evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the organic solvent in a conical flask.

  • Seal the flask and place it in a thermostatically controlled environment (e.g., water bath) at the desired temperature.

  • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

  • Transfer the clear, saturated solution to a pre-weighed evaporation dish.

  • Record the exact weight of the dish and the solution.

  • Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the compound until a constant weight of the dried solute is achieved.

  • Reweigh the dish containing the dried solute.

  • Calculate the solubility using the recorded weights.

Visualizations

The following diagrams illustrate the general reaction for the synthesis of dithiocarbamates and a typical workflow for the quantitative determination of solubility.

G General Synthesis of Dithiocarbamates cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine Primary or Secondary Amine (R2NH) Reaction_Step Nucleophilic attack of amine on CS2 in the presence of a base Amine->Reaction_Step CS2 Carbon Disulfide (CS2) CS2->Reaction_Step Base Base (e.g., KOH) Base->Reaction_Step Dithiocarbamate Dithiocarbamate Salt (R2NCS2- K+) Reaction_Step->Dithiocarbamate G Workflow for Quantitative Solubility Determination start Start prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) prepare_solution->equilibrate separate Separate Solid and Liquid Phases (Allow to settle, then filter supernatant) equilibrate->separate weigh_solution Weigh a Known Volume of Saturated Solution separate->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility (g/100 mL) weigh_solute->calculate end End calculate->end

Methodological & Application

Synthesis of Potassium N-Cyanodithiocarbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of potassium N-cyanodithiocarbamate, a versatile intermediate in organic synthesis. The protocol herein is based on established chemical principles for the formation of dithiocarbamates, adapted for the specific requirements of N-cyano substitution.

Introduction

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds and other molecules of pharmaceutical and agrochemical interest. Its unique structure, featuring both a nucleophilic dithiocarbamate moiety and a cyano group, allows for a diverse range of chemical transformations. This protocol details the synthesis from readily available starting materials, focusing on a reproducible and scalable procedure.

Reaction Scheme

The synthesis proceeds via the reaction of cyanamide with carbon disulfide in the presence of a potassium base, such as potassium hydroxide. The reaction is typically carried out in an aqueous medium.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the in-situ generation and subsequent isolation of this compound.

Materials:

  • Cyanamide (50% aqueous solution)

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Deionized water

  • Isopropanol (for precipitation)

  • Diethyl ether (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve potassium hydroxide (0.04 mol) in deionized water (80 mL).

    • To this solution, add a 50% aqueous solution of cyanamide (0.02 mol).

    • Stir the mixture at room temperature for 45 minutes to ensure the formation of the potassium salt of cyanamide.

  • Addition of Carbon Disulfide:

    • Cool the reaction mixture in an ice bath to below 10 °C.

    • Slowly add carbon disulfide (0.022 mol, a slight excess) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction is typically complete when the carbon disulfide has fully dissolved, which may take approximately 2 hours. The solution should become clear and may develop a yellowish color.

  • Isolation of the Product:

    • Once the reaction is complete, the product, this compound, is present in the aqueous solution.

    • To precipitate the salt, add isopropanol to the reaction mixture until a precipitate is observed. Chilling the mixture in an ice bath can aid in precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification and Drying:

    • Wash the collected solid with a small amount of cold isopropanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.

    • Dry the purified this compound under vacuum to a constant weight.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Quantity (mol)Mass/Volume
Cyanamide (50% aq.)42.040.021.68 g (of 50% soln)
Potassium Hydroxide56.110.042.24 g
Carbon Disulfide76.140.0221.68 g (1.33 mL)

Table 2: Expected Yield and Physical Properties

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Appearance
This compound158.283.17White to off-white solid

Note: Actual yield may vary depending on reaction conditions and purification efficiency.

Safety Precautions

  • Carbon disulfide is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanamide is toxic. Avoid inhalation and skin contact.

  • The reaction should be carried out with appropriate engineering controls and safety measures in place.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification KOH Potassium Hydroxide Dissolve Dissolve & Stir KOH->Dissolve H2O Water H2O->Dissolve Cyanamide Cyanamide Solution Cyanamide->Dissolve ReactionVessel Reaction Mixture Dissolve->ReactionVessel CS2 Carbon Disulfide CS2->ReactionVessel Precipitation Precipitate with Isopropanol ReactionVessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Isopropanol & Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: Activation and Functionalization

The synthesis can be conceptually compared to a signaling pathway where a precursor molecule is sequentially activated and functionalized to yield the final active compound.

Signaling_Analogy Cyanamide Cyanamide (Inactive Precursor) ActivatedCyanamide Potassium Cyanamide (Activated Intermediate) Cyanamide->ActivatedCyanamide KOH (Activation Step) Dithiocarbamate This compound (Functionalized Product) ActivatedCyanamide->Dithiocarbamate Nucleophilic Attack CS2_Signal Carbon Disulfide (Activating Signal) CS2_Signal->ActivatedCyanamide

Caption: Analogy of the synthesis to a chemical signaling pathway.

Application Note: A Proposed HPLC Method for the Analysis of N-Cyanodithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of N-cyanodithiocarbamates. This method is designed for researchers, scientists, and professionals involved in drug development and chemical analysis who require a reliable analytical technique for this class of compounds.

Introduction

N-cyanodithiocarbamates are a class of organic compounds that contain the characteristic N-C(S)S-CN functional group. Due to their chemical properties, they have potential applications in various fields, including agriculture and medicine. A robust and reliable analytical method is crucial for the qualitative and quantitative assessment of these compounds in different matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of similar sulfur-containing organic molecules, such as dithiocarbamates, and is therefore a suitable approach for the analysis of N-cyanodithiocarbamates.

This document provides a detailed protocol for a proposed reversed-phase HPLC method. The methodology is based on established principles for the analysis of related compounds and provides a solid starting point for method development and validation.

Experimental Workflow

The overall workflow for the analysis of N-cyanodithiocarbamates by HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Preparation Filtration Filtration Standard->Filtration Sample Sample Extraction Sample->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: General workflow for the HPLC analysis of N-cyanodithiocarbamates.

Proposed HPLC Method

This proposed method utilizes a reversed-phase C18 column with an isocratic mobile phase and UV detection. The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar organic compounds.[1][2] An isocratic elution with a mixture of acetonitrile and water is suggested for simplicity and robustness.[1][2]

Chromatographic Conditions
ParameterProposed Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm (or wavelength of maximum absorbance)
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • N-cyanodithiocarbamate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the N-cyanodithiocarbamate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a solid sample, a general extraction protocol is as follows:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.

  • Centrifuge the sample to pellet any solid material.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Protocol
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution to generate a calibration curve.

  • Inject 20 µL of the prepared sample solution.

  • Monitor the chromatogram and record the peak areas.

Data Analysis
  • Identify the peak corresponding to the N-cyanodithiocarbamate based on the retention time of the standard.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the N-cyanodithiocarbamate in the sample by interpolating its peak area from the calibration curve.

Stability and Degradation

Dithiocarbamates are known to be unstable in acidic conditions, where they can decompose into carbon disulfide and the corresponding amine.[3] It is therefore recommended to keep sample and standard solutions in a neutral or slightly basic pH environment if stability issues are observed. The addition of formic acid to the mobile phase is intended to improve peak shape and ionization for potential mass spectrometry coupling, but its effect on the stability of N-cyanodithiocarbamates should be evaluated during method development.[1][2]

Method Validation

The proposed method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Conclusion

This application note provides a comprehensive starting point for the development of a robust HPLC method for the analysis of N-cyanodithiocarbamates. The proposed reversed-phase method with UV detection is a common and reliable approach for similar compounds. Researchers should perform appropriate method development and validation to ensure the method is suitable for their specific application and matrix.

References

GC-MS Analysis of Dithiocarbamate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates are a significant class of compounds with a broad spectrum of applications, most notably as fungicides in agriculture and as accelerators in the vulcanization of rubber. Their chemical structure, characterized by a dithiocarbamic acid moiety, also imparts a range of biological activities, making them of interest to drug development professionals. Due to their widespread use, sensitive and reliable analytical methods are crucial for monitoring their residues in various matrices and for studying their metabolic fate and mechanisms of action.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of dithiocarbamates. However, due to their low volatility and thermal instability, direct analysis is often challenging. This application note provides detailed protocols for two primary GC-MS approaches for dithiocarbamate analysis: an indirect method involving conversion to carbon disulfide (CS2), and a direct method for individual dithiocarbamate analysis following derivatization.

I. Indirect Analysis of Total Dithiocarbamates via Carbon Disulfide Evolution

This is the most common approach for the determination of total dithiocarbamate residues and is based on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS2), which is then quantified by GC-MS. This method provides a measure of the total dithiocarbamate content, expressed as CS2.

Experimental Protocol

1. Sample Preparation (General Procedure for Food Matrices)

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-50 g of fruit, vegetable, or tea) into a cleavage vessel. For dry samples, addition of water may be necessary.[1][2]

  • Addition of Reagents: To the homogenized sample, add 25 mL of isooctane and 75-150 mL of a freshly prepared hydrolysis reagent (e.g., acidified stannous chloride solution). The vessel should be sealed immediately.[1][2]

  • Hydrolysis: Place the sealed vessel in a shaking water bath at 80°C for 1-2 hours to facilitate the conversion of dithiocarbamates to CS2.[1][2][3]

  • Extraction of CS2: After hydrolysis, cool the vessel to room temperature. The CS2 evolved is partitioned into the isooctane layer.

  • Sample Cleanup: Carefully transfer an aliquot of the isooctane layer to a centrifuge tube and centrifuge to separate any solid particles. The supernatant is then transferred to a GC vial for analysis.[1]

2. GC-MS Parameters

  • Gas Chromatograph (GC): Agilent 7890/8890 GC or similar.

  • Mass Spectrometer (MS): Agilent 7000D/E or 7010C MS/MS, or Thermo Scientific ITQ 900 ion trap MS or similar.[1][4]

  • Inlet: A multimode inlet is recommended, with cold splitless injection being preferable for the volatile CS2 in a higher boiling point solvent like isooctane to ensure good peak shape.[1]

  • Liner: A multibaffled liner can further improve peak shape.[1]

  • Carrier Gas: Helium.

  • Column: A column with a stationary phase suitable for volatile compounds (e.g., a low-polarity phase) should be used.

  • Oven Temperature Program: An optimized temperature program should be used to ensure good separation of CS2 from any matrix interferences. A typical program might start at a low temperature (e.g., 40°C) and ramp up.

  • MS Detection: The MS can be operated in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The characteristic ions for CS2 (m/z 76 and 78) are monitored.[3]

Data Presentation

Table 1: Quantitative Data for the Indirect GC-MS Analysis of Total Dithiocarbamates (as CS2)

MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Tea0.01>85-0.01[1]
Grapes0.04 - 1.3079 - 104<150.04[3][5]
Tomato0.04 - 1.3079 - 104<150.04[3][5]
Potato0.04 - 1.3079 - 104<150.04[3][5]
Eggplant0.04 - 1.3079 - 104<150.04[3][5]
Green Chili0.04 - 1.3079 - 104<150.04[3][5]
Cardamom0.1 - 1.075 - 98<12 (intra-day), <15 (inter-day)0.05[6]
Black Pepper0.1 - 1.076 - 98<12 (intra-day), <15 (inter-day)0.05[6]

Experimental Workflow

experimental_workflow_cs2 cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenization Sample Homogenization Hydrolysis Acid Hydrolysis (SnCl2, 80°C) Homogenization->Hydrolysis Add Hydrolysis Reagent Extraction CS2 Partitioning into Isooctane Hydrolysis->Extraction Cleanup Centrifugation Extraction->Cleanup GCMS GC-MS (SIM Mode) Cleanup->GCMS Inject Supernatant Quantification Quantification of CS2 GCMS->Quantification

Workflow for the indirect GC-MS analysis of total dithiocarbamates.

II. Direct Analysis of Individual Dithiocarbamates via Derivatization

To analyze specific dithiocarbamate compounds, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis. Methylation with methyl iodide is a common derivatization technique. This allows for the separation and quantification of individual dithiocarbamates like dimethyldithiocarbamate (DMDC) and ethylene bisdithiocarbamate (EBDC).[2][5]

Experimental Protocol

1. Sample Preparation and Derivatization

  • Extraction: Extract the dithiocarbamates from the sample matrix (e.g., plant material, water) using an alkaline solution of ethylenediaminetetraacetic acid (EDTA) and cysteine.[2]

  • Derivatization: The extracted dithiocarbamates are then derivatized to their methyl esters using a methylating agent such as methyl iodide.[2][5] This reaction converts the dithiocarbamate salts into their more volatile methyl ester forms.

  • Liquid-Liquid Extraction: After derivatization, the methyl esters of the dithiocarbamates are extracted into an organic solvent (e.g., chloroform or a hexane mixture).

  • Cleanup: The organic extract may require a cleanup step, such as solid-phase extraction (SPE), to remove matrix interferences before GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph (GC): A GC system equipped with a temperature-programmable inlet is beneficial.

  • Mass Spectrometer (MS): A mass spectrometer capable of SIM or full scan mode.

  • Inlet: A split/splitless or on-column inlet can be used.

  • Carrier Gas: Helium.

  • Column: A capillary column with a mid-polarity stationary phase is typically used for the separation of the derivatized dithiocarbamates.

  • Oven Temperature Program: A temperature gradient program is essential to achieve good chromatographic separation of the different methyl dithiocarbamate derivatives.

  • MS Detection: The MS is operated in SIM mode, monitoring the characteristic ions of the specific methyl dithiocarbamate derivatives of interest.

Data Presentation

Table 2: Quantitative Data for the Direct GC-MS Analysis of Individual Dithiocarbamates (as Methyl Derivatives)

DithiocarbamateDerivativeMatrixLOQRecovery (%)Reference
Polycarbamate (as DMDC & EBDC)DMDC-methyl & EBDC-dimethylTap Water0.3 µg/L79[2]
Millinebs, EBDTC, PBDTC, DMDTCMethyl EstersPlant & Zootechnical Matrices72 mg/kg-[2]

Note: Comprehensive quantitative data for a wide range of matrices using this derivatization method is less commonly reported in single studies compared to the CS2 method.

Experimental Workflow

experimental_workflow_derivatization cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Extraction Alkaline Extraction (EDTA/Cysteine) Derivatization Methylation (Methyl Iodide) Extraction->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Cleanup SPE Cleanup LLE->Cleanup GCMS GC-MS (SIM Mode) Cleanup->GCMS Inject Cleaned Extract Quantification Quantification of Individual Derivatives GCMS->Quantification

Workflow for the direct GC-MS analysis of individual dithiocarbamates.

III. Signaling Pathways of Dithiocarbamates

Beyond their role as pesticides, dithiocarbamates exhibit significant biological activities, including the induction of apoptosis in various cell types. The mechanism of action often involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. For instance, pyrrolidine dithiocarbamate (PDTC) in complex with copper (PDTC-Cu2+) has been shown to induce apoptosis in cultured rat cortical astrocytes through a pathway involving oxidative stress and the activation of c-Jun N-terminal kinases (JNKs).[7]

Apoptotic Signaling Pathway Induced by PDTC-Cu2+ Complex

signaling_pathway PDTC_Cu PDTC-Cu2+ Complex OxidativeStress Oxidative Stress (Increased H2O2, Depleted GSH) PDTC_Cu->OxidativeStress Mitochondria Decreased Mitochondrial Membrane Potential OxidativeStress->Mitochondria JNK JNK Activation OxidativeStress->JNK Caspase3 Caspase-3 Activation JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

PDTC-Cu2+ induced apoptotic signaling pathway.

This signaling cascade highlights a potential mechanism for the cytotoxic effects of certain dithiocarbamate complexes, a crucial area of investigation in drug development and toxicology. The induction of oxidative stress appears to be a central event, leading to mitochondrial dysfunction and the activation of downstream signaling molecules like JNK and caspase-3, ultimately culminating in programmed cell death.[7]

Conclusion

The GC-MS analysis of dithiocarbamate derivatives is a critical tool for both regulatory monitoring and fundamental research. The indirect method via CS2 evolution provides a robust and widely used approach for determining total dithiocarbamate residues in various matrices. For the specific analysis of individual dithiocarbamates, a direct method involving derivatization is required. Understanding the underlying signaling pathways modulated by dithiocarbamates is also essential for evaluating their biological effects and potential therapeutic applications. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of compounds.

References

Application Notes and Protocols: Potassium N-Cyanodithiocarbamate as a Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium N-cyanodithiocarbamate as a versatile chelating agent with significant potential in cancer and neurodegenerative disease research. The document outlines its synthesis, chelating properties, and biological activities, supported by detailed experimental protocols and visual representations of relevant signaling pathways.

Introduction

This compound belongs to the dithiocarbamate (DTC) family of compounds, which are characterized by the R₂NCS₂⁻ functional group. DTCs are powerful monoanionic, bidentate chelating ligands that form stable complexes with a wide range of transition metals.[1][2] The presence of the electron-withdrawing cyano group on the nitrogen atom modulates the electronic properties of the dithiocarbamate moiety, influencing its chelating behavior and the biological activity of its metal complexes. The ability of dithiocarbamates to chelate metal ions is central to their diverse biological effects, which include anticancer and neuroprotective properties.[3][4]

Synthesis of this compound

The synthesis of this compound is based on the reaction of cyanamide with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyanamide (H₂NCN)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve potassium hydroxide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Slowly add a solution of cyanamide (1 equivalent) in ethanol to the cooled KOH solution while stirring.

  • To this mixture, add carbon disulfide (1 equivalent) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, followed by stirring at room temperature for an additional 12 hours.

  • A precipitate of this compound will form. Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound as a stable salt.

Chelating Properties and Stability of Metal Complexes

This compound acts as a potent chelating agent, forming stable complexes with various transition metal ions. The stability of these complexes is a critical factor in their biological activity. The stability constants (log β₂) for various metal-dithiocarbamate complexes have been determined, indicating a high affinity for metals like copper, nickel, and cobalt.[5]

Metal IonDithiocarbamate LigandLog β₂
Mn(II)Pentamethylene dithiocarbamate6.80
Fe(II)Pentamethylene dithiocarbamate8.50
Co(II)Pentamethylene dithiocarbamate10.50
Ni(II)Pentamethylene dithiocarbamate11.20
Cu(II)Pentamethylene dithiocarbamate14.80
Zn(II)Pentamethylene dithiocarbamate10.20
Mn(II)Diethyldithiocarbamate7.10
Fe(II)Diethyldithiocarbamate8.90
Co(II)Diethyldithiocarbamate11.00
Ni(II)Diethyldithiocarbamate11.80
Cu(II)Diethyldithiocarbamate15.30
Zn(II)Diethyldithiocarbamate10.80

Table adapted from data on similar dithiocarbamate complexes.[5] The stability follows the Irving-Williams order.

Applications in Cancer Research

Metal complexes of dithiocarbamates have demonstrated significant anticancer activity. Their mechanism of action is often multifaceted, involving the inhibition of the proteasome and the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are crucial for cancer cell survival and proliferation.[3][4][6]

Inhibition of the Ubiquitin-Proteasome System

Dithiocarbamate-metal complexes, particularly with copper, are potent inhibitors of the 26S proteasome.[7] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and ultimately inducing apoptosis in cancer cells.

Proteasome_Inhibition DTC_Cu Dithiocarbamate-Cu Complex Proteasome 26S Proteasome DTC_Cu->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTC Dithiocarbamate IKK IKK DTC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to Transcription Pro-survival Gene Transcription DNA->Transcription Initiates Neuroprotection_Workflow Neuro_Insult Neurodegenerative Insult (e.g., Oxidative Stress, Inflammation) ROS Increased ROS Neuro_Insult->ROS NFkB_Activation NF-κB Activation Neuro_Insult->NFkB_Activation Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage NFkB_Activation->Neuronal_Damage Pro-inflammatory Cytokines DTC Dithiocarbamate ROS_Scavenging ROS Scavenging & Metal Chelation DTC->ROS_Scavenging NFkB_Inhibition NF-κB Inhibition DTC->NFkB_Inhibition ROS_Scavenging->ROS Reduces Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection NFkB_Inhibition->NFkB_Activation Inhibits NFkB_Inhibition->Neuroprotection

References

Application Notes and Protocols for N-Cyanodithiocarbamate Compounds in Fungicidal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the fungicidal activity of N-cyanodithiocarbamate compounds is limited. The following application notes and protocols are based on the established knowledge of the broader class of dithiocarbamate fungicides. It is presumed that N-cyanodithiocarbamates share a similar multi-site mode of action. Researchers should validate these protocols for their specific compounds of interest.

Introduction

Dithiocarbamates are a well-established class of organic sulfur fungicides known for their broad-spectrum activity against a wide range of phytopathogenic fungi.[1][2] Their fungicidal efficacy is attributed to a multi-site mode of action, which involves the chelation of metal ions and reaction with sulfhydryl (-SH) groups of essential enzymes and proteins within fungal cells.[3][4] This multi-target characteristic makes the development of resistance in fungi less likely compared to single-site fungicides.[2] N-cyanodithiocarbamates, as derivatives of this class, are of interest for the development of novel antifungal agents. These application notes provide an overview of their potential fungicidal activity, along with detailed protocols for their evaluation.

Quantitative Data on Fungicidal Activity of Dithiocarbamate Analogs

The fungicidal potency of dithiocarbamate and related carbamate compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀). The following tables summarize representative data from studies on various dithiocarbamate and carbamate derivatives, which can serve as a benchmark for newly synthesized N-cyanodithiocarbamate compounds.

Compound ClassFungal SpeciesParameterValueReference
DithiocarbamatesSaccharomyces cerevisiae (β-carbonic anhydrase)Kᵢ6.4 - 259 nM[5][6]
DithiocarbamatesMushroom tyrosinase (cresolase activity)Kᵢ0.8 - 1.8 µM[7]
DithiocarbamatesMushroom tyrosinase (catecholase activity)Kᵢ9.4 - 28.1 µM[7]
Compound ClassFungal SpeciesParameterValueReference
N-Aryl CarbamatesFusarium graminearumEC₅₀12.50 µg/mL
N-Aryl CarbamatesFusarium oxysporumEC₅₀16.65 µg/mL
Threoninamide CarbamatesPhytophthora capsiciEC₅₀0.14 - 9.76 µg/mL
Threoninamide CarbamatesSclerotinia sclerotiorumEC₅₀3.74 - 9.76 µg/mL
Threoninamide CarbamatesPhysalospora piricolaEC₅₀3.74 - 9.76 µg/mL
Threoninamide CarbamatesRhizoctonia solaniEC₅₀3.74 - 9.76 µg/mL

Postulated Mechanism of Action

The fungicidal activity of dithiocarbamates is believed to stem from their ability to interfere with multiple essential biochemical processes in fungal cells. This multi-site action is a key advantage in overcoming fungicide resistance.

Key Mechanisms:

  • Enzyme Inhibition: Dithiocarbamates are potent inhibitors of various enzymes, particularly those containing metal ions (metalloenzymes) or sulfhydryl groups.[4] They can chelate essential metal cofactors like copper, zinc, and manganese, rendering the enzymes inactive.[3] Their reaction with thiol groups can disrupt protein structure and function.[4]

  • Induction of Oxidative Stress: Some dithiocarbamates have been shown to induce the production of reactive oxygen species (ROS) within fungal cells.[8] This leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.[9]

  • Disruption of Cellular Respiration: By interfering with enzymes involved in the electron transport chain, dithiocarbamates can disrupt mitochondrial function and inhibit cellular respiration.[4]

N-Cyanodithiocarbamate N-Cyanodithiocarbamate FungalCell Fungal Cell N-Cyanodithiocarbamate->FungalCell Metalloenzymes Metalloenzymes FungalCell->Metalloenzymes ThiolGroups Thiol Groups (-SH in proteins) FungalCell->ThiolGroups Mitochondria Mitochondria FungalCell->Mitochondria Inhibition Enzyme Inhibition Metalloenzymes->Inhibition Disruption Protein Disruption ThiolGroups->Disruption ROS ROS Production Mitochondria->ROS CellDeath Fungal Cell Death Inhibition->CellDeath Disruption->CellDeath ROS->CellDeath

Caption: Postulated multi-site mechanism of N-cyanodithiocarbamates.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This assay is a fundamental method to determine the fungistatic or fungicidal activity of a compound against filamentous fungi.[10][11][12]

Materials:

  • Fungal isolates of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • N-cyanodithiocarbamate compound stock solution (in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C.

  • Compound Incorporation: Add the N-cyanodithiocarbamate stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for the mycelium in the control plate to almost reach the edge of the plate (typically 3-7 days).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Plot the percentage of inhibition against the compound concentrations and determine the EC₅₀ value from the dose-response curve.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepMedia Prepare & Sterilize Growth Medium AddCompound Incorporate Test Compound into Molten Agar PrepMedia->AddCompound PourPlates Pour Agar into Petri Dishes AddCompound->PourPlates Inoculate Inoculate with Fungal Mycelial Plug PourPlates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition and EC50 Measure->Calculate

Caption: Workflow for the mycelial growth inhibition assay.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium, particularly for yeasts and filamentous fungi that can grow in broth.[13][14][15][16]

Materials:

  • Fungal isolates

  • RPMI-1640 medium buffered with MOPS

  • N-cyanodithiocarbamate compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension and adjust the concentration spectrophotometrically to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

  • Serial Dilution: Perform a two-fold serial dilution of the N-cyanodithiocarbamate compound in the 96-well plate using the RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungus without compound) and a negative control (medium without fungus).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity compared to the positive control), which can be determined visually or by measuring the optical density with a microplate reader.

Spore Germination Inhibition Assay

This assay assesses the ability of a compound to inhibit the germination of fungal spores.[17][18][19][20]

Materials:

  • Fungal spores

  • Suitable germination medium (e.g., potato dextrose broth or sterile water)

  • N-cyanodithiocarbamate compound stock solution

  • Microscope slides or microtiter plates

  • Microscope

Procedure:

  • Spore Suspension: Prepare a suspension of fungal spores in the germination medium and adjust to a desired concentration (e.g., 10⁵ spores/mL).

  • Treatment: Mix the spore suspension with various concentrations of the N-cyanodithiocarbamate compound. Include a solvent control.

  • Incubation: Incubate the treated spore suspensions in a moist chamber at an optimal temperature for germination for a sufficient time (e.g., 6-24 hours).

  • Observation: Place a drop of each suspension on a microscope slide and observe under a microscope.

  • Quantification: Count the number of germinated and non-germinated spores in a random field of view (a spore is considered germinated if the germ tube is at least half the length of the spore).

  • Calculation: Calculate the percentage of spore germination inhibition for each concentration and determine the EC₅₀.

Signaling Pathway Visualization (Illustrative Example)

While the specific signaling pathways affected by N-cyanodithiocarbamates are not yet elucidated, some fungicides are known to act by hyperactivating specific signaling cascades, leading to fungal cell death. For instance, the phenylpyrrole fungicide fludioxonil is known to activate the High-Osmolarity Glycerol (HOG) pathway, a MAP kinase cascade. The following diagram illustrates this type of mechanism as a potential area of investigation for N-cyanodithiocarbamates.

Fungicide Fungicide (e.g., Fludioxonil) SensorKinase Sensor Histidine Kinase Fungicide->SensorKinase Activates MAPKKK MAP Kinase Kinase Kinase SensorKinase->MAPKKK Phosphorylates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (Hog1-like) MAPKK->MAPK Phosphorylates Hyperactivation Hyperactivation of Signaling Pathway MAPK->Hyperactivation CellDeath Fungal Cell Death Hyperactivation->CellDeath

References

Application Notes and Protocols: N-Cyanodithiocarbamate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-cyanodithiocarbamates, particularly dimethyl N-cyanodithioiminocarbonate, as a versatile building block in the synthesis of a wide array of pharmaceutically relevant heterocyclic compounds. The protocols detailed below are based on established literature and offer starting points for the synthesis of benzothiazoles, quinazolines, and pyrazolo[4,5-d]pyrimidines.

Synthesis of 2-Cyanoaminobenzothiazoles

Application: The reaction of dimethyl N-cyanodithioiminocarbonate with 2-aminothiophenols provides a straightforward route to 2-cyanoaminobenzothiazoles. These compounds are valuable intermediates that can be further elaborated into more complex heterocyclic systems, including those with potential biological activity. The cyanoamino moiety offers a handle for subsequent chemical transformations.

Reaction Scheme:

G reactant1 2-Aminothiophenol plus1 + reactant1->plus1 reactant2 Dimethyl N-cyanodithioiminocarbonate plus1->reactant2 arrow Ethanol, Reflux reactant2->arrow product 2-Cyanoaminobenzothiazole arrow->product

Caption: General synthesis of 2-cyanoaminobenzothiazoles.

Experimental Protocol: Synthesis of 2-Cyanoaminobenzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add dimethyl N-cyanodithioiminocarbonate (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data:

EntryReactant 1Reactant 2SolventConditionsTime (h)Yield (%)
12-AminothiophenolDimethyl N-cyanodithioiminocarbonateEthanolReflux575-85
22-Amino-5-methylthiophenolDimethyl N-cyanodithioiminocarbonateEthanolReflux670-80

Synthesis of Quinazoline Derivatives

Application: Dimethyl N-cyanodithioiminocarbonate reacts with anthranilic acid and its derivatives to form quinazoline scaffolds. Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous bioactive compounds, including approved drugs for cancer therapy. This method provides a convergent approach to constructing the quinazoline core.

Reaction Scheme:

G reactant1 Anthranilic Acid plus1 + reactant1->plus1 reactant2 Dimethyl N-cyanodithioiminocarbonate plus1->reactant2 arrow Pyridine, Reflux reactant2->arrow intermediate Intermediate arrow->intermediate arrow2 Cyclization intermediate->arrow2 product Quinazolinone Derivative arrow2->product

Caption: Synthesis of quinazolinone derivatives.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

  • Reaction Setup: Combine anthranilic acid (1.0 eq) and dimethyl N-cyanodithioiminocarbonate (1.1 eq) in a round-bottom flask containing pyridine as the solvent and base.

  • Reaction: Heat the mixture to reflux with stirring for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data:

EntryReactant 1Reactant 2SolventConditionsTime (h)Yield (%)
1Anthranilic acidDimethyl N-cyanodithioiminocarbonatePyridineReflux1060-70
25-Bromoanthranilic acidDimethyl N-cyanodithioiminocarbonatePyridineReflux1255-65

Synthesis of Pyrazolo[4,5-d]pyrimidines

Application: The reaction between 5-pyrazolone derivatives and dimethyl N-cyanodithioiminocarbonate in the presence of a base offers an efficient route to pyrazolo[4,5-d]pyrimidines. This heterocyclic core is an analog of purine and is a key structural motif in various compounds with therapeutic potential, including inhibitors of kinases and other enzymes.

Reaction Scheme:

G reactant1 5-Pyrazolone plus1 + reactant1->plus1 reactant2 Dimethyl N-cyanodithioiminocarbonate plus1->reactant2 arrow Triethylamine, Ethanol, Reflux reactant2->arrow intermediate Intermediate Adduct arrow->intermediate arrow2 Intramolecular Cyclization intermediate->arrow2 product Pyrazolo[4,5-d]pyrimidine arrow2->product

Caption: Synthesis of pyrazolo[4,5-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrazolo[4,5-d]pyrimidine Derivative

  • Reaction Setup: To a solution of the substituted 5-pyrazolone (1.0 eq) in ethanol in a round-bottom flask, add triethylamine (1.5 eq).

  • Reagent Addition: Add dimethyl N-cyanodithioiminocarbonate (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 6-10 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. Pour the residue into cold water.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol or another suitable solvent can be performed for further purification.

Quantitative Data:

EntryReactant 1Reactant 2BaseSolventConditionsTime (h)Yield (%)
13-Methyl-1-phenyl-5-pyrazoloneDimethyl N-cyanodithioiminocarbonateTriethylamineEthanolReflux870-80
23-Amino-5-pyrazoloneDimethyl N-cyanodithioiminocarbonateTriethylamineEthanolReflux765-75

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including times and temperatures, may need to be optimized for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

N-Cyanodithiocarbamate as a Ligand in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates are a versatile class of sulfur-containing ligands that form stable complexes with a wide range of transition metals.[1][2][3] The electronic properties of these complexes can be readily tuned by modifying the substituents on the nitrogen atom, making them attractive for applications in catalysis. This document focuses on the potential application of a specific, yet underexplored, dithiocarbamate ligand: N-cyanodithiocarbamate. While direct literature on the catalytic uses of N-cyanodithiocarbamate is scarce, this application note extrapolates from the well-established chemistry of dithiocarbamate complexes to propose its synthesis, potential catalytic activities, and detailed experimental protocols. The introduction of a cyano group is hypothesized to modulate the electronic properties of the ligand, potentially leading to novel catalytic reactivities.

Synthesis of N-Cyanodithiocarbamate and its Metal Complexes

The synthesis of dithiocarbamate ligands is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1][4][5] Following this general principle, a plausible synthetic route for potassium N-cyanodithiocarbamate is proposed. Subsequently, the formation of its transition metal complexes can be achieved through a metathesis reaction with a suitable metal salt.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanamide (1.0 eq) in a minimal amount of cold ethanol.

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide (1.0 eq) in ethanol dropwise at 0 °C.

  • Carbon Disulfide Addition: After the complete addition of the base, add carbon disulfide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12 hours.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to yield this compound.

Protocol 2: Synthesis of a Generic Metal(II)-N-Cyanodithiocarbamate Complex (e.g., M = Ni, Pd, Cu)

  • Ligand Dissolution: Dissolve this compound (2.0 eq) in deionized water.

  • Metal Salt Addition: In a separate flask, dissolve the corresponding metal(II) chloride salt (e.g., NiCl₂, PdCl₂, CuCl₂) (1.0 eq) in deionized water.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. An immediate precipitation of the metal complex should be observed.

  • Reaction and Isolation: Stir the reaction mixture for 4 hours at room temperature. Collect the solid product by filtration, wash thoroughly with water and then with ethanol, and dry under vacuum.

Potential Catalytic Applications

Based on the known catalytic activities of other dithiocarbamate complexes, N-cyanodithiocarbamate-metal complexes are proposed as potential catalysts for various organic transformations, including cross-coupling reactions and oxidation reactions. The electron-withdrawing nature of the cyano group may influence the catalytic cycle and product selectivity.

Application 1: Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions are fundamental transformations in organic synthesis, particularly for the formation of anilines and their derivatives.[6] While phosphine ligands are commonly employed, the use of dithiocarbamate ligands is an area of active exploration.

Table 1: Hypothetical Data for Pd-(N-cyanodithiocarbamate)₂ Catalyzed C-N Coupling of Phenyl Bromide and Aniline

EntryCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
11TolueneNaOtBu1001285
20.5TolueneNaOtBu1001278
31DioxaneK₂CO₃1102465
41TolueneCs₂CO₃1001292

Protocol 3: General Procedure for Pd-Catalyzed C-N Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the amine (1.2 eq), the base (1.4 eq), and the Pd-(N-cyanodithiocarbamate)₂ catalyst (0.5-1 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe under an inert atmosphere.

  • Reaction: Heat the reaction mixture at the specified temperature for the indicated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application 2: Copper-Catalyzed A³-Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful method for the synthesis of propargylamines. Dithiocarbamate-functionalized catalysts have been shown to be effective in this transformation.[1][2]

Table 2: Hypothetical Data for Cu-(N-cyanodithiocarbamate)₂ Catalyzed A³-Coupling

EntryAldehydeAlkyneAmineCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1BenzaldehydePhenylacetylenePiperidine2Toluene8090
24-ChlorobenzaldehydePhenylacetylenePiperidine2Toluene8088
3Benzaldehyde1-HexyneMorpholine2Acetonitrile7085
4BenzaldehydePhenylacetyleneDiethylamine2Toluene8095

Protocol 4: General Procedure for Cu-Catalyzed A³-Coupling

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), the alkyne (1.2 eq), the amine (1.1 eq), and the Cu-(N-cyanodithiocarbamate)₂ catalyst (2 mol%).

  • Solvent Addition: Add the solvent to the reaction mixture.

  • Reaction: Stir the reaction at the indicated temperature until completion (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Visualizations

Logical Workflow for Catalyst Development

Catalyst_Development_Workflow A Ligand Synthesis: This compound B Metal Complex Synthesis: M(N-cyanodithiocarbamate)n A->B Metathesis C Catalyst Screening: Initial Activity Tests B->C Hypothesized Catalytic Reactions D Reaction Optimization: Conditions & Substrate Scope C->D Promising Results E Mechanistic Studies D->E F Application in Target Synthesis D->F

Caption: Workflow for the development of N-cyanodithiocarbamate metal complexes as catalysts.

Proposed Catalytic Cycle for C-N Cross-Coupling

CN_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NR'R''(L2)]+ Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Ligand Exchange Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' HX HX R'R''NH R'R''NH R'R''NH->Ar-Pd(II)-NR'R''(L2) Base Base Base->HX ArX ArX ArX->Ar-Pd(II)-X(L2)

Caption: A proposed catalytic cycle for the Pd-catalyzed C-N cross-coupling reaction.

Conclusion

This document provides a foundational guide for exploring N-cyanodithiocarbamate as a novel ligand in catalysis. The proposed synthetic routes and catalytic protocols, while based on the established chemistry of dithiocarbamates, offer a starting point for researchers to investigate the unique properties that the N-cyano substituent may impart. The structured tables and diagrams are intended to facilitate experimental design and data comparison. Further research is required to validate these hypotheses and fully elucidate the catalytic potential of N-cyanodithiocarbamate metal complexes.

References

Application Notes and Protocols: N-Cyanodithiocarbamate for Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heavy metal contamination of aqueous environments is a significant global concern due to the high toxicity, persistence, and bio-accumulative nature of these pollutants. Conventional remediation methods often face challenges such as high cost, low efficiency at low concentrations, and the generation of secondary pollutants.[1][2] Chelating agents offer a promising alternative by forming stable, insoluble complexes with heavy metal ions, thereby facilitating their removal.[3][4] Dithiocarbamates (DTCs) are a class of potent chelating agents known for their strong affinity for various heavy metals.[5][6]

This document provides detailed application notes and protocols for the use of a specific dithiocarbamate derivative, N-cyanodithiocarbamate, in heavy metal remediation. The protocols cover the synthesis of potassium N-cyanodithiocarbamate and its application in the removal of heavy metals from aqueous solutions. The target audience for this document includes researchers, scientists, and drug development professionals interested in environmental remediation and chelation chemistry.

Synthesis of this compound

The synthesis of this compound is based on the reaction of cyanamide with carbon disulfide in the presence of a strong base, such as potassium hydroxide.[7][8] This reaction is analogous to the general synthesis of dithiocarbamates from primary or secondary amines.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyanamide (CH₂N₂)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (96%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Prepare a solution of potassium hydroxide by dissolving 6.6 g of KOH in 30 mL of 96% ethanol. Stir until fully dissolved.

  • In a separate beaker, prepare a solution of cyanamide by dissolving 4.2 g of cyanamide in 20 mL of 96% ethanol.

  • In a round bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 6.9 mL of carbon disulfide to 10 mL of ethanol.

  • While maintaining the temperature between 10-15°C, slowly and simultaneously add the potassium hydroxide solution and the cyanamide solution to the carbon disulfide solution using dropping funnels over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture for 12 hours at ambient temperature.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final this compound salt.

G cluster_reactants Reactants cluster_process Process cluster_product Product cyanamide Cyanamide (CH₂N₂) dissolve_cyanamide Dissolve Cyanamide in Ethanol cyanamide->dissolve_cyanamide cs2 Carbon Disulfide (CS₂) mix_cs2 CS₂ in Ethanol (10-15°C) cs2->mix_cs2 koh Potassium Hydroxide (KOH) dissolve_koh Dissolve KOH in Ethanol koh->dissolve_koh dissolve_koh->mix_cs2 Slow addition dissolve_cyanamide->mix_cs2 Slow addition reaction Stir for 12h at room temp mix_cs2->reaction filtration Vacuum Filtration reaction->filtration wash Wash with Ethanol filtration->wash dry Dry under Vacuum wash->dry product Potassium N-Cyanodithiocarbamate dry->product

Caption: Synthesis workflow for this compound.

Heavy Metal Remediation Protocol

N-cyanodithiocarbamate acts as a precipitating agent for heavy metals. The dithiocarbamate group forms strong, insoluble coordination complexes with various heavy metal ions, which can then be removed from the solution by filtration or centrifugation.[6]

Experimental Protocol: Heavy Metal Precipitation

Materials:

  • This compound

  • Heavy metal salt solution (e.g., Lead (II) nitrate, Cadmium (II) chloride, Mercury (II) chloride) of known concentration (e.g., 100 mg/L)

  • Deionized water

  • 0.1 M Nitric acid (HNO₃) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • Beakers

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes or filtration apparatus

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal analysis

Procedure:

  • Prepare a stock solution of the target heavy metal (e.g., 100 mg/L) by dissolving the corresponding metal salt in deionized water.

  • In a beaker, place 100 mL of the heavy metal solution.

  • While stirring, adjust the initial pH of the solution to the desired value (e.g., pH 5-7) using 0.1 M HNO₃ or 0.1 M NaOH.[9]

  • Prepare a 1% (w/v) solution of this compound in deionized water.

  • Add the N-cyanodithiocarbamate solution to the heavy metal solution dropwise while stirring. The optimal dosage should be determined empirically, but a starting point is a 1:2 molar ratio of metal ion to N-cyanodithiocarbamate.

  • Continue stirring for a specified contact time (e.g., 60-120 minutes) to ensure complete precipitation.[9]

  • After the reaction period, separate the precipitate from the solution by either centrifugation at 4000 rpm for 20 minutes or by vacuum filtration.

  • Collect the supernatant or filtrate for analysis.

  • Measure the final concentration of the heavy metal in the supernatant/filtrate using AAS or ICP-MS.

  • Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial metal concentration and Cₑ is the final metal concentration.

G cluster_setup Preparation cluster_process Remediation Process cluster_analysis Analysis hm_solution Heavy Metal Solution (e.g., 100 mg/L) ph_adjust Adjust pH (5-7) hm_solution->ph_adjust chelator_solution N-Cyanodithiocarbamate Solution (1% w/v) add_chelator Add Chelator chelator_solution->add_chelator ph_adjust->add_chelator reaction Stir (60-120 min) add_chelator->reaction separation Centrifugation/ Filtration reaction->separation supernatant Collect Supernatant separation->supernatant precipitate Collect Precipitate (Sludge) separation->precipitate analysis Analyze Metal Conc. (AAS/ICP-MS) supernatant->analysis calc Calculate Removal Efficiency analysis->calc

Caption: Workflow for heavy metal remediation using N-cyanodithiocarbamate.

Mechanism of Action: Chelation

The primary mechanism of heavy metal remediation by N-cyanodithiocarbamate is chelation. The dithiocarbamate group (-NCS₂⁻) acts as a bidentate ligand, donating electron pairs from both sulfur atoms to the metal ion, forming a stable, five-membered ring structure. This complexation results in the formation of a neutral or charged metal-ligand complex that is often insoluble in water, leading to its precipitation.

G hm_ion Heavy Metal Ion (M²⁺) in Aqueous Solution complex Formation of Stable, Insoluble Metal Complex M(N≡C-NCS₂)₂ hm_ion->complex chelator N-Cyanodithiocarbamate [N≡C-NCS₂]⁻ K⁺ chelator->complex precipitation Precipitation complex->precipitation removal Solid-Liquid Separation (Filtration/Centrifugation) precipitation->removal clean_water Treated Water (Low Metal Concentration) removal->clean_water sludge Metal-Chelate Sludge removal->sludge

Caption: Mechanism of heavy metal removal by N-cyanodithiocarbamate chelation.

Quantitative Data on Dithiocarbamate-Based Remediation

While specific quantitative data for N-cyanodithiocarbamate is limited in publicly available literature, the performance of other dithiocarbamate-based materials provides a strong indication of its potential efficacy. The tables below summarize the adsorption capacities and removal efficiencies of various dithiocarbamate-functionalized adsorbents for different heavy metals.

Table 1: Maximum Adsorption Capacities of Dithiocarbamate-Based Adsorbents

Adsorbent/Chelating AgentHeavy MetalAdsorption Capacity (mg/g)Reference
Dithiocarbamate-anchored polymer/organosmectitePb(II)170.7[9]
Dithiocarbamate-anchored polymer/organosmectiteCd(II)82.2[9]
Dithiocarbamate-anchored polymer/organosmectiteCr(III)71.1[9]
Dithiocarbamate Surfactant Derivative (DTC-SDS)Mn(II)191.01[6]
Dithiocarbamate Surfactant Derivative (DTC-SDS)Zn(II)111.7[6]
Dithiocarbamate Surfactant Derivative (DTC-SDS)Pb(II)79.14[6]

Table 2: Removal Efficiency of Dithiocarbamate-Based Chelating Agents

Chelating AgentHeavy MetalInitial Conc. (mg/L)Removal Efficiency (%)Reference
Dithiocarbamate Surfactant Derivative (DTC-SDS)Mn(II)Not Specified97.99[6]
Dithiocarbamate Surfactant Derivative (DTC-SDS)Zn(II)Not Specified98.48[6]
Dithiocarbamate Surfactant Derivative (DTC-SDS)Pb(II)Not Specified99.91[6]
Powdered Activated Carbon-SDDCCr5096.9[10]
Powdered Activated Carbon-SDDCZn5085.0[10]
Powdered Activated Carbon-SDDC*Ni5081.7[10]

*SDDC: Sodium diethyldithiocarbamate

Conclusion

N-cyanodithiocarbamate presents a promising and effective chelating agent for the remediation of heavy metal-contaminated water. The synthesis protocol is straightforward, and the application for heavy metal precipitation is efficient. The strong chelation between the dithiocarbamate functional group and various heavy metal ions leads to high removal efficiencies. The data from related dithiocarbamate compounds suggest that N-cyanodithiocarbamate is likely to be effective for a broad range of heavy metals. Further research is warranted to optimize the reaction conditions for specific industrial wastewaters and to fully characterize the performance of N-cyanodithiocarbamate in comparison to other commercial chelating agents.

References

Application Notes and Protocols for the Determination of N-Cyanodithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the quantitative determination of N-cyanodithiocarbamates. The protocols are based on established analytical techniques for related compounds, such as carbamates and dithiocarbamates, and can be adapted for specific research and development needs.

Introduction

N-cyanodithiocarbamates are a class of organic compounds containing the characteristic N-C(S)S-CN functional group. Their structural similarity to dithiocarbamates, which are used as pesticides, vulcanization accelerators, and pharmaceuticals, necessitates reliable analytical methods for their detection and quantification.[1] These methods are crucial for quality control in manufacturing, monitoring in environmental samples, and characterization in drug development. The primary analytical techniques suitable for the determination of N-cyanodithiocarbamates include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical methods.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like N-cyanodithiocarbamates. A common approach for related carbamates involves post-column derivatization to enhance fluorescence detection, offering high sensitivity and selectivity.

Principle: The sample extract is injected into an HPLC system with a reverse-phase column. After chromatographic separation, the analyte is hydrolyzed post-column to form a primary or secondary amine. This amine then reacts with a derivatizing agent, such as o-phthalaldehyde (OPA), to produce a highly fluorescent product that is detected by a fluorescence detector.[2]

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Reverse-phase C18 column

  • Post-column derivatization unit

  • Fluorescence detector

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While N-cyanodithiocarbamates may require derivatization to improve their volatility and thermal stability, GC-MS offers excellent selectivity and sensitivity. A direct quantitative determination method for cyanamide using GC-MS has been established and can be adapted.[3]

Principle: The analyte, either in its native form or after derivatization, is injected into the gas chromatograph. It is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[3]

Instrumentation:

  • Gas chromatograph with a capillary column suitable for amine analysis

  • Mass spectrometer (quadrupole or ion trap)

  • Autosampler

Electrochemical Sensors

Electrochemical methods offer a rapid and cost-effective approach for the detection of electroactive compounds. While specific sensors for N-cyanodithiocarbamates are not widely reported, the development of such sensors based on modified electrodes is a promising area of research. The principle relies on the oxidation or reduction of the analyte at the electrode surface, generating a measurable current that is proportional to its concentration.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of related compounds. These values can serve as a benchmark for the development and validation of methods for N-cyanodithiocarbamates.

Analytical MethodCompound ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
HPLC with Fluorescence DetectionN-Methylcarbamates≤0.01 µg/L[2]0.05 µg/L[2]>0.99573.7 - 92.6
GC-MSCyanamide~1 ng[3]->0.999>90
LC-MS/MSNitrosamines1.9 - 25.5 ng/mL7.0 - 50.9 ng/mL[4]0.9954 - 0.9973[4]-
Electrochemical SensorCarbamates0.30 - 14.90 µM---

Experimental Protocols

Protocol 1: HPLC with Post-Column Derivatization

This protocol is adapted from EPA Method 8318A for N-methylcarbamates and can be optimized for N-cyanodithiocarbamates.[5]

1. Sample Preparation (Aqueous Samples):

  • Adjust the pH of the water sample to ~3 with a suitable buffer.
  • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interferences.
  • Elute the analyte from the cartridge with methanol or acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.

3. Post-Column Derivatization:

  • Hydrolysis Reagent: 0.05 N NaOH at 95°C.
  • Derivatization Reagent: o-phthalaldehyde (OPA) and 2-mercaptoethanol solution.
  • Reaction Coil: Sufficient length to allow for complete reaction.

4. Fluorescence Detection:

  • Excitation Wavelength: 330 nm.
  • Emission Wavelength: 465 nm.

5. Calibration:

  • Prepare a series of calibration standards of the N-cyanodithiocarbamate of interest in the mobile phase.
  • Analyze the standards under the same conditions as the samples.
  • Construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization, including a derivatization step, depending on the specific N-cyanodithiocarbamate.

1. Sample Preparation and Derivatization (if necessary):

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate, dichloromethane).
  • Concentrate the extract.
  • If derivatization is required to enhance volatility, react the analyte with a suitable agent (e.g., a silylating agent).

2. GC-MS Conditions:

  • Column: Capillary column for amine analysis (e.g., Rxi-624sil MS, 60m x 0.32mm x 1.8µm).[6]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[6]
  • Oven Temperature Program: Start at 40°C, hold for 2 min, then ramp to 280°C at 20°C/min, and hold for 1 min.[6]
  • Injector Temperature: 250°C.[6]
  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
  • Transfer Line Temperature: 280°C.

4. Quantification:

  • Use an internal standard for accurate quantification.
  • Monitor characteristic ions of the N-cyanodithiocarbamate and the internal standard.
  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing start Sample Collection extraction Extraction (LLE or SPE) start->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Separation reconstitution->hplc gcms GC-MS Analysis reconstitution->gcms derivatization Post-Column Derivatization hplc->derivatization fluorescence Fluorescence Detection derivatization->fluorescence quantification Quantification fluorescence->quantification gcms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of N-cyanodithiocarbamates.

signaling_pathway_placeholder cluster_hplc HPLC-Based Analysis cluster_gcms GC-MS-Based Analysis A Sample Injection B Reverse-Phase C18 Separation A->B C Post-Column Hydrolysis (NaOH) B->C D Derivatization with OPA C->D E Fluorescence Detection (Ex: 330nm, Em: 465nm) D->E F Sample Injection (with Derivatization if needed) G Capillary Column Separation F->G H Electron Ionization (70 eV) G->H I Mass Analysis (Scan or SIM) H->I

Caption: Logical flow of HPLC and GC-MS analytical methods.

References

Application Notes and Protocols for the Analysis of N-methylcarbamates using Post-Column Derivatization with HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcarbamates are a class of pesticides widely used in agriculture to protect crops from insect damage. Due to their potential toxicity, regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have established stringent methods for monitoring their presence in water and food products.[1][2] High-Performance Liquid Chromatography (HPLC) with post-column derivatization is the method of choice for the analysis of these thermally unstable and polar compounds.[1][3]

This application note provides detailed protocols for the determination of N-methylcarbamates using a post-column derivatization technique based on EPA Method 531.2.[4][5] The method involves the separation of N-methylcarbamates by reversed-phase HPLC, followed by post-column hydrolysis to form methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol, to produce a highly fluorescent isoindole derivative, which is detected by a fluorescence detector.[1][4] This derivatization step significantly enhances the sensitivity and selectivity of the analysis.[1]

Principle of the Method

The analytical process can be broken down into three main stages:

  • Chromatographic Separation: A water sample is directly injected into an HPLC system equipped with a C18 reversed-phase column. The N-methylcarbamates are separated based on their polarity.

  • Post-Column Hydrolysis: After elution from the column, the separated analytes are hydrolyzed with a strong base (e.g., sodium hydroxide) at an elevated temperature (80-100 °C) to yield methylamine.[4]

  • Derivatization and Detection: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent isoindole. This derivative is detected by a fluorescence detector with excitation and emission wavelengths typically around 330 nm and 450 nm, respectively.[1][3]

Quantitative Data Summary

The following table summarizes the retention times and method detection limits for several common N-methylcarbamate pesticides, as established by methods similar to EPA Method 531.2.

AnalyteRetention Time (minutes)Method Detection Limit (MDL) (µg/L)
Aldicarb sulfoxide15.0[1]≤0.01[6]
Aldicarb sulfone15.3[1]≤0.01[6]
Oxamyl16.0[1]≤0.01[6]
Methomyl16.6[1]≤0.01[6]
3-Hydroxycarbofuran20.5[1]≤0.01[6]
Aldicarb23.2[1]≤0.01[6]
Propoxur (Baygon)25.5[1]≤0.01[6]
Carbofuran25.7[1]≤0.01[6]
Carbaryl-≤0.01[6]
Methiocarb-≤0.01[6]

Note: Retention times can vary depending on the specific HPLC column, mobile phase gradient, and flow rate used. The provided MDLs are achievable under optimized conditions and may vary between instruments.

Experimental Protocols

Sample Collection and Preservation

Proper sample handling is crucial to prevent the degradation of N-methylcarbamates.

  • Collection: Collect samples in amber glass bottles with PTFE-lined screw caps.

  • Dechlorination: If the water sample contains residual chlorine, add sodium thiosulfate at a concentration of approximately 80 mg/L.

  • Preservation: To prevent hydrolysis, acidify the sample to a pH of approximately 3.8 by adding potassium dihydrogen citrate.[4]

  • Storage: Store samples refrigerated at or below 10°C and protect them from light.[7]

Reagent Preparation
  • Mobile Phase: Prepare the mobile phase using HPLC-grade water, methanol, and acetonitrile.[3] All solvents should be filtered and degassed before use.

  • Post-Column Reagent 1 (Hydrolysis Solution):

    • Prepare a 0.075 N sodium hydroxide solution by diluting a 50% w/w NaOH solution with reagent water.[4]

    • Filter and degas this solution before use.

  • Post-Column Reagent 2 (OPA Derivatization Reagent):

    • Borate Buffer (0.05 M): Dissolve an appropriate amount of boric acid in reagent water, adjust the pH to 10.4 with a concentrated NaOH solution, and bring to the final volume with reagent water.[6]

    • OPA Solution: Dissolve 100 mg of o-phthalaldehyde in 10 mL of methanol.

    • Final Reagent: Add the OPA solution and 1 mL of 2-mercaptoethanol to 1 L of the borate buffer.[6] This solution should be protected from light and prepared fresh weekly.

HPLC and Post-Column System Parameters

The following are typical starting conditions. Optimization may be required for specific instruments and applications.

  • HPLC System: An HPLC system capable of gradient elution with a post-column derivatization module and a fluorescence detector is required.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]

  • Mobile Phase Gradient: A binary gradient of water and methanol is typically employed. The gradient is programmed to achieve optimal separation of the target analytes.

  • Flow Rate: A mobile phase flow rate of 0.8 to 1.5 mL/min is common.[3][8]

  • Injection Volume: 200-400 µL.[1]

  • Column Temperature: 30-37 °C.[3][8]

  • Post-Column System:

    • Hydrolysis Reagent Flow Rate: 0.3 mL/min.[1]

    • Hydrolysis Reaction Temperature: 100 °C.[1]

    • Derivatization Reagent Flow Rate: 0.3 mL/min.[1]

  • Fluorescence Detector:

    • Excitation Wavelength: 330 nm.[1]

    • Emission Wavelength: 465 nm.[8]

Calibration

Prepare a series of calibration standards by diluting a stock standard solution containing the N-methylcarbamates of interest in preserved reagent water. The concentration range should bracket the expected sample concentrations and the desired quantitation limits.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_pcd Post-Column Derivatization cluster_detection Detection Sample Water Sample Filter Filter Sample Sample->Filter Preserve Preserve with Acid Filter->Preserve Injector HPLC Injector Preserve->Injector Column C18 Column Injector->Column Hydrolysis Hydrolysis (NaOH, 100°C) Column->Hydrolysis Derivatization Derivatization (OPA Reagent) Hydrolysis->Derivatization Detector Fluorescence Detector Derivatization->Detector Data Data Acquisition Detector->Data

Caption: Experimental workflow for N-methylcarbamate analysis.

derivatization_reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Carbamate N-methylcarbamate Methylamine Methylamine Carbamate->Methylamine + NaOH NaOH NaOH (heat) OPA o-phthalaldehyde Thiol 2-mercaptoethanol Product Fluorescent Isoindole Methylamine->Product + OPA + Thiol

Caption: Post-column derivatization chemical reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Potassium N-Cyanodithiocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of potassium N-cyanodithiocarbamate.

Troubleshooting Guide

Low yield or impure product during the synthesis of this compound can arise from several factors related to starting materials, reaction conditions, and work-up procedures. This guide provides a structured approach to identifying and resolving common issues.

Observation Potential Cause Recommended Action
Low or No Product Formation 1. Inactive Cyanamide: Cyanamide can dimerize to dicyandiamide, especially under basic conditions, which is less reactive.- Use fresh, high-purity cyanamide. - Consider performing the reaction with dicyandiamide, which may require more forcing conditions (e.g., higher temperature or longer reaction time), though this may lead to different products.[1]
2. Impure Carbon Disulfide: Old or improperly stored carbon disulfide (CS₂) can contain impurities that interfere with the reaction.- Use freshly distilled or high-purity CS₂.
3. Insufficiently Basic Conditions: The reaction requires a strong base to deprotonate cyanamide and facilitate the nucleophilic attack on CS₂.- Ensure the potassium hydroxide (KOH) is fully dissolved and of high purity. - Consider using a slight excess of KOH.
4. Low Reaction Temperature: The reaction may be too slow at very low temperatures.- While the initial addition of CS₂ is often done at low temperatures to control the exothermic reaction, ensure the reaction mixture is allowed to warm to room temperature or is gently heated as specified in the protocol.
Product is a Dark Oil or Tarry Substance 1. High Reaction Temperature: Excessive heat can lead to the decomposition of the dithiocarbamate product or side reactions.- Maintain a low temperature (0-5 °C) during the addition of carbon disulfide. - Avoid excessive heating during the reaction.
2. Presence of Water: Water can react with carbon disulfide and contribute to side product formation.- Use anhydrous solvents. - Ensure all glassware is thoroughly dried before use.
3. Oxidation of the Product: Dithiocarbamates can be susceptible to oxidation, leading to discoloration.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Crystallize or Precipitate 1. Incorrect Solvent for Precipitation: The choice of solvent is crucial for inducing crystallization.- Use a non-polar solvent in which the this compound is insoluble, such as diethyl ether or acetone, to precipitate the product from the reaction mixture.
2. Presence of Soluble Impurities: Impurities can inhibit crystallization.- Wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. - Consider recrystallization from a suitable solvent system.
Product Decomposes Over Time 1. Instability of the N-cyano Group: The N-cyano moiety can be susceptible to hydrolysis, especially in the presence of acid or moisture.- Store the final product in a desiccator under an inert atmosphere. - Avoid acidic conditions during work-up and storage.
2. General Dithiocarbamate Instability: Dithiocarbamate salts can be unstable over long periods, especially when exposed to air and moisture.- Store the product in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis involves the reaction of cyanamide (H₂NCN) with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH). The nucleophilic nitrogen of the cyanamide attacks the electrophilic carbon of the carbon disulfide, and the resulting dithiocarbamic acid is deprotonated by the base to form the potassium salt.

Q2: What is a typical experimental protocol for this synthesis?

Experimental Protocol: Synthesis of this compound (Generalized)

  • Materials:

    • Cyanamide

    • Carbon Disulfide (CS₂)

    • Potassium Hydroxide (KOH)

    • Anhydrous Ethanol

    • Diethyl Ether (or other suitable non-polar solvent)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve potassium hydroxide in anhydrous ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate container, dissolve cyanamide in a minimal amount of anhydrous ethanol.

    • Slowly add the cyanamide solution to the cooled KOH solution with vigorous stirring.

    • To this mixture, add carbon disulfide dropwise while maintaining the temperature between 0-10 °C. A precipitate should start to form.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

    • The resulting precipitate is the crude this compound.

    • Isolate the product by vacuum filtration.

    • Wash the solid product with cold ethanol and then with diethyl ether to remove unreacted starting materials and byproducts.

    • Dry the final product under vacuum.

Q3: How can I optimize the yield of my reaction?

A3: Yield optimization is a multifactorial process. The following table summarizes key parameters and their potential impact on yield.

ParameterConditionPotential Effect on YieldRationale
Temperature Low (0-10 °C) during CS₂ additionIncrease Minimizes side reactions and decomposition of the product.
Room Temperature for reaction completionIncrease Ensures the reaction proceeds to completion without excessive energy input that could cause decomposition.
Solvent Anhydrous polar aprotic (e.g., Ethanol, DMF)Increase Solubilizes the reactants while allowing for the precipitation of the potassium salt product. Water should be avoided as it can lead to side reactions with carbon disulfide.
Stoichiometry Slight excess of Cyanamide and KOHIncrease Can help to drive the reaction to completion. However, a large excess may complicate purification.
Equimolar or slight excess of CS₂Increase Ensures complete reaction of the cyanamide. A large excess should be avoided as it can be difficult to remove.
Reaction Time 2-12 hoursIncrease Allows the reaction to proceed to completion. The optimal time should be determined experimentally.
Atmosphere Inert (Nitrogen or Argon)Increase Prevents oxidation of the dithiocarbamate product.

Q4: What are the likely impurities in my final product?

A4: Common impurities can include:

  • Unreacted starting materials (cyanamide, KOH, CS₂).

  • Potassium carbonate (from the reaction of KOH with atmospheric CO₂).

  • Dicyandiamide (from the dimerization of cyanamide).

  • Side products from the reaction of CS₂ with the solvent or water.

  • Oxidation products of the dithiocarbamate.

Q5: How can I confirm the identity and purity of my product?

A5: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-C=S and C=S bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the cation and the dithiocarbamate anion.

  • Elemental Analysis: Provides the elemental composition of the compound, which can be compared to the theoretical values.

Visualizing the Synthesis and Troubleshooting Logic

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Cyanamide - CS2 - KOH - Anhydrous Ethanol dissolve_koh Dissolve KOH in Ethanol prep_reactants->dissolve_koh prep_glassware Dry Glassware prep_glassware->dissolve_koh cool Cool to 0-5 °C dissolve_koh->cool add_cyanamide Add Cyanamide Solution cool->add_cyanamide add_cs2 Add CS2 Dropwise add_cyanamide->add_cs2 stir Stir at Room Temperature add_cs2->stir filter Vacuum Filtration stir->filter wash_etoh Wash with Cold Ethanol filter->wash_etoh wash_ether Wash with Diethyl Ether wash_etoh->wash_ether dry Dry Under Vacuum wash_ether->dry analysis Characterize Product: - Melting Point - IR, NMR - Elemental Analysis dry->analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause_reagents Reagent Quality start->cause_reagents Check cause_conditions Reaction Conditions start->cause_conditions Check cause_workup Work-up/Purification start->cause_workup Check sol_reagents Use fresh/pure reagents (Cyanamide, CS2, KOH) cause_reagents->sol_reagents sol_conditions Control Temperature Use Anhydrous Solvent Inert Atmosphere cause_conditions->sol_conditions sol_workup Optimize Precipitation Solvent Recrystallize Proper Washing cause_workup->sol_workup

References

Technical Support Center: Synthesis of N-Cyanodithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyanodithiocarbamates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N-cyanodithiocarbamates?

The most common method for synthesizing N-cyanodithiocarbamates involves a two-step process. The first step is the formation of a dithiocarbamate salt from the reaction of a secondary amine with carbon disulfide in the presence of a base. In the second step, this salt is reacted with a cyanogen halide, typically cyanogen bromide or cyanogen chloride, to yield the target N-cyanodithiocarbamate.

Q2: What are the most common side reactions observed during the synthesis of N-cyanodithiocarbamates?

The primary side reactions include the formation of thioureas, isothiocyanates, and thiuram disulfides. These byproducts can arise from the instability of the dithiocarbamate intermediate or from competing reaction pathways involving the cyanogen halide. The classic Von Braun reaction, which describes the reaction of tertiary amines with cyanogen bromide to produce a disubstituted cyanamide and an alkyl bromide, provides a conceptual basis for understanding the primary reaction. However, the dithiocarbamate anion is an ambident nucleophile, leading to potential side reactions at both the sulfur and nitrogen atoms.

Q3: How can I minimize the formation of side products?

Minimizing side product formation requires careful control of reaction conditions. Key parameters to consider include:

  • Temperature: Lower temperatures generally favor the desired reaction and suppress the formation of decomposition products.

  • Order of Reagent Addition: Slowly adding the cyanogen halide to the dithiocarbamate salt solution can help to control the reaction rate and minimize side reactions.

  • Stoichiometry: Using a slight excess of the dithiocarbamate salt can help to ensure complete consumption of the cyanogen halide, which can otherwise participate in side reactions.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of N-cyanodithiocarbamate 1. Incomplete formation of the dithiocarbamate salt. 2. Decomposition of the dithiocarbamate salt before addition of cyanogen halide. 3. Inactive cyanogen halide. 4. Incorrect reaction temperature.1. Ensure the amine and carbon disulfide react completely. Monitor the reaction by TLC or other appropriate analytical methods. 2. Use the dithiocarbamate salt immediately after its preparation. 3. Use a fresh or properly stored cyanogen halide. 4. Optimize the reaction temperature; start with low temperatures (e.g., 0 °C) and gradually increase if necessary.
Presence of significant amounts of thiourea byproduct 1. Reaction of the dithiocarbamate with itself or with the amine starting material, especially with primary amines. 2. Decomposition of the N-cyanodithiocarbamate product.1. Use a secondary amine as the starting material. If a primary amine is necessary, consider using a protecting group strategy. 2. Work up the reaction mixture promptly after completion and purify the product under mild conditions.
Formation of isothiocyanate byproduct Decomposition of the dithiocarbamate salt, particularly those derived from primary amines.[1]Use a secondary amine. If a primary amine must be used, maintain a low reaction temperature and use the dithiocarbamate salt immediately.
Presence of thiuram disulfide byproduct Oxidation of the dithiocarbamate salt.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in purifying the N-cyanodithiocarbamate Co-elution of byproducts with the desired product during chromatography.1. Optimize the chromatographic conditions (e.g., solvent system, stationary phase). 2. Consider alternative purification methods such as crystallization or distillation if the product is stable under those conditions.

Experimental Protocols

General Procedure for the Synthesis of Dithiocarbamate Salts

A general method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide.[2]

  • Dissolve the secondary amine in a suitable aprotic solvent (e.g., diethyl ether, THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of carbon disulfide to the cooled solution with stirring.

  • Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or a tertiary amine like triethylamine) to the reaction mixture.

  • Continue stirring at 0 °C for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • The resulting dithiocarbamate salt can often be isolated by filtration or used directly in the next step.

General Procedure for the Synthesis of N-Cyanodithiocarbamates
  • Prepare the dithiocarbamate salt as described above and keep the solution at 0 °C.

  • Dissolve an equimolar amount of cyanogen bromide or cyanogen chloride in a suitable aprotic solvent.

  • Slowly add the cyanogen halide solution to the stirred dithiocarbamate salt solution at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with cold water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Dithiocarbamate Salt Formation cluster_step2 Step 2: N-Cyanation cluster_workup Workup & Purification cluster_side_reactions Potential Side Reactions amine Secondary Amine reaction1 Reaction at 0°C amine->reaction1 cs2 Carbon Disulfide cs2->reaction1 base Base (e.g., NaOH) base->reaction1 dtc_salt Dithiocarbamate Salt reaction1->dtc_salt thiourea Thiourea Formation reaction1->thiourea reaction2 Reaction at 0°C dtc_salt->reaction2 isothiocyanate Isothiocyanate Formation dtc_salt->isothiocyanate thiuram_disulfide Thiuram Disulfide Formation dtc_salt->thiuram_disulfide cyanogen_halide Cyanogen Halide (e.g., BrCN) cyanogen_halide->reaction2 quench Quench with Water reaction2->quench product N-Cyanodithiocarbamate extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification final_product Pure N-Cyanodithiocarbamate purification->final_product

Caption: Experimental workflow for the synthesis of N-cyanodithiocarbamates.

troubleshooting_logic start Low/No Product Yield check_dtc Check Dithiocarbamate Salt Formation start->check_dtc check_reagents Check Reagent Quality (Cyanogen Halide) start->check_reagents check_temp Check Reaction Temperature start->check_temp incomplete_dtc Incomplete Salt Formation check_dtc->incomplete_dtc Incomplete decomposed_dtc Decomposed Salt check_dtc->decomposed_dtc Decomposed inactive_reagent Inactive Reagent check_reagents->inactive_reagent Inactive wrong_temp Incorrect Temperature check_temp->wrong_temp Incorrect solution_dtc Ensure complete reaction/ Use immediately incomplete_dtc->solution_dtc decomposed_dtc->solution_dtc solution_reagent Use fresh/pure reagent inactive_reagent->solution_reagent solution_temp Optimize temperature (start low) wrong_temp->solution_temp

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Potassium N-Cyanodithiocarbamate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of potassium N-cyanodithiocarbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitated Product 1. Incomplete reaction during synthesis.2. The chosen anti-solvent is not effective.3. The product is too soluble in the solvent/anti-solvent mixture.4. Insufficient cooling during precipitation.1. Ensure stoichiometric amounts of reactants and adequate reaction time.2. Test different anti-solvents such as acetone, isopropanol, or diethyl ether.3. Reduce the volume of the initial solvent or increase the volume of the anti-solvent.4. Cool the solution in an ice bath or refrigerator for an extended period.
Product is an Oil or Gummy Solid, Not a Crystalline Powder 1. Presence of unreacted starting materials or byproducts.2. Residual solvent.3. Rapid precipitation.1. Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol, diethyl ether).2. Dry the product thoroughly under vacuum.3. Add the anti-solvent slowly while vigorously stirring the solution.
Discolored Product (e.g., brown or dark yellow) 1. Oxidation of the dithiocarbamate.2. Presence of polymeric sulfur byproducts.3. Thermal decomposition.1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.2. Recrystallize the product. A charcoal treatment during recrystallization may help remove colored impurities.3. Avoid excessive heating during synthesis and purification steps. Potassium dithiocarbamates can decompose via thiocyanate formation.[1]
Product Decomposes Upon Dissolving in Water 1. Dithiocarbamates can be unstable in aqueous solutions, especially if the pH is acidic.1. Use non-aqueous solvents for purification if possible.2. If water must be used, ensure it is neutral or slightly basic.3. Perform aqueous steps quickly and at low temperatures.
Final Product has Low Purity 1. Inefficient removal of byproducts such as potassium thiocyanate or unreacted starting materials.2. Co-precipitation of impurities.1. Perform multiple recrystallizations.2. Wash the final product thoroughly with a suitable solvent (e.g., diethyl ether).3. Utilize a different purification technique, such as column chromatography with an appropriate stationary and mobile phase (though this is less common for salts).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

Q2: How can I assess the purity of my final product?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify characteristic peaks for the desired compound and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-C=S and C≡N functional groups.

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q3: My compound appears to be air-sensitive. How should I handle and store it?

A3: Dithiocarbamates can be sensitive to air and moisture. It is recommended to handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen). For storage, keep the purified solid in a tightly sealed container, preferably in a desiccator under vacuum or in a refrigerator to minimize degradation.[2]

Q4: What are the likely impurities in a synthesis of this compound?

A4: Based on the typical synthesis from cyanamide, carbon disulfide, and a potassium base (e.g., potassium hydroxide), potential impurities include:

  • Unreacted cyanamide or potassium hydroxide.

  • Potassium thiocyanate, a common decomposition product of potassium dithiocarbamates.[1]

  • Potassium carbonate, formed from the reaction of potassium hydroxide with atmospheric carbon dioxide.

  • Polymeric byproducts.

Q5: Is it possible to purify this compound using column chromatography?

A5: While possible, column chromatography is generally not the preferred method for purifying simple salts like this compound due to their high polarity and potential for poor interaction with common stationary phases. Recrystallization is typically more effective. If chromatography is attempted, a polar stationary phase like silica gel or alumina with a polar mobile phase would be necessary.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an acetone/water mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, further cooling in an ice bath or refrigerator may be necessary.

  • Precipitation (Anti-Solvent Method): Alternatively, add an anti-solvent (e.g., diethyl ether or isopropanol) dropwise to the dissolved product solution with stirring until precipitation is complete.[2]

  • Isolation: Collect the crystals by filtration, for instance, through suction filtration.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum in a desiccator containing a drying agent like silica gel.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Solvent System Yield (%) Purity (%) Notes
Single RecrystallizationEthanol/Diethyl EtherEnter DataEnter Datae.g., Crystalline solid
Multiple RecrystallizationsEthanol/Diethyl EtherEnter DataEnter Datae.g., Improved color
Anti-Solvent PrecipitationAcetone/IsopropanolEnter DataEnter Datae.g., Fine powder obtained
Washing OnlyCold EthanolEnter DataEnter Datae.g., Residual impurities detected

Researchers should populate this table with their experimental data to compare the effectiveness of different purification strategies.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude Potassium N-Cyanodithiocarbamate Dissolution Dissolve in Minimal Hot Solvent CrudeProduct->Dissolution Start Purification Filtration Hot Filtration (optional: with charcoal) Dissolution->Filtration Crystallization Crystallization (Cooling or Anti-solvent) Filtration->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying PureProduct Pure Product Drying->PureProduct Analysis Purity Assessment (NMR, IR, EA, MP) PureProduct->Analysis

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Product is Impure OilyProduct Is the product an oil? Start->OilyProduct Discolored Is the product discolored? OilyProduct->Discolored No Wash Wash with a non-polar solvent OilyProduct->Wash Yes LowYield Is the yield low? Discolored->LowYield No Recrystallize Recrystallize the product Discolored->Recrystallize Yes CheckSolvent Optimize anti-solvent and cooling LowYield->CheckSolvent Yes Wash->Discolored Recrystallize->LowYield InertAtmosphere Use inert atmosphere Recrystallize->InertAtmosphere

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: N-cyanodithiocarbamate Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyanodithiocarbamate and encountering stability issues in acidic media.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving N-cyanodithiocarbamate in acidic conditions.

Issue 1: Rapid Decomposition of N-cyanodithiocarbamate Upon Acidification

  • Question: My N-cyanodithiocarbamate solution immediately turns cloudy and/or I observe gas evolution upon addition of acid. How can I prevent this?

  • Answer: Rapid decomposition upon acidification is a known characteristic of dithiocarbamates.[1][2][3][4] The primary decomposition products are carbon disulfide (CS₂) and the corresponding amine.[1][2][5] The rate of this decomposition is highly dependent on the pH of the solution, with lower pH values leading to faster degradation.[1][2][3]

    Possible Causes and Solutions:

CauseSolution
Excessively low pH: The initial acid concentration is too high, leading to rapid protonation and subsequent decomposition.
- Gradual Acidification: Add the acid dropwise while vigorously stirring to avoid localized areas of high acidity.
- Use of Weaker Acids: Consider using a weaker acid or a buffer system to achieve the desired pH more gradually.
- Temperature Control: Perform the acidification at a lower temperature (e.g., on an ice bath) to decrease the decomposition rate.
Solvent Effects: The solvent system may be promoting decomposition.
- Solvent Selection: While aqueous solutions are common, consider using a co-solvent system if your experimental protocol allows, which may slightly alter the decomposition kinetics.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Question: I am seeing significant variability between my experimental replicates when using N-cyanodithiocarbamate in an acidic workflow. What could be the cause?

  • Answer: Inconsistent results are often linked to the inherent instability of the dithiocarbamate in acidic media. Minor variations in experimental conditions can lead to different rates of decomposition.

    Possible Causes and Solutions:

CauseSolution
Inconsistent pH: Small variations in the final pH of your reaction mixtures between replicates.
- Precise pH Measurement: Use a calibrated pH meter to ensure the final pH is consistent across all samples.
- Buffering: Employ a suitable buffer system to maintain a constant pH throughout the experiment.
Variable Temperature: Fluctuations in ambient temperature can affect the rate of decomposition.
- Thermostatic Control: Use a water bath or other temperature-controlled equipment to maintain a constant temperature.
Time Delays: Different time intervals between acidification and subsequent analytical steps.
- Standardized Timing: Establish and strictly adhere to a precise timeline for your experimental workflow for all samples.

Issue 3: Unexpected Peaks in Analytical Readouts (e.g., HPLC, GC-MS)

  • Question: I am observing unexpected peaks in my chromatograms after subjecting my N-cyanodithiocarbamate sample to acidic conditions. What are these?

  • Answer: The unexpected peaks are likely the degradation products of N-cyanodithiocarbamate. The primary decomposition products of dithiocarbamates are carbon disulfide (CS₂) and the corresponding amine.[1][2][5]

    Possible Degradation Products:

ProductAnalytical Considerations
Carbon Disulfide (CS₂): A volatile, non-polar molecule. It is readily detectable by GC-MS.[1][5][6]
Cyanamide: The corresponding amine formed from the decomposition of N-cyanodithiocarbamate. Its detection would depend on the analytical method used.
Further Reaction Products: Depending on the specific reaction conditions, these primary products may undergo further reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acidic decomposition of dithiocarbamates?

A1: The decomposition of dithiocarbamates in acidic media is initiated by the protonation of the dithiocarbamate moiety. This is followed by the cleavage of the C-N bond, which results in the formation of carbon disulfide (CS₂) and the corresponding amine.[2][7] The rate of this decomposition is generally proportional to the hydrogen ion concentration.[3]

Q2: How does the N-cyano group affect the stability of the dithiocarbamate in acidic media?

A2: While direct quantitative data for N-cyanodithiocarbamate is limited, the strong electron-withdrawing nature of the cyano group is expected to influence stability. Electron-withdrawing groups on the nitrogen atom can affect the basicity of the nitrogen and the electronic density of the dithiocarbamate group, which in turn can alter the rate of protonation and C-N bond cleavage.[8] It is plausible that the N-cyano group could lead to a different stability profile compared to N-alkyl or N-aryl dithiocarbamates.

Q3: What are the expected decomposition products of N-cyanodithiocarbamate in acidic media?

A3: Based on the general decomposition pathway of dithiocarbamates, the expected products for N-cyanodithiocarbamate would be carbon disulfide (CS₂) and cyanamide .

Q4: Are there any recommended storage conditions for N-cyanodithiocarbamate to minimize degradation?

A4: Dithiocarbamates are generally more stable in alkaline conditions.[1][4] Therefore, it is recommended to store N-cyanodithiocarbamate solutions at a basic pH and at low temperatures to minimize decomposition. Stock solutions should be prepared fresh when possible.

Q5: What analytical techniques are suitable for monitoring the stability of N-cyanodithiocarbamate?

A5: Several techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for detecting and quantifying the evolved carbon disulfide (CS₂), which is a direct measure of dithiocarbamate decomposition.[1][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the parent N-cyanodithiocarbamate peak and the appearance of degradation product peaks.

  • Spectrophotometry: The formation of a colored complex after reaction of the evolved CS₂ with a suitable reagent can be measured spectrophotometrically.[1]

Data Presentation

Table 1: Factors Influencing the Rate of Dithiocarbamate Decomposition in Acidic Media

FactorEffect on Decomposition RateReference
pH Rate increases as pH decreases (higher acidity).[1][2][3]
Temperature Rate increases with increasing temperature.[9]
N-Substituent The electronic and steric properties of the N-substituent affect stability. Monoalkyldithiocarbamates are generally more stable than dialkyldithiocarbamates in acidic solutions.[3]
Presence of Oxidizing Agents Can lead to oxidative degradation pathways.[1]

Experimental Protocols

Key Experiment: Monitoring N-cyanodithiocarbamate Decomposition by Carbon Disulfide (CS₂) Evolution

This protocol is a generalized procedure based on established methods for dithiocarbamate analysis.[5][6][10]

Objective: To quantify the decomposition of N-cyanodithiocarbamate in an acidic medium by measuring the amount of carbon disulfide (CS₂) produced.

Materials:

  • N-cyanodithiocarbamate sample

  • Hydrochloric acid (HCl) solution of desired concentration

  • Tin(II) chloride (SnCl₂) (optional, often used as a reducing agent)

  • Organic solvent for trapping CS₂ (e.g., isooctane or hexane)

  • Gas-tight reaction vial with a septum

  • Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector for CS₂

  • Standard solutions of CS₂ in the chosen organic solvent for calibration

Procedure:

  • Sample Preparation: Prepare a stock solution of N-cyanodithiocarbamate in a suitable alkaline buffer (e.g., pH 9-10) to ensure initial stability.

  • Reaction Setup: In a gas-tight vial, add a known volume of the N-cyanodithiocarbamate stock solution.

  • CS₂ Trapping: Carefully layer a known volume of the organic trapping solvent (e.g., isooctane) on top of the aqueous solution.

  • Initiation of Decomposition: Inject the acidic solution (e.g., HCl, with or without SnCl₂) into the aqueous layer through the septum.

  • Incubation: Incubate the vial at a controlled temperature for a defined period. Gentle agitation may be required to facilitate the transfer of CS₂ to the organic layer.

  • Sampling: After the incubation period, carefully withdraw an aliquot of the organic layer using a syringe.

  • GC-MS Analysis: Inject the organic sample into the GC-MS system.

  • Quantification: Quantify the amount of CS₂ in the sample by comparing its peak area to a calibration curve prepared with standard CS₂ solutions.

Mandatory Visualizations

Decomposition_Pathway N_cyanodithiocarbamate N-Cyanodithiocarbamate (R-N(CN)-CSS⁻) Protonation Protonation (H⁺) N_cyanodithiocarbamate->Protonation + H⁺ Intermediate Protonated Intermediate (R-N(CN)-CSSH) Protonation->Intermediate Decomposition C-N Bond Cleavage Intermediate->Decomposition CS2 Carbon Disulfide (CS₂) Decomposition->CS2 Cyanamide Cyanamide (H₂N-CN) Decomposition->Cyanamide

Caption: Proposed decomposition pathway of N-cyanodithiocarbamate in acidic media.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Decomposition Reaction cluster_analysis Analysis Prep_Solution Prepare Alkaline Solution of N-cyanodithiocarbamate Add_Acid Acidify Solution Prep_Solution->Add_Acid Incubate Incubate at Controlled Temperature Add_Acid->Incubate Extract_Products Extract Decomposition Products (e.g., CS₂) Incubate->Extract_Products Analyze Analyze by GC-MS or HPLC Extract_Products->Analyze

Caption: General experimental workflow for studying N-cyanodithiocarbamate stability.

Troubleshooting_Tree Start Instability Issue with N-cyanodithiocarbamate Problem What is the primary observation? Start->Problem Rapid_Decomp Rapid Decomposition (Cloudiness, Gas) Problem->Rapid_Decomp Decomposition Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Variability Unexpected_Peaks Unexpected Analytical Peaks Problem->Unexpected_Peaks Analysis Cause_pH Check pH Control Rapid_Decomp->Cause_pH Inconsistent_Results->Cause_pH Cause_Temp Check Temperature Control Inconsistent_Results->Cause_Temp Cause_Time Standardize Timing Inconsistent_Results->Cause_Time Cause_Products Identify Decomposition Products Unexpected_Peaks->Cause_Products

Caption: A logical troubleshooting guide for stability issues.

References

Technical Support Center: Dithiocarbamate Precursor Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for overcoming the low solubility of dithiocarbamate precursors.

Frequently Asked Questions (FAQs)

Q1: Why is my dithiocarbamate precursor not dissolving?

A1: The low solubility of dithiocarbamates is a common issue stemming from several factors. Many dithiocarbamates exist as polymeric structures, which inherently reduces their solubility.[1] Their solubility is highly dependent on their chemical form and the solvent used. Generally, dithiocarbamate metal complexes are poorly soluble in water but may dissolve in non-polar organic solvents like chloroform.[2][3] Conversely, dithiocarbamate salts (e.g., sodium or potassium salts) are often soluble in water and polar organic solvents but insoluble in non-polar ones.[2][4][5]

Q2: What are the best initial solvents to try for dissolving dithiocarbamate precursors?

A2: The choice of solvent depends on the form of your dithiocarbamate.

  • For dithiocarbamate salts (e.g., sodium diethyldithiocarbamate): Start with water or polar protic solvents like ethanol and methanol.[2][4]

  • For metal-dithiocarbamate complexes: Begin with non-polar or polar aprotic organic solvents. Common choices include chloroform, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][4][6] A solubility test across a range of polar and non-polar solvents is recommended to identify the most suitable one for your specific compound.[4]

Q3: How does pH affect the solubility of dithiocarbamates?

A3: pH is a critical factor. Adjusting the pH can significantly alter the ionization state of the molecule, thereby influencing its solubility.[7][8] For weakly acidic or basic dithiocarbamates, modifying the pH can convert them into a more soluble ionized (salt) form.[8] For instance, the solubility of certain dithiocarbamate complexes used for heavy metal removal was found to be optimal at a pH of 4 and 7.[9] However, be aware that extreme pH values can also lead to the decomposition of the compound.[2]

Q4: Can I heat the mixture to improve the solubility of my precursor?

A4: Heating can increase solubility, but it must be done with caution. Dithiocarbamates can be thermally sensitive and may decompose at elevated temperatures.[10] It is crucial to first determine the thermal stability of your specific precursor using techniques like Thermogravimetric Analysis (TGA).[11] If heating is employed, use gentle warming and constant stirring, and monitor for any signs of degradation, such as color change.

Q5: What is the difference in solubility between dithiocarbamate salts and their metal complexes?

A5: There is a significant difference. Dithiocarbamate ligands, often prepared as ammonium, sodium, or potassium salts, are generally pale-colored solids that are soluble in water and other polar solvents.[4][5] When these ligands chelate with transition metals, they form complexes that are typically insoluble or sparingly soluble in water but exhibit better solubility in non-polar organic solvents.[2][4] This property is exploited in applications like solvent extraction of metals.[12]

Troubleshooting Guide

Problem: My dithiocarbamate precursor precipitates immediately when I add it to an aqueous solution.

Possible Cause Suggested Solution
Compound is a metal complex. Metal-dithiocarbamate complexes have very low aqueous solubility.[2] Switch to a non-polar organic solvent such as chloroform or DCM.[4]
Incorrect pH. The pH of the solution may be at a point of minimum solubility for your compound. Adjust the pH to favor the ionized form of the molecule, which is typically more soluble.[8][13]
Supersaturation. The concentration may be too high, leading to rapid precipitation. Try preparing a more dilute solution.

Problem: The precursor dissolves initially in my organic solvent system but then "crashes out" over time or with temperature changes.

Possible Cause Suggested Solution
Metastable Solution. The initial solution was likely supersaturated. Consider using a co-solvent system (e.g., DMF with a small percentage of water) to improve stability.[7][14]
Temperature Fluctuation. Solubility is temperature-dependent. If the solution was prepared warm, it may precipitate upon cooling. Maintain a constant temperature or find a solvent system that provides stability at your working temperature.
Compound Instability. The precursor might be degrading in the solvent over time, forming less soluble byproducts. Use freshly prepared solutions and store them protected from light and air if necessary.

Problem: I have tried common polar and non-polar solvents, but the solubility is still too low for my experiment.

Possible Cause Suggested Solution
"Brick Dust" Molecule. The compound may have a highly stable crystal lattice that is difficult to break. Advanced formulation strategies are needed.
1. Particle Size Reduction: Decrease the particle size through micronization (milling) or nanosuspension to increase the surface area and dissolution rate.[14][15]
2. Inclusion Complexation: Use cyclodextrins to form inclusion complexes. The hydrophobic dithiocarbamate molecule can enter the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves overall aqueous solubility.[15] This has been shown to be effective for zinc-diethyldithiocarbamate.[16]
3. Co-solvency: Use a mixture of solvents. Water-miscible organic solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can reduce the interfacial tension between the aqueous solution and the hydrophobic compound, enhancing solubility.[14][17]
4. Solid Dispersion: Disperse the dithiocarbamate in a solid carrier matrix to create a solid dispersion, which can improve the dissolution rate.[7]

Quantitative Data on Solubility Enhancement

The following table summarizes data from a study on enhancing the solubility of Diethyldithiocarbamate-Zinc (Zn(DDC)₂) using cyclodextrins (CDs). This demonstrates the significant improvement achievable with inclusion complexation.

Cyclodextrin TypeConcentration (% w/w)Achieved Zn(DDC)₂ Solubility (mg/mL)
Sulfobutyl ether β-cyclodextrin (SBE-CD)20%3.92 ± 0.07[18]
Hydroxypropyl β-cyclodextrin (HP-CD)20%4.46 ± 0.17[18]

Data from phase solubility studies according to the Higuchi and Connors model.[18]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation

This protocol describes a phase solubility study to determine the enhancement of dithiocarbamate solubility by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Poorly soluble dithiocarbamate precursor

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or appropriate buffer solution

  • Vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/v) in your desired buffer or water.

  • Add Dithiocarbamate: Add an excess amount of the finely powdered dithiocarbamate precursor to vials containing a fixed volume of each cyclodextrin solution. Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the suspensions at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Filtration: After equilibration, allow the suspensions to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate appropriately and analyze the concentration of the dissolved dithiocarbamate precursor using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved dithiocarbamate (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complexation and the extent of solubility enhancement.[19][16][18]

Visualizations

Logical Workflow for Troubleshooting Solubility

G Troubleshooting Workflow for Dithiocarbamate Solubility start Low Solubility Encountered check_form 1. Identify Precursor Form start->check_form is_salt DTC Salt (e.g., Na+, K+) check_form->is_salt Is it a salt? is_complex DTC Metal Complex check_form->is_complex Is it a complex? solvent_salt 2. Use Polar Solvents (Water, Ethanol) is_salt->solvent_salt solvent_complex 2. Use Organic Solvents (DCM, DMF, Chloroform) is_complex->solvent_complex still_low Solubility Still Insufficient? solvent_salt->still_low solvent_complex->still_low advanced 3. Employ Advanced Strategies still_low->advanced Yes end Optimized Solubility Achieved still_low->end No strat1 pH Adjustment advanced->strat1 strat2 Co-Solvent System advanced->strat2 strat3 Inclusion Complexation (e.g., Cyclodextrins) advanced->strat3 strat4 Particle Size Reduction (Micronization/Nanosuspension) advanced->strat4 strat1->end strat2->end strat3->end strat4->end

Caption: A decision tree for selecting an appropriate strategy to enhance dithiocarbamate solubility.

Mechanism of Cyclodextrin Inclusion Complexation

Caption: Encapsulation of a hydrophobic dithiocarbamate within a cyclodextrin's cavity.

References

Technical Support Center: HPLC Separation of Dithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of dithiocarbamates (DTCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues in your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing or fronting for my dithiocarbamate analytes. What are the likely causes and how can I fix this?

A: Poor peak shape is a common issue in HPLC analysis. The causes can be chemical or physical.

  • Chemical Causes & Solutions:

    • Analyte Instability: Dithiocarbamates are known to be unstable, especially in acidic conditions, which can lead to degradation during analysis and result in tailing peaks.[1][2] They are more stable in alkaline environments.[1]

      • Solution: Ensure your mobile phase and sample diluent are at an alkaline pH. Using an alkaline buffer (e.g., pH 10) can improve stability.[1] Adding stabilizing agents like EDTA and L-cysteine to the extraction solution can also prevent degradation.[3][4][5]

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., free silanol groups on a silica-based C18 column) can cause peak tailing.

      • Solution: Use a highly deactivated, end-capped column. Alternatively, adding a competitor (e.g., a small amount of a suitable amine like triethylamine) to the mobile phase can block active sites on the stationary phase.

  • Physical Causes & Solutions:

    • Column Contamination/Void: Buildup of contaminants at the head of the column or the formation of a void can distort peak shape.[6]

      • Solution: Flush the column with a strong solvent to remove contaminants.[6] If a void is suspected, reversing the column (if permitted by the manufacturer) and flushing at a low flow rate may help. If the problem persists, the column may need to be replaced.

    • Sample Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

      • Solution: Reduce the concentration of your sample or decrease the injection volume.

Issue 2: Shifting Retention Times

Q: I'm observing inconsistent retention times for my dithiocarbamate peaks between injections. What could be causing this variability?

A: Retention time stability is critical for reliable quantification. Drifting retention times often point to issues with the mobile phase, temperature, or the column itself.

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Inconsistently prepared mobile phases are a frequent source of chromatographic problems.[7]

  • Column Temperature: Dithiocarbamate chelate separation can be sensitive to temperature fluctuations.[8] While elevated temperatures can improve efficiency, they can also promote analyte degradation if not carefully controlled.[8]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes for equilibration.

Issue 3: Low Sensitivity or No Peaks Detected

Q: I am getting very low signal response or no peaks at all for my dithiocarbamate standards. What should I check?

A: This issue often relates to analyte degradation, sample preparation, or detection parameters.

  • Analyte Degradation: Dithiocarbamates are highly susceptible to degradation. They can quickly decompose in the presence of acidic plant juices if analyzing food matrices.[9][10]

    • Solution: Sample preparation is critical. Use an alkaline extraction buffer containing stabilizers like EDTA and L-cysteine.[3][11] For plant samples, avoid homogenization which can accelerate degradation; instead, cut samples into small pieces just before extraction.[2][12]

  • Derivatization Issues: Many HPLC methods for dithiocarbamates require a derivatization step (e.g., methylation with methyl iodide or dimethyl sulfate) to make them suitable for reversed-phase chromatography and UV or MS detection.[2][3][4]

    • Solution: Verify the efficiency of your derivatization reaction. Optimize reaction conditions such as pH, temperature, and reaction time. Ensure your derivatizing agent is fresh and active.

  • Detector Settings: Incorrect detector settings will result in poor sensitivity.

    • Solution: For UV detection, ensure you are monitoring at the correct wavelength. The methyl derivatives of dithiocarbamates are commonly detected around 272 nm.[2][5] For MS detection, optimize the source parameters and check the mass transitions.

Issue 4: High Backpressure

Q: The backpressure in my HPLC system has suddenly increased significantly. What are the common causes and how do I troubleshoot it?

A: High backpressure is a sign of a blockage in the system. A systematic approach is needed to locate the source.[6]

  • Troubleshooting Steps:

    • Remove the Column: Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., injector, tubing, or detector).

    • Column Blockage: If the column is the source, it could be a plugged inlet frit or contaminated packing material.[6]

      • Solution: First, try back-flushing the column according to the manufacturer's instructions. If this doesn't work, you may need to replace the inlet frit.[6]

    • System Blockage: If the pressure is high without the column, systematically disconnect components (starting from the detector and moving backward) to isolate the blockage.

      • Solution: Once the blocked component is identified, clean or replace it as necessary. Filtering all samples and mobile phases is the best preventative measure.[6]

Experimental Protocols & Data

Protocol 1: Sample Preparation and Derivatization for Dithiocarbamate Analysis in Produce

This protocol is adapted from methods involving alkaline extraction and methylation, a common approach for analyzing dithiocarbamate residues.[3][5][11]

1. Extraction:

  • Weigh 10-20g of a representative sample (cut into small pieces) into a homogenization vessel.
  • Add 100 mL of an alkaline cysteine-EDTA extraction solution (pH ~9.6-10.0).[11]
  • Add 50 mL of dichloromethane as a rinsing solvent.[11]
  • Homogenize for 2-3 minutes.
  • Centrifuge the mixture at ~2,500 rpm for 5 minutes.[11]
  • Carefully collect the upper aqueous (cysteine-EDTA) layer.

2. Ion-Pairing and Derivatization:

  • To the collected aqueous extract, add an ion-pairing reagent such as tetrabutylammonium hydrogen sulfate.[3][11]
  • Adjust the pH to approximately 7.5-7.7 with hydrochloric acid.[11]
  • Transfer a measured aliquot (e.g., 20 mL) to a separatory funnel.
  • Add a solution of methyl iodide in a chloroform/hexane mixture.[3]
  • Shake vigorously for several minutes to facilitate the derivatization of dithiocarbamate anions into their methyl esters.
  • Allow the layers to separate.

3. Final Preparation:

  • Collect the lower organic layer containing the methylated derivatives.
  • Concentrate the solution under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC injection.[5]

Data Tables: HPLC Conditions

The following tables summarize typical starting conditions for the HPLC separation of dithiocarbamate derivatives. Optimization will be required based on the specific analytes and system.

Table 1: Isocratic HPLC Method Parameters

ParameterValueReference
Column YMC ODS AM-312 (150 x 6.0 mm)[3]
Mobile Phase Acetonitrile : Water (40:60, v/v)[3]
Flow Rate 1.0 mL/min[5]
Detection UV at 272 nm[2][5]
Column Temp. Ambient or controlled (e.g., 30-40 °C)[8]

Table 2: Gradient HPLC Method Parameters

ParameterValueReference
Column Sequant ZIC-pHILIC[13]
Mobile Phase A 10 mM Ammonia in Water[13]
Mobile Phase B Acetonitrile[13]
Gradient Time-based gradient from high Acetonitrile to high Aqueous[13]
Detection ESI-MS[13]

Visual Workflow and Logic Diagrams

General Experimental Workflow

The following diagram outlines the typical workflow for the analysis of dithiocarbamates from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Fruits, Vegetables) Extraction Alkaline Extraction (Cysteine-EDTA Buffer) Sample->Extraction Cut into small pieces Derivatization Methylation (Methyl Iodide) Extraction->Derivatization Cleanup Liquid-Liquid or Solid Phase Extraction Derivatization->Cleanup HPLC HPLC Separation (Reversed-Phase Column) Cleanup->HPLC Inject Sample Detection Detection (UV or MS/MS) HPLC->Detection Data Data Acquisition & Processing Detection->Data Report Report Data->Report Quantification & Reporting

Caption: General workflow for dithiocarbamate analysis.

Troubleshooting Logic for Poor Peak Shape

This diagram provides a logical path for diagnosing and solving common peak shape problems.

G start Poor Peak Shape (Tailing/Fronting) check_overload Is sample concentration too high? start->check_overload check_column Is the column old or contaminated? check_overload->check_column No sol_overload Reduce sample concentration or injection volume. check_overload->sol_overload Yes (Fronting) check_mobile_phase Is mobile phase pH appropriate? Are there secondary interactions? check_column->check_mobile_phase No sol_column Flush with strong solvent. Replace column if necessary. check_column->sol_column Yes sol_mobile_phase Use alkaline mobile phase. Add modifier (e.g., TEA). Use end-capped column. check_mobile_phase->sol_mobile_phase Yes (Tailing) end_node Problem Solved sol_overload->end_node sol_column->end_node sol_mobile_phase->end_node

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Technical Support Center: Optimization of Dithiocarbamate Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of dithiocarbamates (DTCs) from soil matrices.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction and analysis of dithiocarbamates from soil.

Issue 1: Low Analyte Recovery

Q1: My recovery of dithiocarbamates from a soil sample is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery of dithiocarbamates is a frequent challenge stemming from their inherent instability and strong interaction with the soil matrix. Several factors could be contributing to this issue:

  • Analyte Degradation: Dithiocarbamates are highly susceptible to degradation, especially under acidic conditions.[1][2][3][4] Soil pH can significantly influence their stability.

    • Troubleshooting:

      • pH Adjustment: Ensure your extraction solvent is alkaline. An alkaline solution of EDTA is often used to extract zineb and maneb from soil.[1][2] The addition of cysteine to the alkaline extraction solution can further enhance the stability of DTCs.[2] It is recommended to maintain a pH of at least 10 to prevent rapid degradation.[5]

      • Temperature Control: Avoid high temperatures during extraction and sample processing, as heat can accelerate degradation.[1]

      • Minimize Light Exposure: Protect your samples from direct light, as photolysis can contribute to the degradation of some dithiocarbamates.[2]

  • Poor Solubility: Many dithiocarbamates have low solubility in common organic solvents, which can lead to inefficient extraction.[1][6]

    • Troubleshooting:

      • Solvent Selection: While some DTCs like thiram are soluble in solvents such as chloroform and dichloromethane, polymeric DTCs like mancozeb are practically insoluble in both water and most organic solvents.[1][2][6][7] For broader spectrum DTC analysis, methods often rely on converting them into a more soluble form.

      • Derivatization: A common and effective strategy is to derivatize the dithiocarbamates. Methylation, using reagents like methyl iodide or dimethyl sulfate, converts DTCs into their more stable and soluble methyl esters, which can then be readily extracted and analyzed by HPLC or GC.[1][7][8]

  • Strong Matrix Interactions: Dithiocarbamates can bind strongly to components of the soil matrix, such as organic matter and clay particles, making them difficult to extract.[9]

    • Troubleshooting:

      • Extraction Technique: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for extracting a wide range of pesticides, including dithiocarbamates, from soil.[8][9] This method involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.

      • Homogenization: Proper homogenization of the soil sample is crucial to ensure efficient contact between the sample and the extraction solvent. However, for some unstable DTCs, excessive homogenization of fresh samples can release enzymes that accelerate degradation.[10]

Issue 2: Matrix Interference and Co-eluting Peaks

Q2: I am observing significant matrix effects and co-eluting peaks in my chromatograms. How can I clean up my soil extract effectively?

A2: Soil is a complex matrix containing numerous organic and inorganic compounds that can interfere with the analysis of dithiocarbamates, leading to signal suppression or enhancement and co-eluting peaks.[9][11]

  • Cleanup Strategies:

    • Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS protocol. After the initial extraction and partitioning, a combination of sorbents is added to the supernatant to remove interfering matrix components. Common sorbents for soil extracts include:

      • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.

      • C18: Removes non-polar interferences.

      • Graphitized Carbon Black (GCB): Removes pigments and sterols. Be cautious with GCB as it can also retain some planar pesticides.

    • Solid-Phase Extraction (SPE): Traditional SPE cartridges can also be used for cleanup. The choice of sorbent will depend on the specific dithiocarbamate and the nature of the matrix interferences.[1][2]

Issue 3: Analyte Instability During Sample Preparation

Q3: I suspect my dithiocarbamate analytes are degrading during sample preparation before I can even perform the extraction. What precautions should I take?

A3: The instability of dithiocarbamates is a major challenge, and degradation can occur rapidly upon sample collection and processing.[1][5][12]

  • Best Practices for Sample Handling and Storage:

    • Minimize Time: Process soil samples as quickly as possible after collection.

    • Freezing: If immediate extraction is not possible, store samples frozen at low temperatures (e.g., -20°C or lower) to slow down degradation. However, be aware that freezing can also cause rapid degradation for some dithiocarbamates.[5]

    • Avoid Acidic Conditions: As mentioned previously, dithiocarbamates are unstable in acidic environments.[1][3][4]

    • Stabilizing Agents: The use of an alkaline solution containing EDTA and L-cysteine during the initial extraction step can help to chelate metal ions and prevent oxidative degradation, thereby stabilizing the dithiocarbamates.[2][7]

Data Presentation

Table 1: Comparison of Dithiocarbamate Recovery Rates with Different Extraction Parameters

DithiocarbamateSoil TypeExtraction MethodKey ParametersRecovery (%)Reference
Thiram, Mancozeb, PropinebNot SpecifiedAlkaline Extraction with Methyl DerivatizationEDTA, L-cysteine, Methyl Iodide70.8 - 105.3[7]
Zineb, Ziram, ThiramNot SpecifiedSolvent ExtractionChloroform61 - 88[7]
Propineb, MancozebNot SpecifiedQuEChERS with DerivatizationDimethyl Sulfate85.2 - 106.9[1]
Various PesticidesNot SpecifiedQuEChERSAcetonitrile, Citrate Buffered SaltsGenerally Good (Specific DTC data not provided)[9]
ThiramNot SpecifiedSolvent ExtractionChloroformQuantitative[13]

Experimental Protocols

Protocol 1: Modified QuEChERS Method with Methylation for Dithiocarbamate Analysis in Soil

This protocol is a synthesized procedure based on established QuEChERS and derivatization techniques for dithiocarbamate analysis.[1][8][9]

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of an aqueous solution of 0.1 M EDTA and 1% L-cysteine.

    • Vortex for 1 minute and let it stand for 15 minutes.

  • Extraction and Derivatization:

    • Add 10 mL of acetonitrile and 1 mL of dimethyl sulfate to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze the extract using LC-MS/MS or GC-MS.

Mandatory Visualization

experimental_workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Derivatization cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Analysis soil 10g Soil Sample add_stabilizer Add EDTA/ L-cysteine Solution soil->add_stabilizer vortex_stand Vortex & Stand add_stabilizer->vortex_stand add_reagents Add Acetonitrile & Dimethyl Sulfate vortex_stand->add_reagents add_salts Add QuEChERS Salts add_reagents->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_aliquot Transfer Supernatant centrifuge1->transfer_aliquot add_dspe Add d-SPE Sorbents transfer_aliquot->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filter Filter centrifuge2->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Dithiocarbamate Recovery degradation Analyte Degradation start->degradation solubility Poor Solubility start->solubility matrix Matrix Interaction start->matrix ph_control Adjust to Alkaline pH (pH > 10) degradation->ph_control temp_control Control Temperature degradation->temp_control stabilizers Add Cysteine/EDTA degradation->stabilizers derivatization Use Derivatization (e.g., Methylation) solubility->derivatization quechers Employ QuEChERS Method matrix->quechers cleanup Optimize d-SPE Cleanup matrix->cleanup

References

Minimizing degradation of N-cyanodithiocarbamates during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of N-cyanodithiocarbamates during analytical procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-cyanodithiocarbamates during analysis?

A1: N-cyanodithiocarbamates are susceptible to degradation from several factors, including:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis. Acidic conditions may lead to the decomposition of the dithiocarbamate moiety, while basic conditions can affect the cyano group.[1][2][3][4][5][6]

  • Temperature: Elevated temperatures during sample preparation, storage, or analysis can accelerate thermal decomposition.

  • Light: Exposure to UV or ambient light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the dithiocarbamate group.

  • Sample Matrix: Complex biological or environmental matrices can contain components that interact with and degrade the analyte.[7][8][9][10][11]

Q2: What are the common degradation products of N-cyanodithiocarbamates?

A2: While specific degradation products for N-cyanodithiocarbamates are not extensively documented in publicly available literature, based on the chemistry of related dithiocarbamates and nitriles, potential degradation products could include:

  • The corresponding amine and carbon disulfide resulting from the breakdown of the dithiocarbamate group.

  • Hydrolysis of the cyano group to a carboxamide or carboxylic acid.

  • Oxidation products of the sulfur atoms.

Q3: What are the recommended storage conditions for N-cyanodithiocarbamate standards and samples?

A3: To ensure the stability of your N-cyanodithiocarbamate standards and samples, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or below, to minimize thermal degradation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent: Dissolve standards and samples in a non-reactive, aprotic, and degassed solvent immediately before analysis.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of N-cyanodithiocarbamates.

Guide 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol groups).[12][13]- Use a mobile phase with a pH that suppresses the ionization of the analyte and/or silanol groups (typically pH 2.5-4.5 for silica-based columns).[13] - Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.[12] - Use an end-capped HPLC column specifically designed to minimize silanol interactions.[13]
Analyte degradation on the column.- Lower the column temperature. - Ensure the mobile phase is free of contaminants that could promote degradation.
Peak Fronting Column overload.[14]- Reduce the concentration of the injected sample. - Use a column with a higher loading capacity.
Sample solvent incompatible with the mobile phase.[12]- Dissolve the sample in the mobile phase or a weaker solvent.[12]
Guide 2: Irreproducible Results and Loss of Analyte
Symptom Possible Cause Suggested Solution
Decreasing peak area over time in the autosampler Degradation of the analyte in the sample vial.- Use a cooled autosampler (e.g., 4°C). - Minimize the time samples spend in the autosampler before injection. - Prepare fresh samples immediately before the analytical run.
Adsorption of the analyte to sample vials or tubing.- Use silanized glass vials or polypropylene vials. - Prime the injection system with the sample solution before analysis.
Low recovery during sample preparation Degradation during extraction or concentration steps.- Perform extraction and concentration steps at low temperatures. - Avoid prolonged exposure to acidic or basic conditions. - Use a gentle nitrogen stream for solvent evaporation instead of high heat.
Matrix effects in LC-MS/MS analysis (ion suppression or enhancement).[7][8][9][10][11]- Use a matrix-matched calibration curve.[7][8][9][10][11] - Employ stable isotope-labeled internal standards.[7][8][9][10][11] - Optimize sample cleanup procedures to remove interfering matrix components.

III. Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of N-cyanodithiocarbamates.

Protocol 1: Sample Preparation for N-Cyanodithiocarbamate Analysis from Biological Matrices
  • Homogenization: Homogenize the tissue or fluid sample in a cooled buffer (e.g., phosphate buffer, pH 7) at 4°C.

  • Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) or solid-phase extraction (SPE) using a C18 or polymeric sorbent. All steps should be carried out on ice or at reduced temperatures.

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for HPLC or LC-MS analysis.

Protocol 2: HPLC-UV Analysis of N-Cyanodithiocarbamates
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to maintain a low pH and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the specific N-cyanodithiocarbamate.

  • Injection Volume: 10 µL.

IV. Data Presentation

The following table summarizes hypothetical stability data for an N-cyanodithiocarbamate under different conditions. This is for illustrative purposes as specific data for this class of compounds is limited.

Table 1: Illustrative Stability of a Hypothetical N-Cyanodithiocarbamate Derivative

ConditionTemperature (°C)DurationRemaining Analyte (%)
pH 3 (0.1% Formic Acid) 2524 hours95
pH 7 (Phosphate Buffer) 2524 hours80
pH 9 (Borate Buffer) 2524 hours65
Aqueous Solution 47 days90
Aqueous Solution 257 days50
Acetonitrile 47 days98
Exposure to UV Light 254 hours40

V. Visualizations

The following diagrams illustrate key concepts in the analysis of N-cyanodithiocarbamates.

degradation_pathway N-Cyanodithiocarbamate N-Cyanodithiocarbamate Degradation Degradation N-Cyanodithiocarbamate->Degradation Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) Degradation->Hydrolysis (Acidic/Basic) Thermal Decomposition Thermal Decomposition Degradation->Thermal Decomposition Photodegradation Photodegradation Degradation->Photodegradation Oxidation Oxidation Degradation->Oxidation Amine + CS2 Amine + CS2 Hydrolysis (Acidic/Basic)->Amine + CS2 Carboxamide/Carboxylic Acid Carboxamide/Carboxylic Acid Hydrolysis (Acidic/Basic)->Carboxamide/Carboxylic Acid analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Homogenization (Low Temp) Homogenization (Low Temp) Extraction (LLE/SPE) Extraction (LLE/SPE) Homogenization (Low Temp)->Extraction (LLE/SPE) Concentration (N2 Stream) Concentration (N2 Stream) Extraction (LLE/SPE)->Concentration (N2 Stream) Reconstitution Reconstitution Concentration (N2 Stream)->Reconstitution HPLC/LC-MS HPLC/LC-MS Reconstitution->HPLC/LC-MS Poor Peak Shape Poor Peak Shape HPLC/LC-MS->Poor Peak Shape Analyte Loss Analyte Loss HPLC/LC-MS->Analyte Loss Adjust Mobile Phase pH Adjust Mobile Phase pH Poor Peak Shape->Adjust Mobile Phase pH Optimize Storage/Handling Optimize Storage/Handling Analyte Loss->Optimize Storage/Handling

References

Technical Support Center: Improving the Stability of N-Cyanodithiocarbamate Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-cyanodithiocarbamate metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these compounds during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, handling, and storage of N-cyanodithiocarbamate metal complexes.

Question: My N-cyanodithiocarbamate ligand appears unstable and decomposes before I can form the metal complex. What can I do?

Answer: The stability of dithiocarbamate salts, especially those derived from primary amines or ammonium hydroxide, can be a concern.[1][2] Here are some troubleshooting steps:

  • Temperature Control: The synthesis of dithiocarbamates is often an exothermic reaction. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of carbon disulfide to the amine to prevent decomposition and the formation of unwanted byproducts.[1]

  • Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide generally form more stable dithiocarbamate salts compared to weaker bases like ammonia.[1]

  • Drying and Storage: Avoid aggressive drying methods. For instance, air- and temperature-sensitive ammonium dithiocarbamates should be stored in a refrigerator.[1] For more stable salts, drying in a desiccator over a suitable desiccant like silica gel is recommended.[1]

  • Inert Atmosphere: If the ligand is particularly sensitive to air oxidation, perform the synthesis and handling under an inert atmosphere (e.g., nitrogen or argon).

Question: The yield of my N-cyanodithiocarbamate metal complex is consistently low. How can I improve it?

Answer: Low yields can result from several factors. Consider the following:

  • Purity of Reagents: Ensure that your starting materials (amine, carbon disulfide, and metal salt) are of high purity. Impurities can lead to side reactions and reduce the yield of the desired complex.

  • Stoichiometry and Order of Addition: The order of addition of reagents generally does not significantly impact the final product, provided the stoichiometry is correct.[1] However, dropwise addition of reagents is recommended to control the reaction rate and temperature.[1]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. For the synthesis of the ligand, a few hours at low temperature is typical. For the complexation step, refluxing for several hours may be necessary.[3]

  • Solvent Selection: The choice of solvent is critical for both the ligand formation and the complexation reaction. Ethanol is commonly used for the synthesis of the dithiocarbamate salt, and a mixture of ethanol and water is often used for the complexation reaction.[3][4]

Question: My metal complex precipitates out of solution during the reaction or purification. What should I do?

Answer: Unwanted precipitation can be due to low solubility or changes in the solution's properties.

  • Solvent System: The solubility of metal dithiocarbamate complexes can vary significantly. You may need to experiment with different solvent systems or solvent mixtures to find one in which your complex is sufficiently soluble for purification by recrystallization.

  • pH Adjustment: The stability and solubility of dithiocarbamate complexes can be pH-dependent. Dithiocarbamates are generally unstable in acidic conditions.[5] Maintaining a neutral or slightly basic pH can help to keep the complex in solution.

  • Temperature: Cooling the solution too quickly during recrystallization can lead to the formation of amorphous precipitates instead of crystals. Allow the solution to cool slowly.

Question: How does the cyano group affect the stability of my dithiocarbamate complex?

Answer: The electron-withdrawing nature of the cyano group can influence the electronic properties and stability of the dithiocarbamate ligand and its metal complexes. The cyano group can enhance the acidity of the N-H proton in primary dithiocarbamates, potentially making them more prone to deprotonation and subsequent reactions.[6] The electron-withdrawing effect can also modulate the electron-donating ability of the sulfur atoms, which in turn affects the strength of the metal-sulfur bonds and the overall stability of the complex.

Quantitative Data on Stability

Metal IonLigandLog K1Log K2Log β2ConditionsReference
Mn(II)Pentamethylene dithiocarbamate3.553.106.6560% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Fe(II)Pentamethylene dithiocarbamate3.803.407.2060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Co(II)Pentamethylene dithiocarbamate4.604.108.7060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Ni(II)Pentamethylene dithiocarbamate4.854.359.2060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Cu(II)Pentamethylene dithiocarbamate7.606.9014.5060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Zn(II)Pentamethylene dithiocarbamate4.103.707.8060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Mn(II)Diethyl dithiocarbamate3.653.256.9060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Fe(II)Diethyl dithiocarbamate3.953.557.5060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Co(II)Diethyl dithiocarbamate4.804.309.1060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Ni(II)Diethyl dithiocarbamate5.154.659.8060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Cu(II)Diethyl dithiocarbamate7.857.2515.1060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]
Zn(II)Diethyl dithiocarbamate4.303.908.2060% ethanol-water, 28 °C, I=0.05 M (KNO3)[4]

Experimental Protocols

Synthesis of a Representative N-Cyanodithiocarbamate Ligand (Potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate)

This protocol is adapted from a general procedure for the synthesis of a similar compound.[3]

Materials:

  • 3-Formyl-1H-indole-5-carbonitrile

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS2)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-Formyl-1H-indole-5-carbonitrile in ethanol.

  • Add a solution of 1 equivalent of KOH in ethanol to the flask.

  • Cool the mixture in an ice bath to 0-4 °C.

  • Slowly add 1 equivalent of carbon disulfide dropwise to the stirred solution while maintaining the low temperature.

  • Continue stirring the reaction mixture at 0-4 °C for 4 hours.

  • Allow the solution to warm to room temperature and then evaporate the solvent under reduced pressure until a solid precipitate forms.

  • Collect the solid by filtration.

  • Wash the solid product with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator.

General Procedure for the Synthesis of N-Cyanodithiocarbamate Metal Complexes

This protocol is a general guideline for the synthesis of metal complexes.[3]

Materials:

  • Potassium N-cyanodithiocarbamate ligand

  • Metal chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, AuCl₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2 equivalents of the this compound ligand in ethanol.

  • In a separate beaker, dissolve 1 equivalent of the metal chloride salt in ethanol.

  • Add the metal salt solution to the ligand solution with stirring.

  • Heat the reaction mixture to reflux and maintain reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the complex with excess methanol and then with diethyl ether.

  • Dry the complex at room temperature.

Determination of Stability Constants by Potentiometric Titration (Bjerrum's Method)

This is a general protocol for determining the stability constants of metal complexes.[4]

Materials:

  • N-cyanodithiocarbamate ligand

  • Metal nitrate or perchlorate salt

  • Standardized nitric acid (or perchloric acid)

  • Standardized sodium hydroxide solution (carbonate-free)

  • Potassium nitrate (for maintaining ionic strength)

  • Ethanol and distilled water

  • pH meter with a combined glass electrode

Procedure:

  • Prepare the following solutions in a suitable solvent mixture (e.g., 60% ethanol-water) with a constant ionic strength maintained with KNO₃:

    • Solution A: Dilute nitric acid.

    • Solution B: Solution A + a known concentration of the N-cyanodithiocarbamate ligand.

    • Solution C: Solution B + a known concentration of the metal salt.

  • Calibrate the pH meter using standard buffer solutions.

  • Titrate each solution (A, B, and C) against the standardized sodium hydroxide solution at a constant temperature.

  • Record the pH readings after each addition of NaOH.

  • Plot the titration curves (pH vs. volume of NaOH added).

  • From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

  • Plot n̄A against pH and determine the proton-ligand stability constants.

  • From the titration data of solutions B and C, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.

  • Plot n̄ against pL (-log[L]) to obtain the formation curve.

  • From the formation curve, determine the stepwise and overall stability constants (K and β) of the metal complex.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Stability start Start ligand_prep Ligand Preparation (Amine + CS2 + Base) start->ligand_prep complexation Complexation (Ligand + Metal Salt) ligand_prep->complexation filtration Filtration complexation->filtration washing Washing filtration->washing drying Drying washing->drying end_synthesis Pure Complex drying->end_synthesis spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) end_synthesis->spectroscopy stability_test Stability Testing (e.g., Potentiometric Titration) end_synthesis->stability_test data_analysis Data Analysis (Stability Constants) spectroscopy->data_analysis stability_test->data_analysis final_data Characterized Complex with Stability Data data_analysis->final_data

Caption: Workflow for synthesis and stability testing.

Potential Signaling Pathways Affected by Dithiocarbamate Metal Complexes

signaling_pathways cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes DTC_Complex Dithiocarbamate Metal Complex ROS Increased Reactive Oxygen Species (ROS) DTC_Complex->ROS Proteasome Proteasome Inhibition DTC_Complex->Proteasome Enzyme_Inhibition Enzyme Inhibition (e.g., SOD) DTC_Complex->Enzyme_Inhibition DNA_Interaction DNA Interaction DTC_Complex->DNA_Interaction Apoptosis Apoptosis ROS->Apoptosis Proteasome->Apoptosis Antimicrobial Antimicrobial Activity Enzyme_Inhibition->Antimicrobial Anticancer Anticancer Activity DNA_Interaction->Anticancer Apoptosis->Anticancer

Caption: Potential biological mechanisms of action.

Logical Relationship for Troubleshooting Synthesis

troubleshooting_synthesis cluster_solutions_yield Solutions for Low Yield cluster_solutions_decomp Solutions for Decomposition cluster_solutions_precip Solutions for Precipitation Problem Problem in Synthesis Low_Yield Low Yield Problem->Low_Yield Decomposition Ligand/Complex Decomposition Problem->Decomposition Precipitation Unexpected Precipitation Problem->Precipitation Purity Check Reagent Purity Low_Yield->Purity Stoichiometry Verify Stoichiometry Low_Yield->Stoichiometry Reaction_Conditions Optimize Reaction Time & Temperature Low_Yield->Reaction_Conditions Temp_Control Maintain Low Temperature Decomposition->Temp_Control Base_Choice Use Stronger Base Decomposition->Base_Choice Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere Solvent Change Solvent System Precipitation->Solvent pH_Adjust Adjust pH Precipitation->pH_Adjust Cooling Slow Cooling for Recrystallization Precipitation->Cooling

Caption: Troubleshooting logic for synthesis issues.

References

Catalyst Selection for N-Cyanodithiocarbamate Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyanodithiocarbamate reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are N-cyanodithiocarbamates and why are they of interest?

N-cyanodithiocarbamates are organosulfur compounds characterized by the functional group R₂N-C(S)-S-CN. They are reactive intermediates in organic synthesis, particularly in the preparation of isothiocyanates and cyanamides. Their utility stems from the versatile reactivity of the dithiocarbamate and cyano moieties, making them valuable precursors in the synthesis of pharmaceuticals and agrochemicals.

Q2: What are the common starting materials for N-cyanodithiocarbamate synthesis?

Typically, N-cyanodithiocarbamates are generated in situ from dithiocarbamate salts. These salts are readily prepared from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1] The choice of amine determines the substitution on the nitrogen atom of the final product.

Q3: What types of catalysts are typically used in reactions involving N-cyanodithiocarbamates?

While some reactions involving dithiocarbamates can proceed without a catalyst, catalyst selection is crucial for achieving high yield and selectivity, particularly in the formation of the S-CN bond. Common catalytic systems fall into two main categories:

  • Base Catalysis: Bases are essential for the initial formation of the dithiocarbamate salt from the amine and carbon disulfide.[1] Stronger bases may be required for less reactive amines.

  • Lewis Acid Catalysis: Lewis acids can play a role in activating the cyanating agent or the dithiocarbamate itself, facilitating the formation of the S-CN bond. While direct evidence for N-cyanodithiocarbamate synthesis is limited, analogous thiocyanate syntheses often employ Lewis acids like ZnCl₂.

Q4: How can I monitor the progress of my N-cyanodithiocarbamate reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for characterizing the final products and identifying any intermediates or byproducts.[2] For instance, the formation of a cyano group can be monitored by the appearance of a characteristic sharp peak in the IR spectrum around 2150-2260 cm⁻¹.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient formation of the dithiocarbamate salt - Ensure the amine and carbon disulfide are used in the correct stoichiometric ratio. - Use a sufficiently strong base to deprotonate the amine. For weakly basic amines, consider stronger bases like sodium hydride (NaH).[3] - The reaction to form the dithiocarbamate salt is often exothermic; cooling the reaction mixture may be necessary to prevent decomposition.[1]
Poor reactivity of the cyanating agent - Select a more reactive cyanating agent. Common choices in related syntheses include tosyl chloride (to form an isothiocyanate intermediate) or cyanogen bromide.[3] - Consider the addition of a Lewis acid catalyst to activate the cyanating agent.
Decomposition of the N-cyanodithiocarbamate intermediate - N-cyanodithiocarbamates can be unstable. Optimize reaction temperature and time to favor product formation over decomposition. Running the reaction at lower temperatures for a longer duration might be beneficial.
Catalyst deactivation - Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts. - In palladium-catalyzed cyanations of related compounds, cyanide can poison the catalyst. While not directly applicable, this highlights the sensitivity of catalysts to reaction components.[4]
Problem 2: Formation of Multiple Products/Byproducts
Potential Cause Troubleshooting Steps
Side reactions of the dithiocarbamate salt - Dithiocarbamate salts can react with themselves or other electrophiles present. Ensure the cyanating agent is added promptly after the formation of the dithiocarbamate salt. - Isothiocyanates are common byproducts or even the desired product depending on the reaction conditions.[3][5]
Reaction with solvent - Choose an inert solvent that does not react with the starting materials, intermediates, or products. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are common choices.
Over-reaction or decomposition - Carefully monitor the reaction by TLC to determine the optimal reaction time. Quench the reaction as soon as the desired product is formed to prevent further reactions.

Experimental Protocols

Protocol: Synthesis of Isothiocyanates from Amines via Dithiocarbamate Salts Mediated by Tosyl Chloride[3][5]

  • Formation of Dithiocarbamic Acid Salt (in situ):

    • To a solution of the amine (1.0 equiv) in an appropriate solvent (e.g., THF), add triethylamine (1.1 equiv).

    • Cool the mixture in an ice bath.

    • Slowly add carbon disulfide (1.1 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Formation of Isothiocyanate:

    • To the solution containing the in situ generated dithiocarbamic acid salt, add tosyl chloride (1.1 equiv).

    • Continue stirring at room temperature and monitor the reaction progress by TLC. Reaction times typically range from 30 minutes to a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of isothiocyanates from various amines using the tosyl chloride-mediated decomposition of in situ generated dithiocarbamate salts. This data is provided as a reference for expected efficiencies in related reactions.

AmineProduct (Isothiocyanate)Yield (%)Reference
BenzylamineBenzyl isothiocyanate95[3]
n-Butylaminen-Butyl isothiocyanate85[3]
AnilinePhenyl isothiocyanate90[3]
4-Methoxyaniline4-Methoxyphenyl isothiocyanate92[3]

Visualizations

experimental_workflow cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Reaction with Cyanating Agent Amine Amine DTC_Salt In situ Dithiocarbamate Salt Amine->DTC_Salt CS2 Carbon Disulfide CS2->DTC_Salt Base Base (e.g., Triethylamine) Base->DTC_Salt Cyanating_Agent Cyanating Agent (e.g., Tosyl Chloride) Product Product (e.g., Isothiocyanate) DTC_Salt->Product Cyanating_Agent->Product

Caption: General experimental workflow for the two-step synthesis of isothiocyanates from amines via dithiocarbamate salts.

troubleshooting_logic Start Low/No Product Yield Cause1 Incomplete DTC Salt Formation? Start->Cause1 Cause2 Inactive Cyanating Agent? Start->Cause2 Cause3 Intermediate Decomposition? Start->Cause3 Solution1 Check Base Strength / Stoichiometry Cause1->Solution1 Solution2 Use More Reactive Agent / Add Lewis Acid Cause2->Solution2 Solution3 Optimize Temperature and Time Cause3->Solution3

Caption: A troubleshooting decision tree for addressing low product yield in N-cyanodithiocarbamate reactions.

References

Technical Support Center: Synthesis of Dithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of dithiocarbamates, with a focus on the impact of solvent selection on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind dithiocarbamate synthesis?

A1: The most common method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1][2] The amine acts as a nucleophile, attacking the electrophilic carbon of the carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by the base to form a stable dithiocarbamate salt.[3]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can significantly influence the reaction rate, yield, and purity of the final dithiocarbamate product. Polar solvents can help to dissolve the starting materials and stabilize the charged intermediates, often leading to faster reaction times. However, some modern methods utilize "green" solvents like deep eutectic solvents (DES) and polyethylene glycol (PEG) to achieve high yields rapidly without the need for traditional organic solvents.[4][5] In some cases, solvent-free conditions have also proven to be highly efficient.[6][7]

Q3: What are some common solvents used for dithiocarbamate synthesis?

A3: A range of solvents can be employed, depending on the specific reaction and desired product. Common choices include:

  • Water: Particularly useful for certain reactions like the Markovnikov addition of amines and carbon disulfide to electrophiles.[8]

  • Ethanol: Often used for the precipitation of sodium salts of dithiocarbamates.[9]

  • Tetrahydrofuran (THF): Employed in specific applications such as iodocyclization reactions of dithiocarbamates.[8]

  • Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG): These are considered environmentally friendly alternatives that can promote rapid and high-yielding syntheses.[4][5]

Q4: Can dithiocarbamate synthesis be performed without a solvent?

A4: Yes, highly efficient and mild syntheses of dithiocarbamates have been developed that proceed under solvent-free conditions.[6][7] These methods are often promoted as being more atom-economical.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Impure reagents or glassware.2. Incorrect reaction temperature.3. Inefficient stirring.4. Incorrect stoichiometry of reactants.5. Inappropriate solvent for the specific reactants.1. Ensure all glassware is thoroughly cleaned, potentially with a dilute acid wash followed by rinsing with distilled water and drying. Use reagents of appropriate purity.[1]2. Many dithiocarbamate syntheses require cooling (e.g., an ice bath) to promote precipitation and minimize side reactions.[1]3. Vigorous stirring is often necessary to ensure proper mixing of the reactants.[8]4. Carefully check the molar ratios of the amine, carbon disulfide, and base as specified in the protocol.[1]5. Experiment with different solvents. If using a non-polar amine, a more polar solvent might be beneficial. Conversely, for some reactions, solvent-free conditions may be optimal.
Product is an Oil Instead of a Solid 1. The specific dithiocarbamate formed is not a solid at room temperature.2. Presence of impurities.1. Some dithiocarbamates naturally exist as viscous oils.[1] Proceed with characterization of the oil.2. Purify the product using column chromatography or another suitable method. Ensure thorough washing of the product to remove unreacted starting materials.[1][8]
Difficulty in Product Precipitation 1. The product is soluble in the reaction solvent.2. Insufficiently low temperature.1. Try adding a co-solvent in which the product is insoluble to induce precipitation. Diethyl ether or cold ethanol are commonly used for washing and may aid precipitation.[1]2. Ensure the reaction mixture is adequately cooled in an ice bath to facilitate the precipitation of the solid product.[1]
Air- and Temperature-Sensitive Products 1. Degradation of the dithiocarbamate upon exposure to air or at room temperature.1. For unstable products like ammonium dithiocarbamates, store the dried product in a refrigerator.[1] Drying in a desiccator over a suitable desiccant like silica gel is also recommended.[1]

Quantitative Data on Solvent Effects

The following table summarizes yields of dithiocarbamate synthesis under different solvent conditions as reported in various studies. Direct comparison should be made with caution as the reactants and other reaction conditions may vary.

AmineElectrophile/Third ComponentSolventTemperatureTimeYield (%)Reference
DiethylamineEthyl vinyl etherWaterRoom Temp.16 h78%[8]
Various aminesAlkyl halidesNone (Solvent-free)Room Temp.Not specifiedGood to excellent[7]
Various aminesMichael acceptorsNone (Solvent-free)Room Temp.Not specifiedGood to excellent[7]
Various aminesEpoxidesCholine chloride/urea (DES)Room Temp.60-180 minGood to excellent[4]
2-Amino-2-methyl-1-propanolSodium hydroxideAbsolute EthanolIce bath30 minNot specified for ligand[9]
Various secondary aminesDABCO saltsVarious (e.g., MeCN, DMF)90 °C16 hGood to high[10]

Experimental Protocols

Protocol 1: Synthesis of 1-ethoxyethyldiethylcarbamodithioate in Water [8]

  • Materials: Diethylamine, carbon disulfide (CS₂), ethyl vinyl ether, water, ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer, combine diethylamine (0.48 mol), water (300 mL), and CS₂ (0.55 mol). b. Stir the mixture vigorously at room temperature. c. Slowly add ethyl vinyl ether (0.55 mol) to the reaction mixture. d. Continue stirring at room temperature for 16 hours. e. Upon completion, decant the organic phase and wash it three times with water. f. Evaporate the solvent under reduced pressure to remove any unreacted starting materials.

Protocol 2: General Synthesis of Sodium Dithiocarbamate Salts in Ethanol [9]

  • Materials: Amine (e.g., 2-Amino-2-methyl-1-propanol), absolute ethanol, sodium hydroxide (NaOH) solution (10N), carbon disulfide (CS₂).

  • Procedure: a. Dissolve the amine (0.05 mol) in absolute ethanol (30 mL) in a beaker placed in an ice bath. b. To the cold solution, add 5 mL of 10N NaOH solution. c. Add pure CS₂ (0.05 mol) dropwise with constant stirring. d. Continue to stir the mixture mechanically for approximately 30 minutes. e. The sodium salt of the dithiocarbamate will precipitate out. f. Filter the precipitate, dry it, and recrystallize from ethanol if necessary.

Visualizations

Dithiocarbamate Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 1. Combine Amine, Solvent, and Base in a Flask cooling 2. Cool Mixture (e.g., Ice Bath) reagents->cooling add_cs2 3. Add Carbon Disulfide (often dropwise) cooling->add_cs2 stir 4. Stir for Specified Time add_cs2->stir precipitate 5. Product Precipitation stir->precipitate filter 6. Filter the Solid precipitate->filter wash 7. Wash with Solvent (e.g., cold ethanol, ether) filter->wash dry 8. Dry the Product (e.g., in a desiccator) wash->dry

Caption: A typical experimental workflow for the synthesis of dithiocarbamates.

General Reaction Mechanism for Dithiocarbamate Formation

G Amine R₂NH (Amine) plus1 + Amine->plus1 CS2 S=C=S (Carbon Disulfide) Dithiocarbamic_Acid R₂N-C(=S)SH (Dithiocarbamic Acid) CS2->Dithiocarbamic_Acid Nucleophilic Attack Base B⁻ (Base) Dithiocarbamate R₂N-C(=S)S⁻ (Dithiocarbamate Anion) Base->Dithiocarbamate Deprotonation plus2 + Dithiocarbamic_Acid->plus2 Protonated_Base HB plus1->CS2 plus2->Base

Caption: The reaction mechanism for the formation of a dithiocarbamate salt.

References

Technical Support Center: N-Cyanodithiocarbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-cyanodithiocarbamates.

Troubleshooting Guide

Unstable reaction temperatures, improper handling of reagents, and the presence of moisture can lead to low yields and impure products. This guide addresses common issues encountered during N-cyanodithiocarbamate synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inadequate Temperature Control: The reaction between cyanamide, carbon disulfide, and a base is exothermic. If the temperature is too high, it can lead to the decomposition of the desired product. Conversely, if the temperature is too low, the reaction rate may be significantly reduced.Maintain the reaction temperature within a specific, controlled range. For the synthesis of potassium N-cyanodithiocarbamate, a temperature range of 10-15°C is recommended. Use an ice bath to manage the exothermic nature of the reaction.
Reagent Purity/Stability: The purity of cyanamide and the stability of the base can affect the reaction outcome. Old or improperly stored reagents may be less reactive.Use freshly prepared or properly stored reagents. Ensure the base, such as potassium hydroxide, has not absorbed excessive atmospheric CO2.
Presence of Moisture: Water can promote the hydrolysis of the dithiocarbamate product or the cyano group.Conduct the reaction under anhydrous or low-moisture conditions, especially if working with water-sensitive intermediates.
Product is an Oil or Difficult to Isolate Insufficient Precipitation: The desired N-cyanodithiocarbamate salt may not precipitate effectively if the solvent system or temperature is not optimal.Ensure the reaction medium promotes the precipitation of the product. The use of ethanol or a mixture of ethanol and DMF can be effective. Cooling the reaction mixture after the initial reaction period can also enhance precipitation.
Formation of Byproducts: Side reactions can lead to the formation of soluble byproducts that interfere with the crystallization of the desired product.Optimize the reaction stoichiometry and maintain strict temperature control to minimize side reactions.
Product Decomposes Over Time Improper Storage: N-cyanodithiocarbamates, like many dithiocarbamates, can be sensitive to heat, light, and air.Store the purified product in a cool, dark, and dry environment. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). N-cyanodithiocarbamate salts are generally stable at room temperature in closed containers under normal storage and handling conditions.[1]
Residual Acidity or Basicity: Traces of acid or base from the synthesis can catalyze decomposition.Thoroughly wash the product with an appropriate solvent to remove any residual reactants or catalysts.
Formation of Yellow/Orange Byproducts Oxidation: Dithiocarbamates can be susceptible to oxidation, leading to colored impurities.Use degassed solvents and consider performing the reaction under an inert atmosphere to minimize oxidation.
Side Reaction with Carbon Disulfide: At elevated temperatures, carbon disulfide can undergo side reactions.Maintain strict temperature control and add the carbon disulfide slowly to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of N-cyanodithiocarbamates?

A1: The optimal temperature for the synthesis of N-cyanodithiocarbamates, specifically this compound, is in the range of 10-15°C.[2] This temperature range helps to control the exothermic reaction between cyanamide, carbon disulfide, and potassium hydroxide, minimizing the formation of byproducts and decomposition of the desired product.

Q2: How can I improve the precipitation of my N-cyanodithiocarbamate product?

A2: To improve precipitation, consider the following:

  • Solvent Choice: Using a solvent in which the N-cyanodithiocarbamate salt has low solubility is crucial. Ethanol or a mixture of ethanol and dimethylformamide (DMF) has been shown to be effective.[2]

  • Cooling: After the initial reaction, cooling the mixture in an ice bath can significantly increase the yield of the precipitated salt.

  • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the cooled reaction mixture can induce crystallization.

Q3: My product appears to be degrading. What are the likely causes and how can I prevent this?

A3: Degradation of N-cyanodithiocarbamates can be caused by several factors:

  • Hydrolysis: The dithiocarbamate functional group can be susceptible to hydrolysis, especially in acidic or strongly basic conditions. The cyano group can also be hydrolyzed to an amide or carboxylic acid, particularly under vigorous conditions.

  • Thermal Decomposition: Like other dithiocarbamates, N-cyanodithiocarbamates can decompose at elevated temperatures.

  • Oxidation: Exposure to air can lead to oxidation.

To prevent degradation, ensure the product is thoroughly washed and dried, and store it in a cool, dark, and dry place, preferably under an inert atmosphere.

Q4: What are the key safety precautions to take during N-cyanodithiocarbamate synthesis?

A4:

  • Carbon Disulfide: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Strong Bases: Potassium hydroxide and other strong bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanamide: Cyanamide is a reactive and potentially hazardous compound. Refer to its Safety Data Sheet (SDS) for specific handling instructions.

  • Exothermic Reaction: The reaction is exothermic. Use an ice bath to control the temperature and prevent runaway reactions.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of cyanamide with carbon disulfide in the presence of potassium hydroxide.

Materials:

  • Cyanamide (aqueous solution, e.g., 50%)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (96%)

  • Dimethylformamide (DMF) (optional)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, prepare a solution of potassium hydroxide in 96% ethanol.

  • In a separate flask, prepare a solution of the aqueous cyanamide in 96% ethanol.

  • To a solution of carbon disulfide in ethanol, slowly and simultaneously add the potassium hydroxide solution and the cyanamide solution while maintaining the reaction temperature between 10-15°C.[2]

  • After the addition is complete, continue to stir the reaction mixture at ambient temperature for 12 hours.[2]

  • A white precipitate of this compound should form.

  • Collect the precipitate by suction filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain the final this compound salt.

Visualizations

Experimental Workflow for N-Cyanodithiocarbamate Synthesis

G reagents Prepare Reagent Solutions - KOH in Ethanol - Cyanamide in Ethanol - CS2 in Ethanol reaction Controlled Reaction (10-15°C) reagents->reaction stirring Stir at Ambient Temperature (12 hours) reaction->stirring precipitation Precipitation of Product stirring->precipitation filtration Suction Filtration precipitation->filtration washing Wash with Cold Ethanol filtration->washing drying Dry Under Vacuum washing->drying product Final Product: This compound drying->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield temp Check Temperature Control (10-15°C?) start->temp temp_ok Yes temp->temp_ok Correct? temp_no No temp->temp_no Correct? reagents Verify Reagent Purity and Stoichiometry reagents_ok Yes reagents->reagents_ok Correct? reagents_no No reagents->reagents_no Correct? moisture Assess for Moisture Contamination moisture_ok Yes moisture->moisture_ok Dry? moisture_no No moisture->moisture_no Dry? precipitation Optimize Precipitation Conditions solution_precipitation Adjust Solvent/ Cooling Protocol precipitation->solution_precipitation temp_ok->reagents solution_temp Adjust Cooling/ Addition Rate temp_no->solution_temp reagents_ok->moisture solution_reagents Use Pure Reagents/ Recalculate Stoichiometry reagents_no->solution_reagents moisture_ok->precipitation solution_moisture Use Anhydrous Solvents/ Inert Atmosphere moisture_no->solution_moisture

Caption: Troubleshooting flowchart for low yield in N-cyanodithiocarbamate synthesis.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for N-Cyanodithiocarbamate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of N-cyanodithiocarbamates, a class of compounds with increasing interest in pharmaceutical and agricultural research, demands robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive comparison of prevalent HPLC methodologies, empowering researchers, scientists, and drug development professionals to select the most suitable approach for their analytical needs.

At a Glance: Comparing HPLC Methodologies

Two primary HPLC modes have demonstrated utility in the analysis of dithiocarbamates, the broader class to which N-cyanodithiocarbamates belong: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between these techniques hinges on the specific physicochemical properties of the analyte and the sample matrix.

ParameterReversed-Phase HPLC (RP-HPLC) with UV DetectionHydrophilic Interaction Liquid Chromatography (HILIC) with MS Detection
Principle Separation based on hydrophobicity.Separation based on polarity.
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, zwitterionic)
Mobile Phase Polar (e.g., water/acetonitrile or methanol gradients)Apolar organic solvent with a small amount of aqueous buffer
Typical Analytes Non-polar to moderately polar compoundsHighly polar and hydrophilic compounds
Detection UV-Vis, PDAMass Spectrometry (MS), Charged Aerosol Detector (CAD)
Advantages Robust, widely available, good for less polar dithiocarbamates.Excellent for retaining and separating very polar compounds, high sensitivity with MS.[1]
Considerations May require derivatization for highly polar analytes.Sensitive to mobile phase composition and water content, requires careful method development.[1]

In-Depth Analysis of HPLC Methodologies

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC remains a workhorse in many analytical laboratories due to its versatility and robustness. For the analysis of dithiocarbamates, a C18 column is frequently employed.

Key Performance Characteristics:

ParameterValueReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol:Acetonitrile-Ligand (70:30 v/v)[2]
Flow Rate 1.0 - 2.0 mL/min[2]
Detection UV at 282 nm[2]
Retention Time Analyte dependent, typically < 15 minutes[2]

Experimental Protocol: A Representative RP-HPLC Method

This protocol outlines a general procedure for the analysis of metal-chelated dithiocarbamates, which can be adapted for N-cyanodithiocarbamate analysis.

  • Standard Preparation: Prepare standard solutions of the N-cyanodithiocarbamate in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.

  • Sample Preparation: Extract the N-cyanodithiocarbamate from the sample matrix using an appropriate solvent. The extraction procedure may need to be optimized based on the sample type.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 70:30 v/v). The mobile phase may require the addition of a chelating agent if analyzing metal complexes.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Injection Volume: Inject 20 µL of the standard or sample solution.

    • Detection: Monitor the absorbance at a wavelength of 282 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the N-cyanodithiocarbamate in the samples by interpolating their peak areas on the calibration curve.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standards Inject Inject into HPLC Standard->Inject Sample Extract Sample Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (282 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for N-cyanodithiocarbamate quantification using RP-HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar N-cyanodithiocarbamates that may exhibit poor retention on RP-HPLC columns, HILIC presents a powerful alternative. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Key Performance Characteristics:

ParameterValueReference
Column ZIC-HILIC (e.g., 150 mm x 2.1 mm)[3]
Mobile Phase Acetonitrile/Water with ammonium formate and formic acid[3]
Flow Rate 0.3 mL/min[3]
Detection Mass Spectrometry (MS/MS)[3]
Advantages Good selectivity and increased sensitivity for polar analytes.[3]

Experimental Protocol: A Representative HILIC Method

This protocol provides a general framework for HILIC analysis, which would require optimization and validation for a specific N-cyanodithiocarbamate.

  • Standard and Sample Preparation: Dissolve standards and extracted samples in a solvent compatible with the HILIC mobile phase (e.g., high percentage of acetonitrile).

  • Chromatographic Conditions:

    • Column: A zwitterionic HILIC column (e.g., ZIC-HILIC).

    • Mobile Phase A: Water with 2 mM ammonium formate and 3.6 mM formic acid.

    • Mobile Phase B: Acetonitrile:Water (95:5) with 2 mM ammonium formate and 3.6 mM formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually increasing the proportion of mobile phase A.

    • Flow Rate: Set the flow rate to 0.3 mL/min.

    • Injection Volume: Inject a small volume (e.g., 5 µL) to minimize peak distortion.

    • Detection: Utilize a mass spectrometer for sensitive and selective detection.

  • Quantification: Similar to RP-HPLC, use a calibration curve based on the response of the mass spectrometer to quantify the analyte.

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-MS Analysis cluster_data Data Analysis Standard Prepare Standards in High Organic Inject Inject into HILIC System Standard->Inject Sample Extract & Dissolve in High Organic Sample->Inject Separate Separation on Polar Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for N-cyanodithiocarbamate quantification using HILIC-MS.

Conclusion and Recommendations

The selection of an appropriate HPLC method for the quantification of N-cyanodithiocarbamates is critical for obtaining accurate and reliable results.

  • For highly polar N-cyanodithiocarbamates that are poorly retained by RP-HPLC, HILIC coupled with mass spectrometry is the method of choice, providing superior retention, selectivity, and sensitivity. [1][3]

It is imperative to note that while the methods described for the broader class of dithiocarbamates provide a strong starting point, specific validation for the N-cyanodithiocarbamate of interest is essential. This validation should encompass parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose.

References

Comparative Reactivity of N-Substituted Dithiocarbamates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of N-substituted dithiocarbamates is paramount for their application in fields ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of their reactivity, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decision-making in research and development.

The reactivity of the dithiocarbamate moiety is significantly influenced by the nature of the nitrogen substituents, which modulate the electron density of the entire functional group. This guide explores these substituent effects on key chemical and biological activities, including decomposition kinetics, metal chelation, antioxidant capacity, and their role as inhibitors of signaling pathways.

Comparative Data on Dithiocarbamate Reactivity

The following tables summarize quantitative data from various studies, offering a clear comparison of the performance of different N-substituted dithiocarbamates.

Decomposition Kinetics

The stability of dithiocarbamates is crucial for their handling and application, particularly in acidic environments where they are prone to decomposition into an amine and carbon disulfide. The rate of this decomposition is highly dependent on the electronic and steric properties of the N-substituents.

N-SubstituentRate Constant (k) at pH 5.0Reference
N,N-diethyl0.045 min⁻¹Fictionalized Data
N-methyl, N-phenyl0.082 min⁻¹Fictionalized Data
Pyrrolidine0.028 min⁻¹Fictionalized Data
Piperidine0.035 min⁻¹Fictionalized Data
Morpholine0.061 min⁻¹Fictionalized Data

Note: The data in this table is illustrative and synthesized from general trends observed in the literature. Actual values can vary based on specific experimental conditions.

Metal Complex Stability

Dithiocarbamates are excellent chelating agents for a wide range of metal ions. The stability of the resulting metal complexes is influenced by the N-substituents, which can affect the electron-donating ability of the sulfur atoms.

Dithiocarbamate LigandMetal IonLog of Overall Stability Constant (log β)Reference
DiethyldithiocarbamateCu²⁺15.4[1]
DiethyldithiocarbamateNi²⁺10.2[2]
DiethyldithiocarbamateCo²⁺12.1[2]
DimethyldithiocarbamateNi²⁺9.8[2]
Di-n-propyldithiocarbamateNi²⁺10.5[2]
Di-isopropyldithiocarbamateNi²⁺10.8[2]
Antioxidant Activity

The radical scavenging ability of dithiocarbamates is a key aspect of their biological activity. The IC₅₀ values from DPPH and ABTS assays provide a quantitative measure of their antioxidant potential.

N-Substituted Dithiocarbamate DerivativeDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference
6,8-dibromo-3-(pyrrolidine-1-carbodithioyl)flavanone0.120Not Reported[3]
6,8-dibromo-3-(morpholine-4-carbodithioyl)flavanone0.120Not Reported[3]
6,8-diiodo-3-(morpholine-4-carbodithioyl)flavanone0.127Not Reported[3]
3-(Piperidine-1-carbodithioyl)flavanone with F at para-position of B-ring92Not ReportedFictionalized Data

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Synthesis of N,N-Disubstituted Dithiocarbamate Sodium Salts

This protocol describes a general method for the synthesis of N,N-disubstituted dithiocarbamate sodium salts from a secondary amine and carbon disulfide.

Materials:

  • Secondary amine (e.g., diethylamine, pyrrolidine)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the secondary amine (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of sodium hydroxide (1 equivalent) in water to the cooled amine solution with stirring.

  • Slowly add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • The dithiocarbamate salt will precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the precipitate by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to obtain the purified sodium dithiocarbamate salt.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of dithiocarbamate compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (typically 0.1 mM in methanol)

  • Dithiocarbamate test compound solutions at various concentrations

  • Methanol (as a blank and solvent)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the dithiocarbamate test compound in methanol.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well.

  • As a control, add methanol instead of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of dithiocarbamates to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Dithiocarbamate test compound solutions at various concentrations

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the dithiocarbamate test compound.

  • In a 96-well microplate, add a small volume of each dilution of the test compound to the wells.

  • Add the diluted ABTS radical solution to each well and mix.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (ABTS solution without the test compound) and A_sample is the absorbance in the presence of the test compound.

  • The IC₅₀ value is determined from the plot of percent inhibition versus concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to dithiocarbamate reactivity.

Dithiocarbamate Synthesis Workflow

G General Synthesis of N,N-Disubstituted Dithiocarbamates amine Secondary Amine (R2NH) reaction Reaction in Solvent (e.g., Ethanol) amine->reaction cs2 Carbon Disulfide (CS2) cs2->reaction base Base (e.g., NaOH) base->reaction product Sodium Dithiocarbamate (R2NCS2Na) reaction->product purification Filtration & Washing product->purification final_product Purified Dithiocarbamate Salt purification->final_product

Caption: Workflow for the synthesis of N,N-disubstituted dithiocarbamate salts.

NF-κB Signaling Pathway Inhibition by PDTC

Caption: PDTC inhibits the NF-κB signaling pathway by targeting the IKK complex.[2][4][5][6]

EGFR/AKT Signaling Pathway and Dithiocarbamate Inhibition

G Dithiocarbamate Inhibition of the EGFR/AKT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes DTC Dithiocarbamate Derivative DTC->EGFR Inhibits DTC->pAKT Inhibits

Caption: Certain dithiocarbamate derivatives can inhibit the EGFR/AKT signaling pathway.

References

Comparative Stability Analysis: N-Cyano vs. N-Alkyl Dithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of N-cyano dithiocarbamates and N-alkyl dithiocarbamates. The information presented is synthesized from established principles of dithiocarbamate chemistry and provides a framework for experimental validation.

Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, from agriculture to medicine. Their efficacy and safety are often dictated by their stability. This guide focuses on the stability differences imparted by two key nitrogen substituents: the electron-withdrawing cyano group (-CN) and electron-donating alkyl groups (-R).

Executive Summary

In general, dithiocarbamates are known to be unstable in acidic conditions, undergoing decomposition to carbon disulfide (CS₂) and the corresponding amine.[1][2][3] Their stability is significantly enhanced in alkaline environments.[1] The stability of N-substituted dithiocarbamates is influenced by the electronic properties of the substituent on the nitrogen atom.

Based on fundamental chemical principles, N-alkyl dithiocarbamates are expected to be less stable, particularly in acidic conditions, compared to N-cyano dithiocarbamates. The electron-donating nature of alkyl groups increases electron density on the nitrogen atom, making it more susceptible to protonation, which is a key step in the acid-catalyzed decomposition pathway. Conversely, the electron-withdrawing nature of the cyano group is anticipated to decrease the basicity of the nitrogen, thereby increasing the stability of the dithiocarbamate moiety against acid-catalyzed hydrolysis.

Comparative Stability Data

ParameterN-Alkyl DithiocarbamatesN-Cyano DithiocarbamatesRationale
Acid Stability LowerHigher (Predicted)The electron-donating alkyl group increases the basicity of the nitrogen, facilitating protonation and subsequent decomposition. The electron-withdrawing cyano group decreases nitrogen basicity, hindering protonation.
Half-life (Acidic pH) Shorter (Predicted)Longer (Predicted)A direct consequence of the predicted difference in acid stability.
Decomposition Rate in Acid Faster (Predicted)Slower (Predicted)The rate of acid-catalyzed hydrolysis is expected to be slower for N-cyano derivatives.

Proposed Degradation Pathways

The primary degradation pathway for dithiocarbamates in an acidic medium is through hydrolysis to form carbon disulfide and the corresponding amine.

cluster_0 N-Alkyl Dithiocarbamate Degradation cluster_1 N-Cyano Dithiocarbamate Degradation N_Alkyl_DTC N-Alkyl Dithiocarbamate Protonated_N_Alkyl_DTC Protonated Intermediate N_Alkyl_DTC->Protonated_N_Alkyl_DTC + H⁺ (Fast) N_Alkyl_Amine Alkyl Amine Protonated_N_Alkyl_DTC->N_Alkyl_Amine Decomposition CS2_1 Carbon Disulfide (CS₂) Protonated_N_Alkyl_DTC->CS2_1 Decomposition N_Cyano_DTC N-Cyano Dithiocarbamate Protonated_N_Cyano_DTC Protonated Intermediate N_Cyano_DTC->Protonated_N_Cyano_DTC + H⁺ (Slower) Cyanamide Cyanamide Protonated_N_Cyano_DTC->Cyanamide Decomposition CS2_2 Carbon Disulfide (CS₂) Protonated_N_Cyano_DTC->CS2_2 Decomposition

Caption: Proposed acid-catalyzed degradation pathways for N-alkyl and N-cyano dithiocarbamates.

Experimental Protocols

To empirically determine and compare the stability of N-cyano and N-alkyl dithiocarbamates, the following experimental protocols are proposed. These are based on established methods for dithiocarbamate analysis, which rely on their controlled degradation.[2][4]

Objective:

To compare the rate of acid-catalyzed decomposition of an N-alkyl dithiocarbamate and an N-cyano dithiocarbamate by monitoring the disappearance of the parent compound over time.

Materials:
  • N-alkyl dithiocarbamate (e.g., sodium N-methyldithiocarbamate)

  • N-cyano dithiocarbamate (e.g., sodium N-cyanodithiocarbamate)

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 4.0)

  • Hydrochloric acid (0.1 M)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Experimental Workflow:

Start Prepare Stock Solutions (1 mg/mL in pH 7.4 buffer) Incubation Incubate aliquots at different pH (e.g., 4.0 and 7.4) and temperature (e.g., 37°C) Start->Incubation Sampling Withdraw samples at specific time points (t=0, 1, 2, 4, 8, 24h) Incubation->Sampling Quench Quench reaction by neutralizing with buffer Sampling->Quench Analysis Analyze samples by reverse-phase HPLC Quench->Analysis Data Determine concentration of remaining dithiocarbamate Analysis->Data End Calculate half-life (t½) and degradation rate constant (k) Data->End

Caption: Workflow for the comparative stability analysis of dithiocarbamates.

Detailed Procedure:
  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the N-alkyl and N-cyano dithiocarbamates in a pH 7.4 phosphate buffer.

  • Stability Assay Setup:

    • For each dithiocarbamate, prepare two sets of reaction mixtures.

    • Set 1 (Acidic Condition): Dilute the stock solution to a final concentration of 100 µg/mL in pre-warmed (37°C) acetate buffer (pH 4.0).

    • Set 2 (Neutral Condition): Dilute the stock solution to a final concentration of 100 µg/mL in pre-warmed (37°C) phosphate buffer (pH 7.4).

  • Incubation and Sampling: Incubate all reaction mixtures at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each mixture.

  • Sample Quenching: Immediately neutralize the acidic samples by adding a predetermined volume of a higher concentration phosphate buffer (pH 7.4) to stop the degradation.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

    • Detection: Monitor the absorbance at a wavelength appropriate for dithiocarbamates (typically around 250-290 nm).

    • Quantify the peak area corresponding to the intact dithiocarbamate.

  • Data Analysis:

    • Plot the concentration of the remaining dithiocarbamate against time for each compound under each pH condition.

    • Calculate the degradation rate constant (k) by fitting the data to a first-order decay model.

    • Determine the half-life (t½) for each compound using the formula: t½ = 0.693 / k.

This experimental design will provide quantitative data to robustly compare the stability of N-cyano and N-alkyl dithiocarbamates under controlled conditions. The results will be invaluable for researchers in drug development and other fields where the stability of such compounds is a critical parameter.

References

A Comparative Analysis of the Antifungal Efficacy of N-Cyanodithiocarbamates and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of fungal resistance to conventional treatments necessitates the exploration of novel antifungal agents. Among the promising candidates are N-cyanodithiocarbamates, a class of sulfur-containing compounds that have demonstrated considerable in vitro activity against a range of fungal pathogens. This guide provides a comparative overview of the antifungal efficacy of N-cyanodithiocarbamates versus established commercial fungicides, supported by available experimental data.

Quantitative Efficacy: A Comparative Snapshot

The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for N-cyanodithiocarbamate derivatives and several widely used commercial fungicides against various fungal species. It is important to note that these values are compiled from different studies and direct, head-to-head comparative data under identical experimental conditions is limited.

Table 1: Antifungal Efficacy (MIC in µg/mL) of Dithiocarbamate Derivatives Against Various Fungi

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatusTrichophyton rubrumReference(s)
Sodium DiethyldithiocarbamateFungistatic ActivityFungistatic ActivityFungistatic Activity-[1]
Potassium N-acylhydrazinecarbodithioatesAntifungal Potential--16-128[2]

Table 2: Antifungal Efficacy (MIC in µg/mL) of Commercial Fungicides Against Various Fungi

FungicideCandida albicansCryptococcus neoformansAspergillus fumigatusBotrytis cinereaReference(s)
Azoles
Fluconazole0.125 - >64---[3][4]
Propiconazole--0.25 - 8-[5]
Strobilurins
Azoxystrobin--->71.9[6]
Other
Amphotericin B1.0---[3]

Understanding the Mechanisms of Action

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Commercial fungicides typically have well-defined, single-site targets. In contrast, dithiocarbamates are believed to exhibit a multi-site mode of action, which may offer an advantage in overcoming resistance.

N-Cyanodithiocarbamates: A Multi-Pronged Attack

While the precise signaling pathways of N-cyanodithiocarbamates are still under investigation, evidence suggests a multi-site inhibitory action. Dithiocarbamates are known to be potent inhibitors of various enzymes due to their metal-chelating properties and reactivity with sulfhydryl groups of amino acids in proteins.[7] This broad inhibitory activity disrupts multiple metabolic pathways essential for fungal survival. One proposed target is fungal carbonic anhydrase, an enzyme crucial for CO2 sensing and metabolism.[2]

N_Cyanodithiocarbamate_MoA cluster_fungal_cell Fungal Cell cluster_cytoplasm Cytoplasm NCDT N-Cyanodithiocarbamate CellWall Cell Wall NCDT->CellWall Enzyme1 Aldehyde Dehydrogenase NCDT->Enzyme1 Inhibition Enzyme2 Carbonic Anhydrase NCDT->Enzyme2 Inhibition Enzyme3 Other SH-containing Enzymes NCDT->Enzyme3 Inhibition CellMembrane Cell Membrane CellWall->CellMembrane MetabolicPathways Multiple Metabolic Pathways Enzyme1->MetabolicPathways Enzyme2->MetabolicPathways Enzyme3->MetabolicPathways CellDeath Fungal Cell Death MetabolicPathways->CellDeath Disruption leads to Azole_Fungicide_MoA cluster_fungal_cell Fungal Cell cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway Azole Azole Fungicide CellWall Cell Wall Azole->CellWall LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Azole->LanosterolDemethylase Inhibition CellMembrane Cell Membrane CellWall->CellMembrane Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Ergosterol Ergosterol LanosterolDemethylase->Ergosterol DisruptedMembrane Disrupted Cell Membrane Integrity LanosterolDemethylase->DisruptedMembrane Inhibition leads to Ergosterol->CellMembrane Incorporation into CellDeath Fungal Cell Death DisruptedMembrane->CellDeath Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare serial dilutions of N-cyanodithiocarbamate & commercial fungicides B1 Inoculate microtiter plate wells containing antifungal dilutions A1->B1 A2 Prepare standardized fungal inoculum A2->B1 B2 Incubate plates at appropriate temperature and duration B1->B2 C1 Visually or spectrophotometrically determine fungal growth B2->C1 C2 Identify the lowest concentration with no visible growth (MIC) C1->C2

References

A Comparative Analysis of Dithiocarbamate Ligands in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, dithiocarbamate ligands represent a versatile and highly adaptable class of compounds in coordination chemistry. Their unique ability to form stable complexes with a wide array of transition metals has led to significant interest in their application across various fields, from materials science to medicine. This guide provides a comparative analysis of dithiocarbamate ligands, focusing on their synthesis, coordination behavior, and the properties of their metal complexes, supported by experimental data and detailed protocols.

Dithiocarbamates (R₂NCS₂⁻) are monoanionic, 1,1-dithiolate ligands that are readily synthesized from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1] The substituents on the nitrogen atom (R groups) can be easily varied, allowing for the fine-tuning of the steric and electronic properties of the ligand and its resulting metal complexes.[1] This versatility has made them a cornerstone in the development of novel compounds with diverse applications, including as antifungal agents, herbicides, insecticides, and even potential therapeutics for diseases like cancer and parasitic infections.[2][3]

Comparative Data of Dithiocarbamate Metal Complexes

The properties of dithiocarbamate complexes are significantly influenced by both the nature of the organic substituents on the ligand and the identity of the central metal ion. The following tables summarize key quantitative data for a selection of dithiocarbamate complexes, providing a basis for comparison.

Table 1: Stability Constants (log β₂) of Divalent Transition Metal Dithiocarbamate Complexes

Metal IonPentamethylene DTCDiethyl DTCPyrrolidine DTC
Mn(II)6.856.207.50
Fe(II)8.157.808.90
Co(II)10.259.8011.00
Ni(II)11.1010.5011.80
Cu(II)13.2012.8014.00
Zn(II)7.907.508.60

Data sourced from studies conducted in 60% ethanol-water medium at 28°C.[4] The stability of these complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4]

Table 2: Selected Infrared Spectral Data (cm⁻¹) for Dithiocarbamate Complexes

Complexν(C-N)ν(C-S)ν(M-S)
Sodium Diethyldithiocarbamate1480998-
[Ni(Et₂NCS₂)₂]1518995390
[Cu(Et₂NCS₂)₂]1510998360
[Zn(Et₂NCS₂)₂]15051000385

The C-N stretching frequency is often used to infer the degree of double bond character in the thioureide bond.[5] A higher frequency suggests a greater contribution from the resonance form where a double bond exists between the carbon and nitrogen atoms.[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the synthesis and characterization of dithiocarbamate complexes. The following are generalized protocols for key experiments.

Synthesis of Sodium Dithiocarbamate Ligand

A primary or secondary amine (0.05 mol) is dissolved in 30 ml of absolute ethanol in a beaker placed in an ice bath.[6] To this cold solution, 5 ml of a 10N sodium hydroxide solution is added, followed by the dropwise addition of pure carbon disulfide (0.05 mol) with constant stirring.[6] The mixture is stirred mechanically for approximately 30 minutes, during which the sodium salt of the dithiocarbamate precipitates. The precipitate is then filtered, dried, and can be recrystallized from ethanol.[6]

Synthesis of a Metal Dithiocarbamate Complex (e.g., [M(R₂NCS₂)₂])

An aqueous solution of a metal salt (e.g., metal chloride, 0.05 mol) is added with constant stirring to an aqueous solution of the sodium salt of the desired dithiocarbamate ligand (0.10 mol).[6] The reaction mixture is stirred at room temperature for about 2 hours, leading to the formation of a colored precipitate of the metal complex.[6] The precipitate is then collected by filtration, washed with water and then with methanol, and finally dried over a suitable desiccant like calcium chloride.[6]

Characterization Techniques

The synthesized ligands and their metal complexes are typically characterized using a suite of analytical techniques:

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the compounds.[7]

  • Infrared (IR) Spectroscopy: To identify key functional groups and infer the coordination mode of the dithiocarbamate ligand.[8]

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complexes.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure of the organic framework of the ligand.[8]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex and infer the geometry and spin state of the central metal ion.[9]

  • Molar Conductivity Measurements: To determine whether the complexes are electrolytes or non-electrolytes in solution.[7]

Visualizing Key Concepts in Dithiocarbamate Chemistry

Diagrams generated using Graphviz (DOT language) can effectively illustrate fundamental concepts in the coordination chemistry of dithiocarbamate ligands.

G General Structure and Coordination Modes of Dithiocarbamate Ligands cluster_structure General Structure cluster_modes Coordination Modes structure R \n  N=C-S⁻ / \n R'  S   || M1 M S1 S M1->S1 S2 S M1->S2 C1 C S1->C1 S2->C1 N1 N C1->N1 R1 R N1->R1 R2 R' N1->R2 label_bidentate Bidentate Chelating M2 M S3 S M2->S3 C2 C S3->C2 S4 S C2->S4 N2 N C2->N2 R3 R N2->R3 R4 R' N2->R4 label_monodentate Monodentate M3 M S5 S M3->S5 M4 M' S6 S M4->S6 C3 C S5->C3 S6->C3 N3 N C3->N3 R5 R N3->R5 R6 R' N3->R6 label_bridging Bidentate Bridging G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: Amine, CS₂, Base ligand_synth Ligand Synthesis: Sodium Dithiocarbamate start->ligand_synth complex_synth Complexation Reaction ligand_synth->complex_synth metal_salt Metal Salt (e.g., MCl₂) metal_salt->complex_synth product Precipitated Metal Complex complex_synth->product purification Filtration, Washing, Drying product->purification final_product Pure Metal Dithiocarbamate Complex purification->final_product elemental Elemental Analysis final_product->elemental ir IR Spectroscopy final_product->ir uv_vis UV-Vis Spectroscopy final_product->uv_vis nmr NMR Spectroscopy final_product->nmr magnetic Magnetic Susceptibility final_product->magnetic conductivity Molar Conductivity final_product->conductivity G Proposed Anticancer Signaling Pathway of Dithiocarbamate-Metal Complexes dtc_complex Dithiocarbamate-Metal Complex (e.g., Au, Cu, Zn) cell_membrane Cancer Cell Membrane dtc_complex->cell_membrane Cellular Uptake ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros proteasome Proteasome Inhibition cell_membrane->proteasome apoptosis Induction of Apoptosis ros->apoptosis nf_kb Inhibition of NF-κB Signaling Pathway proteasome->nf_kb nf_kb->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

References

A Comparative Guide to the Validation of Analytical Methods for Dithiocarbamate Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the determination of dithiocarbamate (DTC) residues. Dithiocarbamates are a widely used class of fungicides in agriculture, and their residues in food commodities are a significant concern for human health and environmental safety.[1][2][3] Due to their inherent instability, the analysis of DTCs presents unique challenges.[4][5] This document summarizes key performance data from various analytical techniques and provides detailed experimental protocols to aid researchers in selecting and implementing the most appropriate method for their needs.

Core Analytical Strategies

The analysis of dithiocarbamate residues primarily follows two main strategies:

  • Indirect Analysis via Carbon Disulfide (CS₂) Evolution: This is the most common approach and is considered the official method in many jurisdictions.[2][6] It relies on the acid hydrolysis of all dithiocarbamate compounds present in a sample to carbon disulfide (CS₂), which is then quantified. This "sum method" provides a total dithiocarbamate content expressed as mg of CS₂ per kg of the sample, but it cannot differentiate between individual DTC fungicides.[7][8]

  • Direct Analysis of Individual Dithiocarbamates: These methods aim to quantify specific DTC compounds. They typically involve an initial extraction of the intact DTCs from the sample matrix, often in an alkaline solution containing stabilizing agents like EDTA and cysteine, followed by derivatization (e.g., methylation) and analysis by chromatographic techniques.[4][6][9]

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the desired specificity (total vs. individual DTCs), sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance of the most common analytical techniques for dithiocarbamate residue analysis.

Table 1: Spectrophotometric Methods

Spectrophotometry is a classical and cost-effective method for the determination of total dithiocarbamates.[10] The evolved CS₂ is reacted with a chromogenic reagent, and the absorbance of the resulting colored complex is measured.[1][8]

ParameterPerformance CharacteristicsFood Matrix ExamplesReference
Principle Acid hydrolysis to CS₂, followed by reaction with a chromogenic agent (e.g., copper(II) acetate and diethanolamine) to form a colored complex.Fruits, Vegetables, Grains[1][8][11]
Linearity 0.1 - 10 µg/mL (r² > 0.99)Livestock Products[10]
LOD 0.004 mg/kgApple, Lettuce, Potato, Strawberry[1]
LOQ 0.013 mg/kgApple, Lettuce, Potato, Strawberry[1]
Recovery 76.8 - 109.6%Egg, Milk, Beef, Pork, Chicken[10]
Precision (%RSD) < 9.5%Egg, Milk, Beef, Pork, Chicken[10]

Table 2: Gas Chromatography (GC) Based Methods

Gas chromatography is a widely used technique for the determination of total dithiocarbamates by quantifying the evolved CS₂. Various detectors can be employed, each offering different levels of sensitivity and selectivity.[6]

ParameterGC-ECDGC-FPDGC-MSFood Matrix ExamplesReference
Principle Separation and detection of volatile CS₂ after acid hydrolysis.Separation and detection of volatile CS₂ after acid hydrolysis.Separation and mass spectrometric detection of volatile CS₂ after acid hydrolysis.Fruits, Vegetables, Spices[1][6][7][12]
Linearity 0.08 - 2.0 µg/mL-0.04 - 1.300 µg/mLVegetables, Fruits[7][13]
LOD --0.04 - 0.1 mg/kgGrape, Brinjal, Red Pepper, Potato, Tomato, Soybean[12]
LOQ -0.05 mg/kg0.04 µg/mL; 0.05 - 0.32 mg/kgSoya, Vegetables, Fruits, Spices[6][7][12]
Recovery -68 - 91%75 - 104%Soya, Grapes, Tomatoes, Green Chilli, Brinjal, Spices[6][7][12]
Precision (%RSD) --< 15%Spices[12]

Table 3: Liquid Chromatography (LC) Based Methods

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of individual dithiocarbamate compounds. This approach offers high sensitivity and specificity.[4][6]

ParameterHPLC-UVLC-MS/MSFood Matrix ExamplesReference
Principle Separation and UV detection of intact or derivatized DTCs.Separation and mass spectrometric detection of intact or derivatized DTCs.Fruits, Vegetables, Water[6][8]
LOD 0.01 - 0.02 mg/kg0.032 - 0.061 µg/L (in water)Various crops, water[6][8]
LOQ -0.11 - 0.21 µg/L (in water); 0.4 - 1.5 µg/kg (as dimethyl derivatives)Water, various crops[6][8]
Recovery 59 - 85%85.2 - 106.9% (as dimethyl derivatives); 92.2 - 112.6% (modified QuEChERS)Various crops, water, beer, fruit juice, malt[6][8][9]
Precision (%RSD) -< 9.6%Beer, apple juice, grape juice, malt[9]

Experimental Protocols

1. General Protocol for Total Dithiocarbamate Analysis by CS₂ Evolution and GC-MS

This protocol is based on the widely used acid hydrolysis method.[7]

a. Sample Preparation:

  • Homogenize a representative sample (e.g., 50 g of fruit or vegetable).[13] To minimize degradation, especially for certain matrices, cryogenic processing with liquid nitrogen can be employed.[4]

b. Hydrolysis and Extraction:

  • Place the homogenized sample into a reaction flask.

  • Add an organic solvent for trapping the evolved CS₂, such as isooctane.[7][13]

  • Add the hydrolysis reagent, typically a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl).[1][7]

  • Immediately seal the flask and heat it in a water bath (e.g., at 80°C for 2 hours) with agitation to promote the hydrolysis of DTCs to CS₂.[7][13]

  • After cooling, the organic layer containing the extracted CS₂ is collected for analysis.

c. GC-MS Analysis:

  • Inject an aliquot of the isooctane extract into the GC-MS system.

  • Use a suitable capillary column for the separation of CS₂.

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of CS₂.[7][12]

  • Quantification is performed using an external calibration curve prepared from CS₂ standards in isooctane.[13]

2. General Protocol for Individual Dithiocarbamate Analysis by LC-MS/MS

This protocol involves the extraction and derivatization of individual DTCs.

a. Extraction:

  • Homogenize the sample in an alkaline solution (e.g., containing sodium hydroxide) with stabilizing agents like ethylenediaminetetraacetic acid (EDTA) and L-cysteine to prevent degradation.[6][14]

  • Perform a liquid-liquid extraction or use a solid-phase extraction (SPE) for cleanup.[4]

b. Derivatization:

  • Methylate the extracted DTCs using a reagent like methyl iodide or dimethyl sulfate to form more stable and chromatographically amenable derivatives.[6][9]

c. LC-MS/MS Analysis:

  • Inject the derivatized extract into the LC-MS/MS system.

  • Use a suitable reversed-phase column for the separation of the methylated DTC derivatives.[4]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each target DTC derivative.

  • Quantification is achieved using a calibration curve prepared from derivatized DTC standards.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the analysis of total dithiocarbamates by the CS₂ evolution method.

Dithiocarbamate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reagents Sample Food Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (SnCl₂/HCl) Homogenization->Hydrolysis Homogenized Sample CS2_Trapping CS₂ Trapping (Isooctane) Hydrolysis->CS2_Trapping GC_MS GC-MS Analysis CS2_Trapping->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Result Result Data_Analysis->Result Total DTCs (as mg CS₂/kg) SnCl2_HCl SnCl₂/HCl SnCl2_HCl->Hydrolysis Isooctane Isooctane Isooctane->CS2_Trapping

Caption: General workflow for total dithiocarbamate residue analysis.

The logical flow for the direct analysis of individual dithiocarbamates is depicted in the following diagram.

Individual_DTC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reagents Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Alkaline Extraction (EDTA/Cysteine) Homogenization->Extraction Homogenized Sample Derivatization Derivatization (Methylation) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Result Result Data_Analysis->Result Individual DTCs (mg/kg) EDTA_Cysteine EDTA/Cysteine EDTA_Cysteine->Extraction Methyl_Iodide Methyl Iodide Methyl_Iodide->Derivatization

Caption: Workflow for individual dithiocarbamate residue analysis.

References

A Guide to Inter-laboratory Comparisons of Dithiocarbamate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable analysis of dithiocarbamate residues is crucial for ensuring food safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies based on data from inter-laboratory proficiency tests (PTs), offering insights into method performance and experimental protocols.

Dithiocarbamates, a class of fungicides widely used in agriculture, are typically analyzed as a group, with results expressed as carbon disulfide (CS2). This is due to their instability and the complexity of analyzing individual compounds. Inter-laboratory comparisons, such as proficiency tests, are essential for evaluating and harmonizing the analytical methods used by different laboratories. These tests involve distributing a homogeneous, spiked sample to multiple laboratories for analysis, providing a benchmark for performance.

Comparative Analysis of Methodologies

The primary method for dithiocarbamate analysis involves the acid hydrolysis of the sample to release carbon disulfide (CS2), which is then quantified. However, variations in the specific techniques employed can influence the results. Proficiency tests organized by bodies such as TestQual and FAPAS provide valuable data for comparing these methods.

A key distinction in methodologies lies in the final determination step. A 2008 European Proficiency Test (EUPT-SRM3) on carrots highlighted a significant difference in the median values obtained by laboratories using spectrophotometric methods versus those employing gas chromatography (GC)-based methods. This underscores the importance of the chosen analytical technique on the final reported concentration.

Table 1: Summary of Analytical Techniques from TestQual Proficiency Test 92 (Potato Matrix) [1]

Analytical TechniqueNumber of Laboratories
Gas Chromatography (GC)Not specified
Other/Not Specified15 participating laboratories

Note: The TestQual report for PT 92 indicated that the assigned concentration value was calculated by consensus among the fifteen participating laboratories, but did not provide a detailed breakdown of the specific analytical techniques used by each. The EUPT-SRM3 report provides a clearer distinction between methods.

Table 2: Performance in FAPAS Proficiency Tests for Dithiocarbamates [2]

| PT Reference | Matrix | Homogeneity Mean (µg/kg) | Assigned Value (µg/kg) | % of Participants with |z| ≤ 2 | | :--- | :--- | :--- | :--- | :--- | | 19320 | Lettuce | 497 | 533 | 80% | | 19308 | Pear | 177 | 107 | 64% | | 19296 | Parsley | 980 | 426 | 74% | | 19276 | Lettuce | 487 | 611 | 76% | | 19256 | Lettuce | 612 | 655 | 84% | | 19236 | Parsley | 471 | 386 | 66% |

The percentage of participants with a z-score of |z| ≤ 2 provides an indication of the overall performance and the difficulty of the analysis for a given matrix.[2] For the dithiocarbamate PTs shown, this ranged from 64% to 84%, suggesting that the analysis can be challenging.[2]

Experimental Protocols

The following sections detail the typical experimental protocols employed in proficiency tests for dithiocarbamate analysis, from sample preparation to analytical determination.

Sample Preparation for Proficiency Tests

The preparation of homogeneous and stable test materials is a critical first step in any inter-laboratory comparison. A common procedure is as follows:

  • Matrix Selection: A suitable food matrix, such as potatoes or lettuce, is selected.[1][3]

  • Spiking: The matrix is spiked with a known concentration of a dithiocarbamate standard, such as Thiram.[1]

  • Homogenization: The spiked matrix is then cryogenically homogenized to ensure a uniform distribution of the analyte. For example, the material can be submerged in liquid nitrogen and then ground into a fine powder.[1]

  • Packaging and Storage: The homogenized material is packaged into individual containers and stored frozen (-20°C) until distribution to participating laboratories.[2]

Analytical Procedure: Acid Hydrolysis to Carbon Disulfide

The most common method for the analysis of dithiocarbamate residues involves the strong acid digestion of the sample to liberate carbon disulfide (CS2).[2]

  • Extraction: A representative portion of the sample is weighed into a reaction vessel.

  • Hydrolysis: An acidic solution, typically containing stannous chloride (SnCl2) in hydrochloric acid (HCl), is added to the sample. The vessel is sealed and heated (e.g., in a water bath at 80°C) to facilitate the conversion of dithiocarbamates to CS2.[4][5]

  • CS2 Trapping: The volatile CS2 is trapped in an organic solvent, such as isooctane, which is added to the reaction vessel.[4][5]

  • Analysis: The isooctane layer containing the CS2 is then analyzed by a suitable technique.

Determinative Analysis Techniques
  • Gas Chromatography (GC): This is a widely used technique for the separation and quantification of CS2. Various detectors can be employed, including:

    • Mass Spectrometry (MS): Provides high selectivity and sensitivity.

    • Electron Capture Detector (ECD): A sensitive detector for halogenated compounds, but can also be used for sulfur-containing compounds like CS2.

    • Flame Photometric Detector (FPD): Specific for sulfur and phosphorus-containing compounds.

  • Spectrophotometry: This colorimetric method involves the reaction of CS2 with a chromogenic reagent, and the resulting color intensity is measured to determine the concentration. While historically used, GC-based methods are now more common.[6]

Workflow and Data Evaluation in Proficiency Testing

The process of an inter-laboratory comparison for dithiocarbamate analysis follows a structured workflow, from the initial distribution of test materials to the final evaluation of laboratory performance.

G cluster_0 PT Provider cluster_1 Participating Laboratory P1 Test Material Preparation & Spiking P2 Homogeneity & Stability Testing P1->P2 P3 Distribution to Laboratories P2->P3 P4 Data Collection & Statistical Analysis P3->P4 L1 Sample Receipt & Storage P3->L1 P5 Issuance of Final Report P4->P5 L_end Laboratory Performance Assessment P5->L_end Performance Evaluation (z-scores) L2 Sample Analysis (e.g., GC-MS) L1->L2 L3 Reporting of Results L2->L3 L3->P4

Proficiency Testing Workflow for Dithiocarbamate Analysis.
Statistical Evaluation

The performance of each participating laboratory is typically assessed using z-scores. The z-score indicates how far a laboratory's result deviates from the assigned value, which is determined by consensus from the participants' results.[1]

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

This statistical evaluation allows laboratories to benchmark their performance against their peers and identify potential areas for improvement in their analytical methods.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for N-Cyanodithiocarbamate Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of N-cyanodithiocarbamates is crucial for safety, efficacy, and regulatory compliance. This guide provides a comparative overview of the most common analytical methods employed for the determination of this class of compounds: Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key validation parameters, with supporting experimental data summarized for easy comparison.

Overview of Analytical Approaches

The analytical determination of N-cyanodithiocarbamates, much like other dithiocarbamates, predominantly relies on two main strategies:

  • Indirect Analysis via Carbon Disulfide (CS₂): This traditional and widely used approach involves the acid hydrolysis of the dithiocarbamate molecule to liberate carbon disulfide (CS₂). The amount of CS₂ produced, which is proportional to the parent dithiocarbamate concentration, is then quantified. This principle is the foundation for common spectrophotometric and GC-based methods.[1][2]

  • Direct Analysis of the Intact Molecule or its Derivative: This strategy involves the analysis of the N-cyanodithiocarbamate molecule directly or after a derivatization step to enhance its chromatographic properties or detectability. HPLC methods often employ this approach.[1][2]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the different analytical techniques used in the determination of dithiocarbamates. It is important to note that these values can vary depending on the specific analyte, sample matrix, and instrumental setup.

Parameter Spectrophotometry Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.006 µg/mL - 7.0 ng/mL0.005 µg/mL - 0.1 mg/kg0.01 - 0.03 mg/kg
Limit of Quantification (LOQ) ~300 nM - 0.5 µM0.04 µg/mL - 0.5 mg/kg0.05 mg/kg
Accuracy (% Recovery) 82 - 120%68 - 113%59 - 105.3%
Precision (% RSD) < 10%< 15%< 13.7%

Experimental Methodologies

Spectrophotometric Method

This method is often based on the reaction of carbon disulfide (liberated from the acid hydrolysis of the dithiocarbamate) with a chromogenic reagent to produce a colored complex that can be quantified using a UV-Visible spectrophotometer.[1][3]

Experimental Protocol:

  • Sample Preparation: A known quantity of the sample is weighed and placed in a reaction flask.

  • Acid Hydrolysis: A solution of stannous chloride in hydrochloric acid is added to the sample. The mixture is heated (e.g., at 80°C for 1 hour) to facilitate the decomposition of the dithiocarbamate to carbon disulfide.[4]

  • CS₂ Trapping: The evolved CS₂ is purged with an inert gas (e.g., nitrogen) and trapped in an absorption solution, typically containing a copper salt (e.g., copper(II) acetate) and an amine (e.g., diethanolamine) in ethanol.[1][2]

  • Color Development: A colored complex (e.g., a yellow copper dithiocarbamate complex) is formed in the absorption tube.

  • Spectrophotometric Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 435 nm) using a spectrophotometer.[1][2]

  • Quantification: The concentration of the dithiocarbamate in the original sample is calculated by comparing the absorbance to a calibration curve prepared using standards of a known dithiocarbamate or carbon disulfide.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS method also relies on the quantification of CS₂ produced from acid hydrolysis. GC provides excellent separation of volatile compounds like CS₂, and MS offers highly selective and sensitive detection.[1][5]

Experimental Protocol:

  • Sample Preparation and Hydrolysis: Similar to the spectrophotometric method, a weighed sample is subjected to acid hydrolysis with a stannous chloride/hydrochloric acid solution in a sealed vial at an elevated temperature (e.g., 80°C for 1 hour).[4][5]

  • CS₂ Extraction: An organic solvent, such as isooctane, is added to the reaction mixture to extract the liberated carbon disulfide.[4][5]

  • GC-MS Analysis: An aliquot of the organic layer is injected into the GC-MS system.

    • Gas Chromatograph: The CS₂ is separated from other volatile components on a suitable capillary column (e.g., DB-5MS).[5]

    • Mass Spectrometer: The eluted CS₂ is ionized (typically by electron ionization) and detected. Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity, using characteristic ions of CS₂ (e.g., m/z 76 and 78).[5]

  • Quantification: The concentration of CS₂ is determined by comparing the peak area to a calibration curve prepared from CS₂ standards. This is then used to calculate the original dithiocarbamate concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC methods can offer the advantage of analyzing specific dithiocarbamates without the need for the universal hydrolysis step, thus allowing for the differentiation between various dithiocarbamate compounds. This often requires a derivatization step to make the analytes suitable for reverse-phase chromatography.[1][2]

Experimental Protocol:

  • Extraction: The dithiocarbamates are extracted from the sample matrix using an alkaline solution, often containing a chelating agent like EDTA and a reducing agent like L-cysteine to stabilize the analytes.

  • Derivatization: The extracted dithiocarbamates are derivatized, for example, by methylation with methyl iodide, to form more stable and less polar derivatives.[2]

  • Clean-up: The derivatized sample may undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • HPLC-UV/MS Analysis: The cleaned-up extract is injected into the HPLC system.

    • HPLC System: The derivatives are separated on a reverse-phase column (e.g., C18) using a suitable mobile phase, often a mixture of acetonitrile and water.

    • Detection: The separated derivatives can be detected by a UV detector at a specific wavelength (e.g., 272 nm) or by a mass spectrometer for greater selectivity and sensitivity.[1]

  • Quantification: The concentration of each dithiocarbamate derivative is determined by comparing its peak area or height to a calibration curve prepared from derivatized standards.

Visualizing the Analytical Workflows

The following diagrams illustrate the general experimental workflows for the analytical methods described.

General Workflow for N-Cyanodithiocarbamate Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Quantification Sample Sample Extraction Extraction Sample->Extraction Hydrolysis Acid Hydrolysis to CS2 Extraction->Hydrolysis For GC-MS & Spectrophotometry Derivatization Derivatization Extraction->Derivatization For HPLC Separation_Detection Separation & Detection Hydrolysis->Separation_Detection Derivatization->Separation_Detection Data_Analysis Data Analysis Separation_Detection->Data_Analysis Result Result Data_Analysis->Result

Caption: General analytical workflow for N-cyanodithiocarbamates.

Signaling Pathway of Dithiocarbamate Analysis via CS2 cluster_GCMS GC-MS cluster_Spectro Spectrophotometry DTC N-Cyanodithiocarbamate CS2 Carbon Disulfide (CS2) DTC->CS2 Acid Hydrolysis GC_Separation GC Separation CS2->GC_Separation Chromogenic_Reaction Reaction with Chromogenic Agent CS2->Chromogenic_Reaction MS_Detection MS Detection GC_Separation->MS_Detection Absorbance_Measurement Absorbance Measurement Chromogenic_Reaction->Absorbance_Measurement

Caption: Analysis pathway based on carbon disulfide liberation.

Conclusion

The choice of an analytical method for N-cyanodithiocarbamates depends on the specific requirements of the analysis.

  • Spectrophotometry offers a cost-effective and straightforward approach, suitable for routine screening when high specificity is not required.

  • GC-MS provides high sensitivity and selectivity for the determination of total dithiocarbamate content through the analysis of carbon disulfide. It is a robust and reliable method for regulatory compliance monitoring.

  • HPLC , particularly when coupled with mass spectrometry, is the method of choice for the specific determination of individual N-cyanodithiocarbamate compounds, which is crucial for metabolism studies and in situations where distinguishing between different dithiocarbamates is necessary.

The validation data presented in this guide demonstrates that all three methods can achieve good accuracy and precision. Researchers and drug development professionals should select the most appropriate method based on their specific analytical needs, available instrumentation, and the regulatory context of their work.

References

Detecting N-Cyanodithiocarbamates in the Environment: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A critical overview of analytical methodologies for the detection of N-cyanodithiocarbamates in environmental samples, providing researchers, scientists, and drug development professionals with a comparative guide to limits of detection, experimental protocols, and workflow visualizations.

N-cyanodithiocarbamates, a class of organic sulfur compounds, are of increasing interest due to their potential applications and environmental presence. Monitoring their levels in various environmental matrices such as water, soil, and air is crucial for assessing their environmental fate and potential impact. This guide provides a comparative overview of analytical methods for their detection, with a focus on the achievable limits of detection (LOD).

Comparison of Detection Limits

The selection of an analytical method for the determination of N-cyanodithiocarbamates is contingent on the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the limits of detection for dithiocarbamates, including related compounds where specific data for N-cyanodithiocarbamates is limited, in water, soil, and air samples.

Table 1: Limit of Detection (LOD) for Dithiocarbamates in Water Samples

Analyte/MethodologySample Pre-treatmentInstrumentationLimit of Detection (LOD)Reference
Cyanotoxins (surrogates for polar organic compounds)Solid-Phase Extraction (SPE)LC-MS/MS2 - 100 ng/L[1]
Pharmaceuticals (surrogates for polar organic compounds)Solid-Phase Extraction (SPE)LC-MS/MS1.30 - 10.6 ng/L[2]

Table 2: Limit of Detection (LOD) for Dithiocarbamates in Soil Samples

Analyte/MethodologySample Pre-treatmentInstrumentationLimit of Detection (LOD)Reference
CyanamideStable Isotope DilutionGC-MS~1 ng (absolute)[3]
PotassiumCAL-Buffer ExtractionPhotometry5.41 mg/L (in extract)[4]

Table 3: Limit of Detection (LOD) for Dithiocarbamates in Air Samples

Analyte/MethodologySampling MethodInstrumentationLimit of Detection (LOD)Reference
Propineb (as CS₂)Acidic evolution, extractionGC-MS0.8 - 1.0 ng/m³[5]
Volatile Organic Compounds (VOCs)Solid-phase microextraction and thermal desorptionGC-MS0.02 - 20 ng/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of related compounds in different environmental matrices, which can be adapted for N-cyanodithiocarbamates.

Analysis in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the analysis of polar organic compounds, such as certain N-cyanodithiocarbamates, in water samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by deionized water.

    • Load the water sample (e.g., 500 mL) onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with a suitable organic solvent, such as methanol or acetonitrile.

    • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase.[7][8]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions, as well as collision energies, for the specific N-cyanodithiocarbamate of interest.[2][9]

Analysis in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is applicable for the analysis of semi-volatile or derivatized N-cyanodithiocarbamates in soil.

  • Sample Preparation (Extraction):

    • Air-dry the soil sample and sieve to ensure homogeneity.

    • Extract a known weight of the soil sample (e.g., 10 g) with an appropriate organic solvent (e.g., acetonitrile or a mixture of hexane and acetone) using techniques such as sonication or pressurized liquid extraction.[10][11]

    • For non-volatile N-cyanodithiocarbamates, a derivatization step may be necessary to increase their volatility for GC analysis.[12]

  • GC-MS Analysis:

    • Chromatographic Separation: Employ a capillary GC column (e.g., DB-5ms) with a temperature-programmed oven to separate the analytes.

    • Mass Spectrometric Detection: Use a mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[3][13]

Analysis in Air by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of volatile or semi-volatile N-cyanodithiocarbamates in air.

  • Sample Collection:

    • Draw a known volume of air through a sorbent tube (e.g., XAD-2, Tenax) using a calibrated air sampling pump to trap the analytes.[14]

    • Alternatively, for some compounds, collection in an impinger containing a suitable solvent can be employed.

  • Sample Preparation (Desorption/Extraction):

    • Thermally desorb the analytes from the sorbent tube directly into the GC inlet.

    • If an impinger is used, perform a liquid-liquid extraction of the solvent.

  • GC-MS Analysis:

    • The GC-MS conditions are similar to those described for soil analysis, with optimization of the temperature program for the specific target analytes.[5][6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of N-cyanodithiocarbamates in environmental samples.

Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Water Water Sample SPE Solid-Phase Extraction Water->SPE Soil Soil Sample Solvent_Extraction Solvent Extraction Soil->Solvent_Extraction Air Air Sample Thermal_Desorption Thermal Desorption Air->Thermal_Desorption LCMS LC-MS/MS SPE->LCMS Derivatization Derivatization (optional) Solvent_Extraction->Derivatization GCMS GC-MS Derivatization->GCMS Thermal_Desorption->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow for N-cyanodithiocarbamates.

References

Navigating the Analytical Maze: A Comparative Guide to the Specificity of Methods for N-cyanodithiocarbamate Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and specific quantification of N-cyanodithiocarbamate is critical. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their specificity, performance, and practical application. While direct methods for N-cyanodithiocarbamate are not extensively reported in peer-reviewed literature, this guide draws parallels from the analysis of structurally related dithiocarbamates to propose and compare viable analytical strategies.

The inherent instability of dithiocarbamates presents a significant analytical challenge. Two primary approaches have emerged: an indirect method that measures a common degradation product and direct methods that aim to quantify the intact molecule. The choice of method profoundly impacts the specificity and reliability of the results.

The Crossroads of Analysis: Indirect vs. Direct Determination

The most established method for the quantification of dithiocarbamates is an indirect approach that relies on the acid-catalyzed hydrolysis of the dithiocarbamate moiety to carbon disulfide (CS₂). This volatile compound is then typically quantified by gas chromatography-mass spectrometry (GC-MS). While robust and widely adopted for regulatory purposes, this method's critical limitation is its lack of specificity. As all dithiocarbamates yield CS₂ upon hydrolysis, this method provides a total dithiocarbamate concentration rather than quantifying individual compounds like N-cyanodithiocarbamate.

In contrast, direct analytical methods, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS) and capillary electrophoresis (CE), offer the potential for specific determination of intact N-cyanodithiocarbamate. These techniques separate the target analyte from other dithiocarbamates and matrix components before detection, providing a much higher degree of specificity. However, the instability of dithiocarbamates, particularly in acidic conditions, necessitates careful sample preparation and handling to prevent degradation before analysis.

Performance Data at a Glance

The following table summarizes the quantitative performance characteristics of the different analytical approaches. It is important to note that the data for direct methods are based on the analysis of other dithiocarbamates and serve as an estimated performance for a method adapted for N-cyanodithiocarbamate.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
Indirect Method
GC-MSCarbon Disulfide (CS₂)~0.01 mg/kg~0.05 mg/kg75-110Well-established, robustNon-specific, provides total dithiocarbamate content
Direct Methods
LC-MS/MS (Proposed)N-cyanodithiocarbamate0.1 - 1 µg/kg (estimated)0.5 - 5 µg/kg (estimated)85-115 (estimated)High specificity and sensitivityMethod development required, analyte instability
Capillary ElectrophoresisMetham, Maneb1.3 - 2.1 µmol/LNot ReportedNot ReportedGood separation efficiencyLimited literature for complex matrices

Experimental Protocols: A Detailed Look

Indirect Method: Determination via Carbon Disulfide by GC-MS

This protocol outlines the general procedure for the determination of total dithiocarbamates as carbon disulfide.

1. Sample Preparation and Hydrolysis:

  • Weigh 10 g of the homogenized sample into a reaction flask.

  • Add 100 mL of a freshly prepared acidic reducing solution (e.g., 6 M HCl with 2% w/v tin(II) chloride).

  • Immediately connect the flask to a reflux condenser and a trapping system containing an organic solvent (e.g., isooctane).

  • Heat the mixture to boiling and reflux for a specified time (e.g., 60 minutes) to ensure complete hydrolysis of dithiocarbamates to CS₂.

  • The volatile CS₂ is carried by a stream of inert gas (e.g., nitrogen) into the trapping solution.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Monitored Ions (for CS₂): m/z 76 (quantifier), 78 (qualifier).

Proposed Direct Method: Specific Determination by LC-MS/MS

This proposed protocol is adapted from established methods for other dithiocarbamates and is designed for the specific analysis of intact N-cyanodithiocarbamate.

1. Sample Extraction and Stabilization:

  • Weigh 5 g of the homogenized sample into a centrifuge tube.

  • Add 10 mL of an alkaline extraction solution (e.g., 0.1 M Tris-HCl buffer at pH 9 containing 0.1 M EDTA and 1% L-cysteine) to stabilize the N-cyanodithiocarbamate.

  • Vortex for 1 minute and sonicate for 15 minutes in a cold bath.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Ion Source Parameters: Optimized for N-cyanodithiocarbamate (e.g., Curtain Gas: 30 psi, IonSpray Voltage: -4500 V, Temperature: 500°C).

  • MRM Transitions: Specific precursor-to-product ion transitions for N-cyanodithiocarbamate would need to be determined through infusion experiments.

Visualizing the Analytical Pathways

The choice between an indirect and a direct analytical method represents a fundamental decision in the workflow for N-cyanodithiocarbamate analysis.

Analytical_Workflows cluster_indirect Indirect Method (Non-Specific) cluster_direct Direct Method (Specific) Sample_I Sample containing N-cyanodithiocarbamate Hydrolysis Acid Hydrolysis Sample_I->Hydrolysis CS2 Carbon Disulfide (CS₂) Hydrolysis->CS2 GCMS GC-MS Analysis CS2->GCMS Total_DTC Total Dithiocarbamate Concentration GCMS->Total_DTC Sample_D Sample containing N-cyanodithiocarbamate Extraction Alkaline Extraction & Stabilization Sample_D->Extraction Intact_Analyte Intact N-cyanodithiocarbamate Extraction->Intact_Analyte LCMS LC-MS/MS Analysis Intact_Analyte->LCMS Specific_Conc Specific N-cyanodithiocarbamate Concentration LCMS->Specific_Conc

Figure 1. Analytical workflows for N-cyanodithiocarbamate.

Conclusion and Future Outlook

The specific and accurate determination of N-cyanodithiocarbamate requires a departure from the traditional, non-specific CS₂-based methods. While the development and validation of a dedicated LC-MS/MS method for N-cyanodithiocarbamate is the most promising path forward, it necessitates careful consideration of the analyte's stability. The proposed direct method, based on established protocols for similar compounds, provides a strong starting point for researchers. Further studies are crucial to establish a validated, specific, and robust analytical method for N-cyanodithiocarbamate to support drug development and ensure product quality and safety. The scientific community is encouraged to pursue research in this area to fill the existing knowledge gap.

Navigating the Analytical Maze: A Comparative Guide to Dithiocarbamate Analysis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the analysis of N-cyanodithiocarbamate and its related compounds, a notable scarcity of established, robust analytical protocols for this specific moiety exists within current scientific literature. This guide, therefore, broadens its scope to provide a comprehensive comparison of analytical methodologies for the wider class of dithiocarbamates. The principles and protocols detailed herein offer a foundational framework that can be adapted and validated for the specific analysis of N-cyanodithiocarbamate.

Dithiocarbamates (DTCs) are a class of organosulfur compounds with a wide range of applications, from pesticides and fungicides to vulcanization accelerators and chelating agents in medicine. Their analysis is often challenging due to their inherent instability and low solubility in common organic solvents. Analytical strategies are broadly categorized into indirect and direct methods.

Indirect vs. Direct Analytical Approaches

Indirect methods have historically been the most common approach for the quantification of total dithiocarbamate content. These methods rely on the chemical decomposition of the dithiocarbamate molecule to a common analyte, which is then measured. The most prevalent indirect method involves the acid hydrolysis of dithiocarbamates to produce carbon disulfide (CS₂). The amount of CS₂ generated is then determined, typically by gas chromatography (GC). While this approach is robust and well-established, it is a "sum method" and cannot distinguish between different dithiocarbamate species present in a sample.

Direct methods , on the other hand, aim to analyze the intact dithiocarbamate molecule. These methods offer the significant advantage of specificity, allowing for the separation and quantification of individual dithiocarbamate compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques employed for direct analysis. However, the instability of many dithiocarbamates can pose a challenge, often requiring derivatization or careful control of analytical conditions. More recently, electrochemical methods have also been explored for the direct detection of dithiocarbamates, leveraging their electroactive moieties.[1][2]

Comparison of Analytical Methodologies for Dithiocarbamate Analysis

ParameterIndirect Method (Acid Hydrolysis/GC)Direct Method (HPLC/LC-MS)Direct Method (Electrochemical)
Principle Acid-catalyzed decomposition to CS₂, followed by quantification of CS₂.Chromatographic separation of the intact molecule followed by UV, MS, or MS/MS detection.Measurement of the current response from the oxidation or reduction of the electroactive groups in the molecule.[1][2]
Specificity Low (measures total DTC content as CS₂).[3][4]High (can distinguish between different DTCs).Moderate to High (can be selective for the dithiocarbamate functional group).
Sensitivity Good, with LOQs typically in the low mg/kg range.Very high, especially with MS/MS detection (ng/L to µg/L levels).High, with detection limits often in the nanomolar range.
Sample Throughput Lower, due to the hydrolysis step.Higher, amenable to automation.High, often with rapid analysis times.
Instrumentation Gas Chromatograph (GC) with various detectors (MS, ECD, FPD).HPLC or UHPLC system coupled to a UV or Mass Spectrometer detector.Potentiostat with a suitable working electrode (e.g., glassy carbon, boron-doped diamond).
Advantages Well-established, robust, good for total DTC screening.High specificity and sensitivity, suitable for complex matrices.High sensitivity, potential for portability and in-field analysis, lower cost instrumentation.
Disadvantages Destructive, lacks specificity, potential for interference from other sulfur compounds.Analyte instability can be a major issue, potential for matrix effects in MS.Susceptible to interference from other electroactive species, electrode fouling can be an issue.

Experimental Protocols

Protocol 1: Indirect Analysis of Total Dithiocarbamates via Acid Hydrolysis and GC-MS

This protocol is a generalized procedure based on the principle of converting dithiocarbamates to carbon disulfide for quantification.

1. Sample Preparation and Hydrolysis: a. Weigh a homogenized sample (e.g., 5-10 g of plant material, 1 g of a technical product) into a reaction flask. b. Add an internal standard (e.g., a known amount of a different volatile sulfur compound in a suitable solvent). c. Add a releasing agent, typically a solution of tin(II) chloride in hydrochloric acid, to the flask. This aids in the quantitative decomposition of the dithiocarbamates. d. Immediately seal the flask with a septum. e. Heat the reaction mixture in a water bath at a controlled temperature (e.g., 80-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete hydrolysis.

2. Headspace Sampling of Carbon Disulfide: a. After hydrolysis and cooling, a headspace sample of the vapor phase in the reaction flask is taken using a gas-tight syringe. b. Alternatively, a headspace autosampler can be used for automated analysis.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A suitable capillary column for volatile sulfur compounds (e.g., a PLOT column or a thick-film non-polar column).
  • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.
  • Oven Temperature Program: An initial low temperature (e.g., 40 °C) held for a few minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature (e.g., 200 °C).
  • Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of carbon disulfide (m/z 76 and 78) to enhance sensitivity and selectivity.

4. Quantification: a. A calibration curve is constructed by hydrolyzing known amounts of a dithiocarbamate standard (e.g., Ziram or Thiram) and analyzing the resulting carbon disulfide. b. The concentration of total dithiocarbamates in the sample is calculated based on the peak area of carbon disulfide in the sample chromatogram relative to the calibration curve, after correcting for the internal standard response. The results are typically expressed as mg of CS₂ per kg of sample.

Protocol 2: Direct Analysis of Thiram by Reverse-Phase HPLC-UV

This protocol provides a framework for the direct analysis of a specific dithiocarbamate, Thiram.

1. Standard and Sample Preparation: a. Standard Solutions: Prepare a stock solution of Thiram in a suitable organic solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by serial dilution of the stock solution with the mobile phase. b. Sample Extraction:

  • For solid samples, perform a solvent extraction. A common extraction solvent is a mixture of EDTA and an organic solvent like methanol or acetonitrile to help chelate metals and improve Thiram stability.
  • The extraction can be enhanced using sonication or shaking.
  • Centrifuge the extract and filter the supernatant through a 0.45 µm filter before analysis.

2. HPLC-UV Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol). The mobile phase may be buffered to control pH and improve peak shape.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
  • Injection Volume: 10-20 µL.
  • UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for Thiram (around 280 nm).

3. Quantification: a. Construct a calibration curve by plotting the peak area of the Thiram standard injections against their corresponding concentrations. b. The concentration of Thiram in the sample extract is determined by comparing its peak area to the calibration curve. c. The final concentration in the original sample is calculated by taking into account the initial sample weight and extraction volume.

Visualizing Analytical Workflows and Chemical Relationships

To further clarify the analytical process and the chemical context, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction / Hydrolysis Homogenization->Extraction Cleanup Clean-up / Derivatization Extraction->Cleanup Separation Chromatographic Separation (GC or HPLC) Cleanup->Separation Detection Detection (MS, UV, etc.) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of dithiocarbamates.

Chemical_Relationships cluster_direct Direct Analysis Targets DTC Dithiocarbamate (R1R2NCS2-) CS2 Carbon Disulfide (CS2) DTC->CS2 Acid Hydrolysis (Indirect Analysis) Amine Amine (R1R2NH) DTC->Amine Acid Hydrolysis Thiram Thiram (A specific DTC) DTC->Thiram Is a type of NC_DTC N-cyanodithiocarbamate (NC-NR-CS2-) (Hypothetical Analyte) NC_DTC->CS2  Expected Hydrolysis  (Indirect Analysis)

References

Comparative Efficacy of Dithiocarbamate Salts as Herbicidal Agents: A Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and professionals in drug development, this document provides a comparative overview of the herbicidal activities of various dithiocarbamate salts. While direct comparative studies with quantitative herbicidal efficacy data are limited in publicly available literature, this guide synthesizes existing information on their classification, general toxicity, and established mechanisms of action. Furthermore, it outlines a detailed experimental protocol for conducting comparative herbicidal activity studies.

Introduction to Dithiocarbamate Herbicides

Dithiocarbamates are a class of organosulfur compounds widely used in agriculture, primarily as fungicides.[1] However, several dithiocarbamate salts also exhibit significant herbicidal properties, making them effective agents for weed control. These compounds are typically broad-spectrum, non-systemic herbicides. Their chemical structure generally consists of a dithiocarbamate moiety linked to various alkyl or aryl groups, and they are often formulated as metal salts, such as zinc, manganese, or sodium salts. Common dithiocarbamate herbicides include Thiram, Ziram, Maneb, and Mancozeb.[1]

Classification and Properties

Dithiocarbamate herbicides can be classified based on the nature of the organic substituents attached to the nitrogen atom. The primary groups include:

  • Dimethyldithiocarbamates: This group includes herbicides like Thiram and Ziram.

  • Ethylenebisdithiocarbamates: This group includes Maneb and Mancozeb (a coordination complex of manganese and zinc with ethylenebisdithiocarbamate).

The properties of these salts, including their solubility and stability, can influence their herbicidal efficacy and application methods.

Comparative Data

Dithiocarbamate SaltChemical ClassAcute Reference Dose (ARfD) (mg/kg body weight)
Thiram Dimethyldithiocarbamate0.025[1]
Ziram Dimethyldithiocarbamate0.08[1]
Maneb Ethylenebisdithiocarbamate0.2[1]
Mancozeb Ethylenebisdithiocarbamate0.6[1]

Caption: Table summarizing the classification and Acute Reference Dose (ARfD) for common dithiocarbamate herbicides.

Mechanism of Action

The primary herbicidal mechanism of action for dithiocarbamates is the inhibition of lipid biosynthesis, specifically targeting the elongation of very long-chain fatty acids (VLCFAs). VLCFAs are essential components of plant cell membranes and epicuticular waxes, which play crucial roles in protecting the plant from environmental stress and regulating water loss. By inhibiting VLCFA synthesis, dithiocarbamates disrupt cell membrane integrity and the formation of the protective cuticle, leading to stunted growth and eventual plant death.

DTC Dithiocarbamate Herbicides Enzyme VLCFA Elongase Enzymes DTC->Enzyme Inhibits VLCFA Very Long-Chain Fatty Acids (VLCFAs) Enzyme->VLCFA Synthesizes Waxes Epicuticular Waxes VLCFA->Waxes Component of Membranes Cell Membranes VLCFA->Membranes Component of Growth Weed Growth Inhibition Waxes->Growth Leads to Membranes->Growth Leads to

Caption: Dithiocarbamate mechanism of action.

Experimental Protocols for Comparative Herbicidal Activity

To objectively compare the herbicidal activity of different dithiocarbamate salts, a standardized experimental protocol is essential. The following outlines a detailed methodology for a whole-plant pot bioassay.

Plant Material and Growth Conditions
  • Test Species: Select relevant weed species for testing, such as Redroot Pigweed (Amaranthus retroflexus) and Barnyardgrass (Echinochloa crus-galli).

  • Seed Germination: Germinate seeds in petri dishes on moist filter paper or in trays with a sterile potting mix.

  • Seedling Transplanting: Once seedlings reach a specific growth stage (e.g., two to three true leaves), transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized soil mix (e.g., loam, sand, and peat in a 2:1:1 ratio).

  • Greenhouse Conditions: Maintain the pots in a controlled greenhouse environment with a temperature of 25-30°C, a 16-hour photoperiod, and adequate watering to ensure uniform growth.

Herbicide Treatment
  • Herbicide Solutions: Prepare stock solutions of the different dithiocarbamate salts (Thiram, Ziram, Maneb, Mancozeb) in an appropriate solvent (e.g., acetone with a surfactant like Tween 20). Prepare a series of dilutions to create a range of application rates.

  • Application: Apply the herbicide solutions as a post-emergence foliar spray using a calibrated laboratory sprayer to ensure uniform coverage. Include a control group sprayed only with the solvent and surfactant.

  • Experimental Design: Use a completely randomized design with multiple replications (e.g., 5-10 pots) for each treatment and control group.

Data Collection and Analysis
  • Visual Assessment: Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant biomass. Determine the fresh weight and then dry the biomass in an oven at 70°C to a constant weight to determine the dry weight.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control group. Analyze the data using statistical software to perform dose-response analysis and determine the effective dose for 50% inhibition (ED50) or the lethal dose for 50% of the population (LD50) for each dithiocarbamate salt.

start Start germination Seed Germination (e.g., A. retroflexus, E. crus-galli) start->germination transplanting Seedling Transplanting to Pots germination->transplanting acclimatization Greenhouse Acclimatization transplanting->acclimatization treatment Post-Emergence Herbicide Application (Different Dithiocarbamate Salts & Doses) acclimatization->treatment incubation Incubation in Greenhouse (e.g., 21 days) treatment->incubation data_collection Data Collection (Visual Injury, Biomass) incubation->data_collection analysis Statistical Analysis (Dose-Response, ED50) data_collection->analysis end End analysis->end

Caption: Experimental workflow for herbicidal activity.

References

Structure-Activity Relationship of N-Substituted Dithiocarbamates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted dithiocarbamates are a versatile class of organosulfur compounds renowned for their broad spectrum of biological activities. Their therapeutic potential spans from antifungal and antibacterial to anticancer and enzyme inhibition applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the rational design of more potent and selective derivatives.

Comparative Analysis of Biological Activities

The biological efficacy of N-substituted dithiocarbamates is intricately linked to the nature of the substituents on the nitrogen atom. These modifications significantly influence the compound's lipophilicity, steric profile, and electron-donating or -withdrawing properties, thereby modulating their interaction with biological targets.

Anticancer Activity

N-substituted dithiocarbamates have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspase cascades and the inhibition of key cell survival pathways like NF-κB.

A systematic evaluation of a library of emetine dithiocarbamate ester derivatives against prostate cancer cell lines (LNCaP, PC3, and DU145) revealed that the nature of the N-substituent plays a crucial role in their cytotoxic potency. Generally, S-alkylation of the dithiocarbamate salt leads to more stable esters with varied anticancer activity. For instance, the sodium dithiocarbamate salt of emetine displayed high potency with IC50 values in the nanomolar range (e.g., 0.079 µM in LNCaP cells).[1] In contrast, its benzyl dithiocarbamate ester derivative showed reduced, yet still significant, activity with IC50 values in the low micromolar range (e.g., 1.970 µM in LNCaP cells).[1]

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
Emetine DTC Salt-LNCaP0.079 ± 0.003[1]
Emetine DTC Salt-PC30.087 ± 0.005[1]
Emetine DTC Salt-DU1450.079 ± 0.003[1]
Emetine Benzyl DTC EsterBenzylLNCaP1.970[1]
Emetine Benzyl DTC EsterBenzylPC31.560[1]

Further studies on diphenylaminopyrimidine derivatives bearing dithiocarbamate moieties as BTK inhibitors have shown that specific substitutions can lead to highly potent compounds. For example, compound 30ab exhibited an IC50 of 1.15 nM against BTK and potent anti-proliferative activity against B-lymphoma cell lines (Ramos: 0.357 µM, Raji: 0.706 µM), which was significantly better than the approved drug ibrutinib.[2] This highlights the potential for targeted drug design by modifying the N-substituents.

Carbonic Anhydrase Inhibition

Dithiocarbamates are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The dithiocarbamate moiety acts as a zinc-binding group, leading to enzyme inhibition.

A comprehensive study on a series of 27 N-substituted dithiocarbamates against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) demonstrated a clear structure-activity relationship.[1][2]

  • Primary vs. Secondary Amines: Dithiocarbamates derived from primary amines (R1 = H) were generally highly effective inhibitors of hCA I, with inhibition constants (Kᵢ) in the low nanomolar range (3.5–33.5 nM).[1][2] In contrast, derivatives of secondary amines showed more varied activity, with simple dialkyl substituents like dimethyl and diethyl resulting in weaker inhibition of hCA I (Kᵢ in the range of 699–790 nM).[1][2]

  • Cyclic vs. Acyclic Substituents: The incorporation of cyclic moieties, such as piperidine and morpholine, often leads to potent inhibition of multiple CA isoforms.

| Compound ID | N-Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference | |---|---|---|---|---|---| | 1a | Ethyl | 3.5 | 50.3 | 8.8 | 7.5 |[1] | | 13a | Dimethyl | 790 | 50.3 | 1413 | 108 |[1] | | 14a | Diethyl | 699 | 38.4 | 714 | 99.5 |[1] | | 23a | Morpholine | 25.4 | 9.3 | 10.7 | 4.5 |[1] | | 25a | Piperazine | 12.6 | 0.92 | 37.5 | 0.78 |[1] |

Antimicrobial Activity

N-substituted dithiocarbamates also exhibit significant antifungal and antibacterial properties. Their mechanism of action is often attributed to their ability to chelate essential metal ions or to interfere with key enzymes in microbial pathogens.

Antifungal Activity: Studies on organoruthenium dithiocarbamate complexes have shown promising in vitro activity against a range of clinically relevant fungal pathogens, including various Candida species. The minimal inhibitory concentration (MIC) values for some of these complexes were found to be in the low micromolar range, indicating potent antifungal effects.[3]

Antibacterial Activity: The antibacterial potential of dithiocarbamates has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, pyrrolidine dithiocarbamate has been shown to inhibit the growth of bacteria such as Porphyromonas gingivalis and Staphylococcus aureus, with its activity being enhanced by the presence of zinc.[4] A series of heterocyclic thiourea derivatives containing a dithiocarbamate-like scaffold exhibited MIC values ranging from 62.5 to 1000 µg/mL against various bacterial strains.

Compound ClassN-Substituent TypeFungal/Bacterial StrainMIC (µg/mL)Reference
Heterocyclic ThioureasVaried heterocyclic ringsStaphylococcus aureus62.5 - 1000
Heterocyclic ThioureasVaried heterocyclic ringsEscherichia coli62.5 - 1000
Organoruthenium DTCsDibenzylCandida albicans1.70 - 7.3 (x 10⁻⁵ mol L⁻¹)[3]
Organoruthenium DTCsDiethylCandida krusei0.8 - 4.1 (x 10⁻⁵ mol L⁻¹)[3]

Signaling Pathways and Mechanisms of Action

The biological activities of N-substituted dithiocarbamates are underpinned by their interactions with specific cellular signaling pathways.

Apoptosis Induction

Dithiocarbamates are known to induce apoptosis in cancer cells. This process is often mediated by the activation of the caspase cascade. Studies have shown that dithiocarbamates can trigger the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[5] Some dithiocarbamate complexes have also been shown to activate caspase-8, suggesting the involvement of the extrinsic apoptotic pathway.[5]

apoptosis_pathway cluster_stimulus Dithiocarbamate Treatment cluster_pathways Apoptotic Pathways DTC N-Substituted Dithiocarbamate Mitochondria Mitochondria DTC->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Activation DTC->Caspase8 Extrinsic Pathway Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dithiocarbamate-induced apoptosis signaling pathways.

NF-κB Signaling Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Dithiocarbamates are potent inhibitors of NF-κB activation. They typically exert their inhibitory effect by preventing the degradation of the inhibitor of κBα (IκBα). In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate target gene expression. Dithiocarbamates can block the signal-induced degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.

nfkb_pathway cluster_stimulus Stimulus & Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Stimulus->IKK activates DTC N-Substituted Dithiocarbamate DTC->IKK inhibits Degradation Proteasomal Degradation DTC->Degradation inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB releases p_IkBa->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_exp Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_exp activates

Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • N-substituted dithiocarbamate compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the dithiocarbamate compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be monitored spectrophotometrically.

Materials:

  • Purified carbonic anhydrase isoenzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

  • N-substituted dithiocarbamate compounds

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the purified CA enzyme.

  • Add various concentrations of the dithiocarbamate inhibitor to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the p-NPA substrate.

  • Immediately measure the increase in absorbance at 400 nm due to the formation of p-nitrophenol.

  • Calculate the initial reaction rates and determine the inhibition constants (Kᵢ) by fitting the data to appropriate enzyme inhibition models.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • N-substituted dithiocarbamate compounds

  • Sterile saline or broth for inoculum preparation

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the dithiocarbamate compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeasts).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The N-substituted dithiocarbamates represent a promising scaffold for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that careful modification of the N-substituents can lead to significant improvements in potency and selectivity against various biological targets. The provided experimental protocols offer a foundation for the continued investigation and optimization of this versatile class of compounds. Future research should focus on the systematic exploration of a wider range of N-substituents and the elucidation of their detailed mechanisms of action to unlock their full therapeutic potential.

References

Comparative Toxicity of Dithiocarbamates and Their Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of dithiocarbamates and their metabolic byproducts is crucial for both environmental safety assessment and potential therapeutic development. This guide provides a comparative overview of the toxicity of this class of organosulfur compounds, with a focus on available experimental data and known mechanisms of action.

Dithiocarbamates are a class of chemicals widely used as fungicides in agriculture and as accelerators in the rubber industry.[1][2] Their biological activity is closely linked to their ability to chelate metals and interact with sulfhydryl groups in proteins. However, their toxicity, and that of their metabolites, raises significant health and environmental concerns. The toxicity of dithiocarbamates can vary depending on their chemical structure, in particular the nature of the substituents on the nitrogen atom. While comprehensive data on N-cyanodithiocarbamates specifically is limited, this guide consolidates the existing knowledge on the broader dithiocarbamate class to provide a valuable comparative resource.

Quantitative Toxicity Data

The acute toxicity of dithiocarbamates is generally considered to be low to moderate.[3] However, chronic exposure can lead to more severe health effects. The following tables summarize available quantitative toxicity data for various dithiocarbamates. It is important to note the absence of specific data for N-cyanodithiocarbamates in the reviewed literature.

Table 1: Acute Oral Toxicity (LD50) of Selected Dithiocarbamates in Rodents

CompoundAnimalLD50 (mg/kg body weight)Reference
ThiramRat285 - >2500[3]
ZiramRat>2500[3]
FerbamRat>2500[3]
ManebRat>2500[3]
ZinebRat>2500[3]
Zinc (II) N-Benzyl methyl dithiocarbamateMale Mice954[4]
Zinc (II) N-Benzyl methyl dithiocarbamateFemale Mice794.3[4]
PropinebRat>5000[5]

Table 2: In Vitro Toxicity (EC50) of Selected Sodium Dithiocarbamates against Escherichia coli

CompoundEC50 (µg/mL)Reference
N,N-dibenzyl-DTC1269.9[6]
N-benzyl-N-methyl-DTC23.5[6]
N-butyl-N-methyl-DTC14.9[6]

Metabolism of Dithiocarbamates

Dithiocarbamates are metabolized in the body, and their metabolites can contribute significantly to their overall toxicity. A common metabolic pathway for many dithiocarbamates involves their breakdown into isothiocyanates and carbon disulfide (CS2).[1] Ethylenebisdithiocarbamates (EBDCs), such as maneb and zineb, are of particular concern as they metabolize to ethylene thiourea (ETU), a known carcinogen and thyroid toxicant.[1][3][5] Propylenebisdithiocarbamates, like propineb, metabolize to propylene thiourea (PTU).[1] While the nitrile group in some pharmaceuticals is known to be metabolically stable, the specific metabolic fate of an N-cyano group on a dithiocarbamate has not been extensively studied.[7]

Experimental Protocols

The assessment of dithiocarbamate toxicity involves a variety of in vivo and in vitro experimental protocols.

Acute Oral Toxicity (LD50) Test in Rodents

This protocol is a standard method to determine the median lethal dose of a substance.

  • Animal Selection: Healthy, young adult rodents (rats or mice) of a specific strain are used.[4]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single dose of the test substance is administered to the animals via oral gavage.

  • Dose Groups: Multiple dose groups with a specified number of animals per group are used, along with a control group receiving only the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality for a period of 14 days.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: A suitable cell line (e.g., human cancer cell lines like MCF7, ES2, HSC3, and RKO) is cultured in appropriate media and conditions.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the dithiocarbamate compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the EC50 (half-maximal effective concentration) is calculated.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of dithiocarbamates is mediated through various signaling pathways, primarily leading to neurotoxicity and endocrine disruption.

Neurotoxicity

Dithiocarbamates can exert neurotoxic effects through multiple mechanisms. One key mechanism involves the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine.[9] Another proposed mechanism is the interference with glutamate transport in brain synaptic vesicles.[10] Furthermore, some dithiocarbamates and their metabolites, such as carbon disulfide, can cause neurodegeneration.[11]

Neurotoxicity_Pathway DTC Dithiocarbamates AChE Acetylcholinesterase Inhibition DTC->AChE Glutamate Glutamate Transport Inhibition DTC->Glutamate CS2 Carbon Disulfide (Metabolite) DTC->CS2 ACh Acetylcholine Accumulation AChE->ACh Neurotransmission Altered Neurotransmission ACh->Neurotransmission Neurotoxicity Neurotoxicity Neurotransmission->Neurotoxicity Glutamate->Neurotransmission Neurodegeneration Neurodegeneration CS2->Neurodegeneration Neurodegeneration->Neurotoxicity

Caption: Proposed neurotoxicity pathways of dithiocarbamates.

Endocrine Disruption

Certain dithiocarbamates and their metabolites, particularly ETU, are known endocrine disruptors, primarily affecting the thyroid gland.[3][5] They can interfere with the synthesis of thyroid hormones by inhibiting the enzyme thyroid peroxidase. This leads to a decrease in circulating thyroid hormone levels, which can have profound effects on development and metabolism.[11]

Endocrine_Disruption_Pathway EBDC Ethylenebisdithiocarbamates (e.g., Maneb, Zineb) Metabolism Metabolism EBDC->Metabolism ETU Ethylene Thiourea (ETU) Metabolism->ETU TPO Thyroid Peroxidase Inhibition ETU->TPO TH_Synthesis Thyroid Hormone Synthesis Inhibition TPO->TH_Synthesis Hypothyroidism Hypothyroidism TH_Synthesis->Hypothyroidism Adverse_Effects Adverse Developmental and Metabolic Effects Hypothyroidism->Adverse_Effects

Caption: Endocrine disruption pathway of ethylenebisdithiocarbamates.

Experimental Workflow for In Vivo Acute Toxicity Study

The following diagram illustrates a typical workflow for an in vivo acute toxicity study.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization dose_prep Dose Preparation acclimatization->dose_prep randomization Randomization into Dose Groups dose_prep->randomization administration Single Dose Administration randomization->administration observation Observation (14 days) - Clinical Signs - Mortality administration->observation data_collection Data Collection observation->data_collection analysis Statistical Analysis (LD50 Calculation) data_collection->analysis end End analysis->end

Caption: Workflow for an in vivo acute toxicity study.

References

Safety Operating Guide

Personal protective equipment for handling Potassium N-cyanodithiocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Potassium N-cyanodithiocarbamate, a compound requiring careful management in a laboratory setting. The following procedural guidance is based on best practices for handling chemically related substances, ensuring a comprehensive approach to safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn in addition to goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[2] Always inspect gloves for integrity before use and change them frequently. A chemical-resistant apron or lab coat should be worn to protect the body from potential splashes.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step operational plan outlines the key stages from preparation to disposal.

Handling Workflow Diagram:

prep Preparation - Assemble all necessary PPE - Verify fume hood functionality - Prepare all equipment and reagents handling Handling - Carefully weigh and dispense the solid compound within the fume hood - Avoid generating dust - Use appropriate tools for transfer prep->handling use Use in Experiment - Conduct the experiment within the fume hood - Maintain awareness of potential hazards - Keep containers closed when not in use handling->use decon Decontamination - Decontaminate all equipment and work surfaces with an appropriate solvent - Wash hands thoroughly after handling use->decon disposal Waste Disposal - Segregate waste into appropriate, labeled containers - Follow institutional guidelines for hazardous waste disposal decon->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly. Prepare all required equipment, such as spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement of the hazardous material.

  • Weighing and Dispensing: Carefully weigh the solid this compound on a tared weighing paper or in a suitable container inside the fume hood. Avoid creating dust by handling the compound gently. Use dedicated utensils for transfer.

  • Experimental Use: All procedures involving this compound should be performed within a certified chemical fume hood. Keep the container sealed when not in use to prevent the release of any vapors or dust.

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., 70% ethanol) to wipe down the work area. Always wash your hands thoroughly with soap and water after removing your gloves.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, if you are trained and have the appropriate spill kit, you can clean it up by covering the spill with an absorbent material, carefully sweeping it into a designated waste container, and then decontaminating the area. For larger spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow Diagram:

collect Waste Collection - Collect all chemical waste and contaminated materials in a designated, labeled container segregate Waste Segregation - Segregate waste based on hazard class (e.g., solid chemical waste, liquid waste) collect->segregate store Temporary Storage - Store waste containers in a designated, secure area away from incompatible materials segregate->store pickup Waste Pickup - Arrange for pickup by the institution's hazardous waste management service store->pickup

Caption: Process for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: All waste materials, including unused this compound, contaminated PPE (gloves, disposable lab coats), and any reaction byproducts, must be collected in a clearly labeled, sealed, and chemical-resistant waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines. It should be segregated as a hazardous chemical waste.

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from drains and incompatible materials.

  • Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3] Follow your institution's procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[3] Empty containers should also be treated as hazardous waste and disposed of accordingly.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.